molecular formula C18H21NO3 B1248123 Erythravine

Erythravine

货号: B1248123
分子量: 299.4 g/mol
InChI 键: JEBFJSHKHYDVNP-KSSFIOAISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythravine is a natural product found in Erythrina cochleata, Erythrina verna, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C18H21NO3

分子量

299.4 g/mol

IUPAC 名称

(2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol

InChI

InChI=1S/C18H21NO3/c1-21-16-9-12-5-7-19-8-6-13-3-4-14(20)11-18(13,19)15(12)10-17(16)22-2/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1

InChI 键

JEBFJSHKHYDVNP-KSSFIOAISA-N

手性 SMILES

COC1=C(C=C2C(=C1)CCN3[C@]24C[C@H](C=CC4=CC3)O)OC

规范 SMILES

COC1=C(C=C2C(=C1)CCN3C24CC(C=CC4=CC3)O)OC

同义词

(+)-erythravine

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Erythravine from Erythrina mulungu

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies for the isolation of erythravine, a bioactive alkaloid, from the plant Erythrina mulungu. The document details experimental protocols, presents quantitative data, and visualizes key workflows and biological pathways.

Introduction

Erythrina mulungu, a plant native to Brazil, is traditionally used for its sedative and anxiolytic properties.[1][2] These therapeutic effects are largely attributed to a class of tetracyclic spiroamine alkaloids, with this compound being a prominent and pharmacologically significant constituent.[1] this compound has garnered scientific interest for its potential as an anxiolytic and anticonvulsant agent.[3] Its mechanism of action is believed to involve the potent inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.[2] This guide outlines the core techniques for the extraction, purification, and characterization of this compound for research and drug development purposes.

Quantitative Data Presentation

The yield of this compound and related alkaloids can vary depending on the plant material, extraction method, and purification strategy. The following tables summarize quantitative data compiled from various studies.

Table 1: Crude and Fractional Alkaloid Extraction Yields from Erythrina Species

Erythrina SpeciesPlant PartStarting Material (kg)Extraction MethodSolvent SystemCrude/Fractional Alkaloid Yield (g)Yield (%)
E. mulunguFlowers6Maceration & Acid-Base PartitioningEthanol/Water (7:3)0.670 (Fraction 2)~0.011
E. variegataFlowers10Maceration & Acid-Base Partitioning90% Methanol (B129727)110 (Crude Alkaloid)1.1
E. crista-galliFlowers11Maceration & Acid-Base Partitioning90% Methanol90 (Crude Alkaloid)0.82

Note: Data for E. mulungu represents a fraction containing alkaloids, not the total crude alkaloid yield.

Table 2: Spectroscopic Data for this compound Characterization

Technique Parameter Observed Value
Molecular Formula -C₁₈H₂₁NO₃
Molecular Weight -299.370 g/mol [2]
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ) in ppm6.85 (s, 1H, H-1), 6.78 (s, 1H, H-4), 6.01 (d, J=10.2 Hz, 1H, H-6), 5.89 (d, J=10.2 Hz, 1H, H-7), 4.09 (m, 1H, H-3), 3.86 (s, 3H, OCH₃), 3.55 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ) in ppm147.2 (C-15), 146.9 (C-16), 133.3 (C-5), 129.8 (C-7), 124.5 (C-6), 111.8 (C-4), 105.4 (C-1), 77.2 (C-11), 68.9 (C-3), 56.1 (OCH₃), 55.9 (OCH₃), 53.8 (C-10), 47.5 (C-8), 39.5 (C-2)
Mass Spectrometry (EI-MS) Molecular Ion Peak (M⁺)m/z 299
Key Fragment Ionsm/z 268 ([M-OCH₃]⁺), 240, 224

Note: NMR data is compiled from typical values for the erythrinan (B1236395) skeleton and may vary slightly between different literature sources. Complete assignment requires 2D NMR techniques.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction from the plant material, partitioning to enrich the alkaloid fraction, and chromatographic purification.

Plant Material and Extraction
  • Plant Material Preparation: Fresh flowers of Erythrina mulungu (e.g., 6 kg) are collected.[4] The material should be properly identified and authenticated.

  • Maceration: The fresh plant material is macerated with a hydroalcoholic solvent, typically an ethanol/water mixture (e.g., 7:3 v/v), for an extended period (e.g., 7 days) at room temperature.[4] This process is often repeated to ensure exhaustive extraction.

  • Concentration: The combined hydroalcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

This critical step separates the basic alkaloids from neutral and acidic compounds present in the crude extract.

  • Acidification: The dried crude extract is dissolved in an acidic aqueous solution (e.g., 2% acetic acid or 10% HCl) to protonate the alkaloids, rendering them water-soluble.

  • Washing with Organic Solvent: The acidic solution is partitioned against an immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607). Neutral and acidic impurities are extracted into the organic phase, which is then discarded. This step is typically repeated two to three times.

  • Basification: The remaining aqueous layer, now enriched with protonated alkaloids, is basified to a pH of 8-9 using a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: The basified aqueous solution is then extracted multiple times with an organic solvent (e.g., ethyl acetate or chloroform). The alkaloids will partition into the organic phase.

  • Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

Further purification is necessary to isolate this compound from other alkaloids in the crude fraction. This is typically achieved through a series of chromatographic techniques.

  • Column Packing: A glass column is packed with silica (B1680970) gel (e.g., 200-300 mesh) using a slurry method with a non-polar solvent.

  • Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% chloroform and gradually introducing acetone.

  • Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase and visualizing with Dragendorff's reagent, which is specific for alkaloids. Fractions with similar TLC profiles are pooled together.

The final purification to obtain high-purity this compound is performed using preparative HPLC.

  • System: A preparative HPLC system equipped with a high-pressure pump, an injector, a fraction collector, and a UV detector.

  • Column: A reversed-phase C18 column is typically used (e.g., dimensions of 250 mm x 10 mm, 5 µm particle size).[1][5]

  • Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, is commonly employed.[5][6] The specific gradient profile needs to be optimized based on an initial analytical scale separation. A typical starting point could be a linear gradient from 30% to 70% methanol in water over 30 minutes.

  • Flow Rate: The flow rate is scaled up from the analytical method. For a 10 mm internal diameter column, a flow rate of around 5 mL/min can be a starting point.[1]

  • Detection: The eluent is monitored at a wavelength where this compound exhibits significant absorbance, such as 280 nm.[5]

  • Injection and Fraction Collection: The partially purified fraction containing this compound is dissolved in the initial mobile phase, filtered, and injected onto the column. The fraction corresponding to the this compound peak is collected.

  • Purity Analysis and Desalting: The purity of the collected fraction is confirmed using analytical HPLC. The solvent is then removed under reduced pressure to yield pure this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Erythrina mulungu.

G cluster_extraction Extraction cluster_partitioning Purification cluster_chromatography Isolation plant Erythrina mulungu (Flowers) maceration Maceration (Ethanol/Water) plant->maceration concentrate1 Concentration (Rotary Evaporator) maceration->concentrate1 crude_extract Crude Hydroalcoholic Extract concentrate1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General workflow for the isolation of this compound.

Proposed Signaling Pathway of this compound

This compound's anxiolytic and anticonvulsant effects are linked to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). The diagram below illustrates this proposed mechanism.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) (Neurotransmitter) nAChR Nicotinic Acetylcholine Receptor (α4β2 subtype) ACh->nAChR ion_channel Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) nAChR->ion_channel Binding of ACh depolarization Neuronal Depolarization & Excitation ion_channel->depolarization This compound This compound This compound->nAChR Antagonistic Binding (Inhibition)

Caption: this compound's inhibitory action on nAChRs.

Conclusion

The isolation of this compound from Erythrina mulungu is a well-documented process that relies on classical natural product chemistry techniques. The combination of solvent extraction, acid-base partitioning, and multi-step chromatography, culminating in preparative HPLC, can yield pure this compound suitable for pharmacological and clinical research. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to work with this promising psychoactive alkaloid. Further optimization of each step may be required to maximize yield and purity depending on the specific starting material and available instrumentation.

References

Chemical structure and stereochemistry of Erythravine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Erythravine

Introduction

This compound is a prominent member of the erythrinan (B1236395) class of alkaloids, a group of tetracyclic spiroamine natural products.[1] These compounds are primarily isolated from various species of the Erythrina genus, which are widely distributed in tropical and subtropical regions.[2][3] this compound, specifically, has garnered significant interest within the scientific community for its notable pharmacological activities, including anxiolytic and anticonvulsant properties.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

This compound is classified as a tetrahydroisoquinoline alkaloid.[2] Its core is the characteristic erythrinan skeleton, a tetraheterocyclic nitrogen-containing compound.[7] The systematic IUPAC name for this compound is (2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol.[8]

The fundamental structure consists of a tetracyclic system with two methoxy (B1213986) groups and one hydroxyl group as substituents. The molecular formula of this compound is C₁₈H₂₁NO₃.[4][8][9]

Caption: 2D chemical structure of this compound.

Stereochemistry

The biological activity of many alkaloids is intrinsically linked to their three-dimensional structure. This compound is a chiral molecule, possessing two stereocenters, which results in a specific absolute configuration.[9] The naturally occurring and biologically active form is (+)-erythravine, indicating that it is dextrorotatory.[8][9]

The absolute configuration of the chiral centers in (+)-erythravine has been determined as (2R,13bS), according to the Cahn-Ingold-Prelog priority rules.[8][10][11] This precise spatial arrangement of atoms is crucial for its interaction with biological targets, such as neurotransmitter receptors.[12] The stereochemistry is a key determinant of its pharmacological profile, and any variation can lead to significant changes in efficacy and selectivity.

Physicochemical and Pharmacological Data

Quantitative data for this compound is summarized in the table below. This includes its basic chemical properties and key pharmacological values related to its activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in its anxiolytic and anticonvulsant effects.[2][13]

PropertyValueReference
Molecular Formula C₁₈H₂₁NO₃[4][8][9]
Molecular Weight 299.37 g/mol [2]
CAS Number 19373-79-6[4][8]
Optical Activity (+)[9]
IC₅₀ at α7 nAChR 6 µM[2]
IC₅₀ at α4β2 nAChR 13 nM[2]

Experimental Protocols

Structural Elucidation

The determination of the complex structure of erythrinan alkaloids like this compound requires a multi-step analytical approach.[1]

Elucidation_Workflow cluster_workflow Workflow for Structural Elucidation of this compound A Isolation & Purification (from Erythrina sp.) B Preliminary Analysis (Mass Spectrometry) A->B Provides Molecular Formula C Planar Structure Determination (1D & 2D NMR) B->C Provides Fragmentation Data D Relative Configuration (NOESY Analysis) C->D Provides Connectivity E Absolute Configuration (X-ray Crystallography or Chiroptical Methods) D->E Provides Spatial Proximity F Final Structure Confirmed E->F Defines 3D Structure

Caption: Integrated workflow for the structural elucidation of erythrinan alkaloids.

  • Isolation and Purification : this compound is typically isolated from the flowers or other parts of plants from the Erythrina genus, such as Erythrina mulungu.[2][6] Standard chromatographic techniques are employed for purification.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and deduce the molecular formula (C₁₈H₂₁NO₃).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is crucial for elucidating the planar structure and stereochemistry.

    • ¹H and ¹³C NMR : These 1D NMR experiments identify the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between atoms, allowing for the assembly of the carbon-hydrogen framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is used to determine the relative configuration by identifying protons that are close to each other in space.[5]

  • Determination of Absolute Configuration : While spectroscopic methods can often establish the relative stereochemistry, determining the absolute configuration unambiguously typically requires X-ray crystallography of a suitable crystal or the use of chiroptical methods like circular dichroism.[1]

Biological Activity Assays

The anticonvulsant properties of (+)-erythravine have been investigated using various chemically-induced seizure models in rats.[5][6]

  • Protocol : Different doses of (+)-erythravine are administered to animals, typically via intracerebroventricular injection.[5] Subsequently, seizures are induced using chemical convulsants such as bicuculline, pentylenetetrazole (PTZ), kainic acid, or N-methyl-D-aspartate (NMDA).[6]

  • Endpoints : The efficacy of this compound is quantified by measuring its ability to inhibit the occurrence of seizures or to increase the latency to seizure onset.[5][6]

Signaling Pathway Interaction

The pharmacological effects of this compound are, at least in part, attributable to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a potent antagonist at these receptors.[2]

Signaling_Pathway cluster_pathway This compound's Interaction with Nicotinic Receptors This compound (+)-Erythravine nAChR Nicotinic Acetylcholine Receptors (e.g., α4β2, α7) This compound->nAChR Antagonizes/ Inhibits Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Blocks Depolarization Neuronal Depolarization & Excitation Ion_Flow->Depolarization Prevents Anxiolytic_Effect Anxiolytic & Anticonvulsant Effects Depolarization->Anxiolytic_Effect Leads to Reduced Excitability, resulting in

Caption: Simplified diagram of this compound's antagonistic action on nAChRs.

Studies using voltage-clamp techniques on Xenopus laevis oocytes expressing different nAChR subtypes have demonstrated that (+)-erythravine produces a significant inhibitory modulation on α4β2, α4β4, and α7 isoforms.[13] This antagonism prevents ion flow through the receptor channel, leading to reduced neuronal excitability, which is a plausible mechanism for its observed anxiolytic and anticonvulsant effects.[13]

References

Whitepaper: The Biosynthesis of Erythravine in Erythrina Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The genus Erythrina is a rich source of tetracyclic benzylisoquinoline alkaloids (BIAs), renowned for their significant pharmacological activities, particularly on the central nervous system.[1][2] Erythravine, a prominent alkaloid within this class, has garnered interest for its anxiolytic and nicotinic receptor antagonist properties.[3][4] Understanding its biosynthetic pathway is paramount for enabling biotechnological production, which could overcome the limitations of low yields and complex extraction from natural sources.[1][5] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating findings from isotopic labeling studies, metabolite profiling, and cutting-edge transcriptome analysis. We detail the proposed enzymatic steps from the primary precursor, L-tyrosine, to the core erythrinane skeleton, present key experimental methodologies, and identify the candidate genes poised to be pivotal in unraveling this complex metabolic route.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the well-established benzylisoquinoline alkaloid (BIA) pathway, commencing with the aromatic amino acid L-tyrosine. Through a series of enzymatic steps, the pathway converges on the key intermediate (S)-norreticuline, which serves as the crucial branch point into the specialized Erythrina alkaloid metabolism.[6][7][8] Early research proposed (S)-norprotosinomenine as the primary precursor, but feeding experiments with 13C-labelled compounds in Erythrina crista-galli definitively demonstrated that (S)-norreticuline is the true precursor, a finding that reshaped our understanding of this pathway.[6]

The proposed pathway involves two main stages:

  • Core BIA Pathway: Formation of (S)-norreticuline from L-tyrosine.

  • Erythrina-Specific Pathway: Oxidative coupling of (S)-norreticuline and subsequent rearrangements to form the characteristic tetracyclic spiroamine erythrinane skeleton, which is then modified to yield this compound.[9][10]

A pivotal study combining transcriptome and metabolome analysis in Erythrina velutina has identified 24 candidate genes likely involved in this pathway, providing a genetic blueprint for future characterization.[1][11]

This compound Biosynthesis Pathway cluster_0 Core Benzylisoquinoline Alkaloid (BIA) Pathway cluster_1 Erythrina-Specific Pathway (Putative) L_Tyrosine L-Tyrosine Dopamine (B1211576) Dopamine L_Tyrosine->Dopamine Four_HPAA 4-HPAA L_Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS (EvNCS) Four_HPAA->S_Norcoclaurine NCS (EvNCS) S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT (Ev6OMT) S_Methylnorlaudanosoline (S)-Methylnorlaudanosoline S_Coclaurine->S_Methylnorlaudanosoline CYP80B3 (EvCYP80B3) S_Norreticuline (S)-Norreticuline S_Methylnorlaudanosoline->S_Norreticuline 4'OMT (Ev4OMT) Oxidative_Coupling Intramolecular Oxidative Coupling S_Norreticuline->Oxidative_Coupling P450 Enzyme(s)? Erysodienone Erysodienone Oxidative_Coupling->Erysodienone Reduction_Steps Reductions & Modifications Erysodienone->Reduction_Steps This compound This compound Reduction_Steps->this compound

Caption: Putative biosynthetic pathway of this compound from L-Tyrosine.

Key Enzymes and Candidate Genes

While the complete enzymatic sequence remains under investigation, combined transcriptomic and metabolomic analyses have successfully identified strong candidates for the enzymes catalyzing the initial steps of the pathway.[5] Cytochrome P450 monooxygenases (P450s) and various O-methyltransferases (OMTs) are critical components, responsible for the hydroxylations and methylations that decorate the core alkaloid structure.[5][12] The table below summarizes the key proposed enzymes and their corresponding gene candidates identified in E. velutina.

Enzyme/Enzyme Class Proposed Function Gene Candidate (E. velutina) Pathway Stage Reference(s)
Norcoclaurine Synthase (NCS)Condensation of dopamine and 4-HPAAEvNCSCore BIA[5]
6-O-Methyltransferase (6OMT)Methylation of (S)-NorcoclaurineEv6OMTCore BIA[5]
(S)-N-methylcoclaurine 3′-hydroxylaseHydroxylation of (S)-CoclaurineEvCYP80B3 (A P450 Enzyme)Core BIA[5]
4'-O-Methyltransferase (4'OMT)Methylation to form (S)-NorreticulineEv4OMTCore BIA[5]
Cytochrome P450s (CYPs)Catalyze intramolecular C-C phenolic couplingMultiple candidates identifiedErythrina-Specific[5][12][13]
Salutaridine Reductase-like (SALR-like)Reduction of intermediate ketones/iminesEvSALRErythrina-Specific[5]
Dehydrogenases/ReductasesTailoring of the erythrinane skeletonMultiple candidates identifiedErythrina-Specific[5]

Quantitative Data Summary

To date, the peer-reviewed literature has focused primarily on the elucidation of the pathway and the identification of genetic candidates. Consequently, detailed quantitative data, such as the enzyme kinetics (e.g., Kcat, Km) for the specific enzymes in the this compound pathway, have not yet been published. The functional characterization of the candidate genes listed in Table 1 is a critical next step that will enable these essential measurements.

Enzyme Candidate Substrate(s) Product(s) Km (μM) kcat (s⁻¹)
EvNCSDopamine, 4-HPAA(S)-NorcoclaurineNot DeterminedNot Determined
Ev6OMT(S)-Norcoclaurine, SAM(S)-CoclaurineNot DeterminedNot Determined
EvCYP80B3(S)-Coclaurine, NADPH, O₂(S)-MethylnorlaudanosolineNot DeterminedNot Determined
Ev4OMT(S)-Methylnorlaudanosoline, SAM(S)-NorreticulineNot DeterminedNot Determined
EvSALRPutative dienone intermediate, NADPHReduced intermediateNot DeterminedNot Determined

Experimental Protocols

The elucidation of the this compound pathway has relied on two primary experimental strategies: traditional isotopic labeling and modern 'omics' approaches.

Precursor Feeding and Isotopic Labeling

This classical biochemical approach was instrumental in identifying the true precursors of Erythrina alkaloids.[6][10]

Methodology:

  • Tissue Selection: Fruit wall tissue of Erythrina crista-galli was identified as the major site of alkaloid biosynthesis and used as the experimental system.[6]

  • Precursor Synthesis: Potential precursors, such as (S)-coclaurine and (S)-norreticuline, were synthesized with radioactive (e.g., ³H) or stable isotope (¹³C) labels at specific positions.[6]

  • Precursor Application: The labeled compounds were administered to the fruit wall tissue slices, which were then incubated under controlled conditions to allow for metabolic conversion.

  • Alkaloid Extraction: After incubation, total alkaloids were extracted from the tissue using standard solvent extraction protocols.

  • Analysis: The extracted alkaloids were separated using techniques like Thin Layer Chromatography (TLC). The incorporation and position of the label in the final products (e.g., erythraline) were determined by scintillation counting (for radiolabels) or Nuclear Magnetic Resonance (NMR) spectroscopy (for ¹³C labels).[6] This NMR analysis was crucial as it showed exclusive labeling at C-10 of erythraline (B1235506) from [1-¹³C]-(S)-norreticuline, ruling out a symmetrical intermediate.[6]

Isotopic_Labeling_Workflow start Synthesize Isotope-Labeled Precursor (e.g., [1-13C]-Norreticuline) tissue Select Biosynthetically Active Tissue (E. crista-galli Fruit Wall) start->tissue apply Apply Labeled Precursor to Tissue Slices tissue->apply incubate Incubate Under Controlled Conditions apply->incubate extract Extract Total Alkaloids incubate->extract separate Separate Alkaloids (TLC) extract->separate analyze Analyze for Label Incorporation (NMR Spectroscopy) separate->analyze end Determine Metabolic Fate of Precursor analyze->end

Caption: Experimental workflow for precursor feeding and isotopic labeling studies.

Transcriptome Mining and Metabolite Profiling

This modern 'omics' approach correlates gene expression with the presence of specific metabolites to identify candidate biosynthetic genes.[1][14]

Methodology:

  • Sample Collection: Samples were collected from tissues with differential alkaloid accumulation (e.g., seeds and leaves of Erythrina velutina).[1]

  • Metabolite Profiling:

    • Extraction: Metabolites were extracted from ground tissue.

    • Analysis: The extracts were analyzed using High-Resolution Liquid Chromatography coupled to a Diode-Array Detector and a Mass Spectrometer (HPLC-DAD-MS), specifically using an ESI-TOF analyzer.[1] This allows for the precise identification of known and putative alkaloids based on mass and fragmentation patterns.

    • Data Processing: Tandem MS/MS data were processed using a Molecular Networking approach to group and identify related compounds.[1]

  • Transcriptome Analysis:

    • RNA Extraction: Total RNA was extracted from the same tissues.

    • Sequencing: A de novo transcriptome was generated using Next Generation Sequencing (NGS) on an Illumina NextSeq 500 platform.[1][14]

    • Bioinformatics: The resulting sequences were assembled and annotated. Transcripts were quantified (e.g., using TPM - Transcripts Per Million) to identify genes with expression patterns that correlate with alkaloid accumulation. Candidate genes were identified by homology to known alkaloid biosynthetic genes from other species.[5][11]

Omics_Workflow cluster_meta Metabolomics cluster_trans Transcriptomics m1 Collect Tissue (Seeds, Leaves) m2 Extract Metabolites m1->m2 m3 Analyze via HPLC-MS/MS m2->m3 m4 Identify Alkaloids via Molecular Networking m3->m4 correlation Correlate Gene Expression with Alkaloid Profiles m4->correlation t1 Collect Tissue (Seeds, Leaves) t2 Extract RNA t1->t2 t3 Sequence via NGS (RNA-Seq) t2->t3 t4 Assemble & Annotate Transcripts t3->t4 t4->correlation candidates Identify Candidate Biosynthetic Genes correlation->candidates

Caption: Integrated 'omics' workflow for gene discovery in alkaloid biosynthesis.

Conclusion and Future Directions

Significant progress has been made in outlining the biosynthetic pathway of this compound and other Erythrina alkaloids. The establishment of (S)-norreticuline as the key precursor and the recent identification of 24 candidate genes have laid a robust foundation for future research.[1][6] However, critical gaps in our knowledge remain.

The immediate research priorities should be:

  • Functional Gene Characterization: The candidate genes identified through transcriptome analysis must be functionally validated. This involves heterologous expression in microbial (e.g., E. coli, S. cerevisiae) or plant systems, followed by in vitro enzyme assays with putative substrates to confirm their catalytic activity.

  • Elucidation of the Spirocyclization Step: The enzymes responsible for the key intramolecular oxidative coupling of (S)-norreticuline to form the erythrinane skeleton are yet to be identified and characterized. This P450-catalyzed step is a prime target for investigation.[12]

  • Pathway Regulation: Understanding the transcriptional regulation of the pathway will be crucial for any metabolic engineering efforts. Identifying key transcription factors that control the expression of the biosynthetic genes is a vital long-term goal.

Successfully addressing these points will not only complete our understanding of how Erythrina species produce these complex molecules but will also unlock the potential for their sustainable and scalable production through synthetic biology platforms, providing a valuable resource for drug discovery and development.

References

Erythravine's Antagonistic Mechanism on Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of erythravine, a tetracyclic spiroamine alkaloid derived from Erythrina species, on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound has demonstrated significant potential as a selective antagonist of nAChRs, which are crucial modulators of synaptic transmission in the central nervous system. Understanding its interaction with these receptors is pivotal for the development of novel therapeutics for neurological and psychiatric disorders.

Core Mechanism of Action: Competitive Antagonism

This compound acts as a potent inhibitor of neuronal nAChRs.[1][2] The primary mechanism of action is believed to be competitive antagonism, where this compound competes with the endogenous neurotransmitter acetylcholine (ACh) for the same binding site on the receptor.[3] This inhibitory action is particularly pronounced at the α4β2 nAChR subtype, a receptor widely implicated in cognitive function, reward, and addiction.[1][2] Several erythrinian alkaloids are recognized as competitive antagonists of CNS nicotinic receptors.[3]

The antagonistic activity of this compound results in the blockade of ion channel opening, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) that would typically occur upon ACh binding. This leads to a reduction in neuronal excitability.

Quantitative Analysis of this compound's Inhibitory Potency

Electrophysiological studies have quantified the inhibitory effects of (+)-erythravine on different nAChR subtypes. The half-maximal inhibitory concentration (IC₅₀) values highlight a significant selectivity for the α4β2 subtype over the α7 subtype.

Receptor Subtype Cell Model Agonist Used (+)-Erythravine IC₅₀ Hill Coefficient Reference
α4β2 HEK 293 cells50 µM Acetylcholine4.4 nM (2.1 to 9.4 nM)0.61[1][2]
α7 Hippocampal neurons300 µM Acetylcholine5.9 µM (3.9 to 9.0 µM)0.50[1][2]
α4β2 HEK 293 cells50 µM Acetylcholine13 nM-0.6[1][3]
α7 Hippocampal neuronsN/A6 µM-0.5[1][3]
α4β2, α4β4, α7 Xenopus laevis oocytesN/ASignificant InhibitionN/A[4]

Note: α7 refers to natively expressed receptors in hippocampal neurons.[1][2] The data clearly indicates that this compound is approximately 1000-fold more potent at inhibiting α4β2 nAChRs compared to α7 nAChRs.

Experimental Protocols

The following methodologies are central to elucidating the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through nAChRs in response to acetylcholine application, both in the presence and absence of this compound.

Objective: To determine the inhibitory effect and potency (IC₅₀) of this compound on specific nAChR subtypes.

Methodology:

  • Cell Culture and Transfection:

    • For α4β2 receptors, Human Embryonic Kidney (HEK) 293 cells are cultured. These cells are then transiently transfected with plasmids containing the cDNAs for the desired nAChR subunits (e.g., rat α4 and β2 subunits).[3]

    • For native α7* receptors, primary cultures of hippocampal neurons from embryonic rats are used, as they predominantly express this subtype.[1][2]

  • Electrophysiological Recording:

    • A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a holding potential (e.g., -67 mV).[3]

  • Agonist and Antagonist Application:

    • A rapid solution exchange system is used to apply the nAChR agonist (acetylcholine) to the cell for a short duration (e.g., 0.5 to 2 seconds).[1][2]

    • To determine the IC₅₀, concentration-response curves are generated by pre-applying increasing concentrations of this compound to the cell via bath perfusion before the co-application of the agonist and this compound.[2]

  • Data Analysis:

    • The resulting inward currents are recorded and measured. The peak amplitude or the area under the current trace is quantified.[1][2]

    • The percentage of inhibition for each this compound concentration is calculated relative to the control response (agonist alone).

    • The data is fitted to the Hill equation to determine the IC₅₀ value and the Hill coefficient.[1][2]

Visualizations: Pathways and Workflows

Signaling Pathway of nAChR Inhibition by this compound

G cluster_0 Normal nAChR Activation cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) nAChR_closed nAChR (Closed) ACh->nAChR_closed Binds nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change nAChR_blocked nAChR (Blocked) Ion_Influx Na+/Ca²⁺ Influx nAChR_open->Ion_Influx Allows Depolarization Neuronal Depolarization Ion_Influx->Depolarization This compound This compound This compound->nAChR_closed Competitively Binds No_Influx No Ion Influx nAChR_blocked->No_Influx Prevents Opening ACh_competes ACh ACh_competes->nAChR_closed Binding Blocked

Caption: Competitive antagonism of nAChRs by this compound.

Experimental Workflow for Whole-Cell Patch-Clamp

G cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_application Drug Application & Data Acquisition Culture 1. Cell Culture (HEK 293 or Hippocampal Neurons) Transfection 2. Transfection (for HEK 293) with nAChR subunit cDNA Culture->Transfection Plating 3. Plating on Coverslips Transfection->Plating Seal 4. Gigaseal Formation (Pipette to Cell) Plating->Seal WholeCell 5. Whole-Cell Configuration Seal->WholeCell VoltageClamp 6. Voltage Clamp (e.g., at -67mV) WholeCell->VoltageClamp Control 7a. Apply Agonist (ACh) Record Control Current VoltageClamp->Control Test 7b. Apply this compound + Agonist Record Inhibited Current Control->Test Wash 8. Washout Test->Wash Analysis 9. Data Analysis (IC50 Calculation) Wash->Analysis

Caption: Workflow for determining this compound's IC₅₀ on nAChRs.

Logical Relationship of this compound's Selectivity

G cluster_receptors Neuronal nAChR Subtypes This compound This compound a4b2 α4β2 This compound->a4b2 Interacts with a7 α7 This compound->a7 Interacts with High_Potency High Potency Inhibition (IC50 = 4.4 nM) a4b2->High_Potency Low_Potency Low Potency Inhibition (IC50 = 5.9 µM) a7->Low_Potency Anxiolytic Potential Anxiolytic Effects High_Potency->Anxiolytic Likely contributes to

Caption: Potency and selectivity of this compound for nAChR subtypes.

References

Pharmacological Profile of Erythravine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythravine, a tetracyclic spiroisoquinoline alkaloid isolated from the plants of the Erythrina genus, has garnered significant scientific interest due to its pronounced neuropharmacological effects. Traditionally used in folk medicine for its anxiolytic and sedative properties, recent research has begun to elucidate the molecular mechanisms underlying these effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system.

Mechanism of Action: Potent and Selective Antagonism of Nicotinic Acetylcholine Receptors

The primary mechanism of action of this compound is its potent and selective antagonism of neuronal nicotinic acetylcholine receptors (nAChRs). Extensive research has demonstrated that this compound exhibits a significantly higher affinity for the α4β2 subtype of nAChRs compared to other nAChR subtypes, such as the α7 and α3β4 receptors. This selective inhibition of α4β2 nAChRs is believed to be the cornerstone of its anxiolytic and anticonvulsant properties.

Quantitative Data: Receptor Binding Affinities

The inhibitory potency of this compound at different nAChR subtypes has been quantified using various in vitro techniques, most notably whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the acetylcholine-evoked current, are summarized in the table below.

Receptor SubtypeCell Line/Neuron TypeAcetylcholine ConcentrationIC50 of (+)-ErythravineReference
α4β2 HEK 293 cells50 µM13 nM[1][2]
α7 Hippocampal neurons300 µM6 µM[1][2]

These data clearly illustrate the remarkable selectivity of this compound for the α4β2 nAChR subtype, with a potency in the nanomolar range, which is approximately 460-fold higher than its potency at the α7 nAChR.

Pharmacological Effects

The antagonism of α4β2 nAChRs by this compound manifests in several key pharmacological effects observed in preclinical studies.

Anxiolytic Effects

This compound has demonstrated significant anxiolytic-like effects in various animal models of anxiety. Oral administration of this compound has been shown to increase the time spent in the open arms of the elevated plus-maze and the illuminated compartment of the light-dark box, behaviors indicative of reduced anxiety.[3] These effects are comparable to those of conventional anxiolytic drugs like diazepam.

Anticonvulsant Effects

This compound has also been shown to possess anticonvulsant properties. It can inhibit seizures induced by various chemical convulsants, including bicuculline, pentylenetetrazole, and kainic acid.[4] Furthermore, it increases the latency to seizures induced by NMDA.[4]

Interaction with Other Neurotransmitter Systems

While the primary focus of this compound research has been on its interaction with nAChRs, some studies have explored its effects on other neurotransmitter systems.

GABAergic and Glutamatergic Systems

Current evidence suggests that the anxiolytic and anticonvulsant effects of this compound are not mediated by direct interactions with the GABAergic or glutamatergic systems. Studies have shown a lack of effect on GABA uptake and glutamate (B1630785) binding.[5]

Serotonergic System

Direct studies on the interaction of this compound with serotonin (B10506) receptors are limited. However, some research on other Erythrinian and ergot alkaloids suggests a potential for interaction with the serotonergic system, particularly with 5-HT2A receptors. This remains an area for further investigation to fully characterize the pharmacological profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacology.

Nicotinic Acetylcholine Receptor Binding Assay ([³H]-Cytisine)

This protocol describes a representative radioligand binding assay to determine the affinity of this compound for nAChRs using [³H]-cytisine, a high-affinity agonist for many nAChR subtypes.

  • Tissue Preparation:

    • Rat brains are rapidly dissected and the region of interest (e.g., thalamus, striatum, or cortex) is homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • The pellet is resuspended in fresh buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, incubate the brain membrane preparation (50-150 µg of protein) with various concentrations of this compound and a fixed concentration of [³H]-cytisine (e.g., 1 nM).

    • For total binding, membranes are incubated with [³H]-cytisine only.

    • For non-specific binding, membranes are incubated with [³H]-cytisine in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The inhibition constant (Ki) of this compound is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-cytisine binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of nAChR-mediated currents in cultured cells or neurons to assess the inhibitory effect of this compound.

  • Cell Culture and Transfection:

    • HEK 293 cells are cultured in appropriate media and transiently transfected with cDNAs encoding the desired nAChR subunits (e.g., α4 and β2) using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg. The pH is adjusted to 7.2 with KOH.

  • Recording Procedure:

    • A coverslip with the cultured cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

    • Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-5 MΩ when filled with the internal solution.

    • A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • The membrane patch is then ruptured by gentle suction to establish the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • Acetylcholine (ACh) is applied to the cell via a rapid application system to evoke nAChR currents.

    • To determine the inhibitory effect of this compound, the cells are pre-incubated with various concentrations of this compound before the co-application of this compound and ACh.

  • Data Analysis:

    • The peak amplitude of the ACh-evoked currents is measured in the absence and presence of different concentrations of this compound.

    • The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

experimental_workflow_patch_clamp cluster_preparation Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK 293 Cell Culture transfection Transfection with nAChR Subunits (α4, β2) cell_culture->transfection patch_pipette Prepare Patch Pipette (Internal Solution) transfection->patch_pipette giga_seal Form Gigaseal patch_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp at -60 mV whole_cell->voltage_clamp ach_application Apply Acetylcholine (ACh) voltage_clamp->ach_application erythravine_application Apply this compound + ACh voltage_clamp->erythravine_application current_recording Record nAChR Currents ach_application->current_recording erythravine_application->current_recording measure_current Measure Peak Current Amplitude current_recording->measure_current calculate_inhibition Calculate % Inhibition measure_current->calculate_inhibition dose_response Generate Dose-Response Curve calculate_inhibition->dose_response determine_ic50 Determine IC50 Value dose_response->determine_ic50

Experimental workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathway

The antagonism of α4β2 nAChRs by this compound is expected to modulate downstream signaling pathways that are typically activated by acetylcholine or nicotine. One of the key pathways implicated in the effects of nAChR modulation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which plays a crucial role in cell survival and synaptic plasticity. By blocking the influx of Ca²⁺ through the α4β2 nAChR, this compound can prevent the activation of this pathway, which may contribute to its neuropharmacological effects. The diagram below illustrates the putative signaling pathway affected by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α4β2 nAChR ca_influx Ca²⁺ Influx nAChR->ca_influx This compound This compound This compound->nAChR Antagonism acetylcholine Acetylcholine acetylcholine->nAChR Activation pi3k PI3K ca_influx->pi3k Activation akt Akt pi3k->akt Activation creb CREB akt->creb Phosphorylation gene_expression Gene Expression (Neuronal Survival, Synaptic Plasticity) creb->gene_expression

Putative signaling pathway modulated by this compound.

Conclusion

This compound presents a compelling pharmacological profile as a potent and selective antagonist of α4β2 nicotinic acetylcholine receptors. Its demonstrated anxiolytic and anticonvulsant effects in preclinical models, coupled with a favorable initial assessment of its interaction with other major neurotransmitter systems, underscore its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to fully elucidate its engagement with the serotonergic system, to detail its pharmacokinetic and metabolic profile in more detail, and to explore the full spectrum of its therapeutic applications. This technical guide provides a solid foundation of the current knowledge on this compound, intended to facilitate and inspire future investigations in this promising area of neuropharmacology.

References

Anxiolytic Properties of Erythravine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the anxiolytic properties of erythravine, a tetracyclic alkaloid derived from plants of the Erythrina genus.[1][2] Traditionally, extracts from Erythrina mulungu have been used as mild sedatives.[3] Modern pharmacological studies have identified this compound as one of the key compounds responsible for these anxiolytic effects, demonstrating its potential in preclinical animal models.[4][5] This document synthesizes the available quantitative data, details common experimental protocols, and visualizes the proposed mechanism of action.

Quantitative Data Summary

The anxiolytic-like effects of this compound have been quantified in several behavioral paradigms. The data consistently shows efficacy at low oral doses without significantly impairing locomotion, suggesting a specific anxiolytic action rather than a general sedative effect.[3]

Table 1: Anxiolytic Effects of this compound in the Light-Dark Transition Model (LDTM)
CompoundDose (mg/kg)Administration RouteAnimal ModelKey Findings
This compound3, 10OralMiceIncreased the time spent in the illuminated compartment, suggesting an anxiolytic-like effect.[4][5]
Table 2: Anxiolytic Effects of this compound in the Elevated T-Maze (ETM)
CompoundDose (mg/kg)Administration RouteAnimal ModelKey Findings
This compound3, 10OralMiceSignificantly impaired the inhibitory avoidance task, indicative of anxiolytic activity.[1][6]
Table 3: Inhibitory Activity of this compound on Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
nAChR SubtypeIC₅₀ ValueExperimental System
α4β24.4 nM - 13 nMHEK 293 cells heterologously expressing the receptor.[3][7]
α75.9 µM - 6 µMCultured hippocampal neurons natively expressing the receptor.[3][7]

Mechanism of Action: Nicotinic Receptor Antagonism

The anxiolytic properties of this compound are not believed to be mediated by the GABAergic system, the target of classical anxiolytics like benzodiazepines.[8] Instead, compelling evidence points towards the inhibition of neuronal nicotinic acetylcholine receptors (nAChRs).[1][3][8] this compound acts as a potent competitive antagonist, with a particularly high affinity for the α4β2 nAChR subtype, which is widely expressed in the central nervous system.[3][7][9] By blocking these ligand-gated ion channels, this compound inhibits cholinergic transmission in brain circuits implicated in anxiety.[3][8]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR α4β2 nAChR (Ion Channel) ACh->nAChR Binds & Activates Neuron Postsynaptic Neuron nAChR->Neuron Na⁺/Ca²⁺ Influx (Depolarization) This compound This compound This compound->nAChR Blocks Binding (Antagonist)

Figure 1. Proposed mechanism of this compound as a nAChR antagonist.

Experimental Protocols

The anxiolytic properties of novel compounds are typically assessed using a battery of behavioral tests that rely on the conflict between the innate tendency of rodents to explore a new environment and their aversion to open, elevated, or brightly lit spaces.[10][11][12]

G A 1. Acclimation (30-60 min in testing room) B 2. Compound Administration (e.g., this compound, Vehicle, Positive Control) A->B C 3. Pre-treatment Period (Time for drug absorption) B->C D 4. Behavioral Testing (e.g., EPM, LDB for 5-30 min) C->D E 5. Data Collection & Analysis (Video tracking and statistical analysis) D->E

Figure 2. Generalized workflow for in-vivo anxiolytic testing.

Elevated Plus-Maze (EPM)
  • Principle: This test is based on the natural aversion of rodents to open and elevated spaces.[10][12] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms relative to the closed arms.[10][12]

  • Apparatus: The maze is shaped like a plus sign, elevated from the floor (typically 50 cm). It consists of two opposing open arms and two opposing closed arms (enclosed by high walls).[10] A central platform connects all four arms.

  • Procedure:

    • Rodents are individually placed on the central platform of the maze, facing an open arm.[12]

    • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[12]

    • Behavior is recorded by an overhead video camera.

    • Key parameters measured include the number of entries into and the time spent in each type of arm.[10] Total distance traveled can be used as a measure of general locomotor activity.[10]

Light-Dark Box (LDB) Test
  • Principle: This model utilizes the conflict between the rodent's innate aversion to brightly illuminated areas and its motivation to explore a novel environment.[11][13] Anxiolytic agents increase the time spent in the light compartment and the number of transitions between the two compartments.[13]

  • Apparatus: The apparatus is a box divided into two compartments: a small, dark, covered compartment (approx. 1/3 of the box) and a larger, open, brightly illuminated compartment (approx. 2/3 of the box).[11][13] An opening connects the two compartments at floor level.[14]

  • Procedure:

    • A mouse is placed in the center of the illuminated chamber and allowed to explore freely for a predetermined time (e.g., 5-10 minutes).[13][14]

    • A video camera records the session.

    • The primary measures scored are the latency to first enter the dark compartment, the total time spent in each compartment, and the number of transitions between the two chambers.[13]

Marble-Burying Test
  • Principle: This test assesses anxiety-like and repetitive, compulsive-like behaviors.[15][16] Rodents, when presented with novel small objects like marbles, will often bury them in the bedding. A reduction in the number of marbles buried is indicative of an anxiolytic effect.

  • Apparatus: A standard rodent cage containing a deep layer of clean bedding (e.g., 5 cm).[15] A set number of glass marbles (typically 20) are arranged evenly on the surface of the bedding.[15][16]

  • Procedure:

    • The animal is placed in the cage with the marbles.

    • It is left undisturbed for a 30-minute session.[15][16]

    • After the session, the mouse is removed, and the number of buried marbles is counted.

    • A marble is considered "buried" if at least two-thirds of its surface area is covered by bedding.[15][16]

Conclusion

This compound demonstrates a consistent anxiolytic-like profile in established animal models of anxiety. Its mechanism of action, centered on the potent antagonism of α4β2 nicotinic acetylcholine receptors, distinguishes it from many existing anxiolytics and presents a novel target for drug development. The quantitative data supports its efficacy at non-sedating doses. Further research should focus on elucidating the specific neural circuits modulated by this compound, exploring its potential in more complex models of anxiety disorders, and conducting comprehensive safety and pharmacokinetic profiling to advance its translational potential.

References

Unveiling the Anticonvulsant Potential of Erythravine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical anticonvulsant effects of erythravine, a promising alkaloid isolated from plants of the Erythrina genus. Synthesizing data from key preclinical studies, this document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for epilepsy. Herein, we detail the experimental protocols, present quantitative data on anticonvulsant efficacy, and elucidate the proposed mechanism of action of this compound.

Core Findings in Preclinical Models

This compound has demonstrated significant anticonvulsant properties across a range of chemically-induced seizure models in rodents. These studies highlight its potential as a broad-spectrum antiepileptic agent. The primary models utilized in these investigations include the pentylenetetrazol (PTZ), bicuculline (B1666979), kainic acid, and pilocarpine (B147212) seizure models, each representing different aspects of seizure pathophysiology.

Summary of Anticonvulsant Efficacy of this compound
Seizure ModelAnimal SpeciesThis compound Administration RouteKey FindingsReference
Pentylenetetrazol (PTZ)RatIntracerebroventricular100% inhibition of seizures.[1][2] Protected against mortality.[1]Faggion et al., 2011
BicucullineRatIntracerebroventricular80% inhibition of seizures.[1][2] Increased latency to seizure onset.[1] Protected against mortality.[1]Faggion et al., 2011
Kainic AcidRatIntracerebroventricular100% inhibition of seizures.[1][2]Faggion et al., 2011
N-Methyl-D-aspartate (NMDA)RatIntracerebroventricularWeak anticonvulsant action, but increased seizure latency.[1] Protected against mortality.[1]Faggion et al., 2011
PilocarpineRatNot SpecifiedConfirmed anticonvulsant effect and demonstrated neuroprotective properties.[3]Gelfuso et al., 2020

Elucidating the Mechanism of Action: Targeting Nicotinic Acetylcholine (B1216132) Receptors

The anticonvulsant effects of this compound are primarily attributed to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[4] Unlike many conventional antiepileptic drugs that target GABAergic or glutamatergic systems, this compound acts as an antagonist at nAChRs.

Electrophysiological studies have revealed that this compound potently inhibits acetylcholine-activated currents in cells expressing nAChRs.[5] Notably, it shows a high affinity for the α4β2 subtype, with an IC50 value in the nanomolar range, and also affects the α7 subtype at micromolar concentrations.[6] This inhibition of nAChRs is thought to dampen excessive neuronal excitation, a hallmark of epileptic seizures.

Interestingly, studies have indicated that this compound does not significantly alter GABA or glutamate (B1630785) uptake or binding, nor does it appear to modulate the function of major sodium and potassium channels.[7] This specific mechanism of action suggests a potentially novel therapeutic approach for epilepsy with a different side-effect profile compared to existing medications.

This compound's Proposed Anticonvulsant Mechanism of Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron This compound This compound nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) This compound->nAChR Antagonizes Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability This compound->Reduced_Hyperexcitability Leads to Ca_ion Ca²⁺ Influx nAChR->Ca_ion Activates Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to Excitatory_NT Release of Excitatory Neurotransmitters Ca_ion->Excitatory_NT Triggers Hyperexcitability Neuronal Hyperexcitability Excitatory_NT->Hyperexcitability Induces Seizure_Activity Seizure Activity Hyperexcitability->Seizure_Activity Leads to Anticonvulsant_Effect Anticonvulsant Effect Reduced_Hyperexcitability->Anticonvulsant_Effect Results in

Proposed mechanism of this compound's anticonvulsant action.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of this compound's anticonvulsant properties, this section outlines the methodologies employed in the key preclinical studies.

Animals
  • Species: Male Wistar rats or Swiss albino mice were commonly used.

  • Housing: Animals were typically housed in temperature-controlled rooms with a 12-hour light/dark cycle and had free access to food and water.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to screen for drugs effective against generalized absence and myoclonic seizures.

  • This compound Administration: Varying doses of this compound were administered, typically via intracerebroventricular (i.c.v.) injection.

  • Convulsant Administration: A sub-convulsive dose of PTZ (e.g., 35 mg/kg for mice) was administered intraperitoneally (i.p.).

  • Observation: Animals were observed for a period of 30 minutes for the onset and severity of seizures, often scored using a standardized scale (e.g., Racine scale).

  • Endpoints: Key parameters measured included the latency to the first seizure, the percentage of animals protected from seizures, and mortality.

PTZ-Induced Seizure Experimental Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Erythravine_Admin This compound Administration (i.c.v.) Animal_Acclimatization->Erythravine_Admin PTZ_Admin Pentylenetetrazol (PTZ) Administration (i.p.) Erythravine_Admin->PTZ_Admin Observation Behavioral Observation (30 minutes) PTZ_Admin->Observation Data_Analysis Data Analysis: - Seizure Latency - Seizure Severity - Protection Percentage Observation->Data_Analysis End End Data_Analysis->End

Workflow for the PTZ-induced seizure model.
Bicuculline-Induced Seizure Model

This model investigates drugs that act on the GABA-A receptor complex, as bicuculline is a competitive antagonist of this receptor.

  • This compound Administration: Doses of this compound were administered via i.c.v. injection.

  • Convulsant Administration: Bicuculline was administered i.p. to induce seizures.

  • Observation: Animals were monitored for convulsive activity, and the latency to seizure onset was recorded.

  • Endpoints: The primary endpoints were the percentage of seizure inhibition and the delay in seizure onset.

Kainic Acid-Induced Seizure Model

Kainic acid, a glutamate analog, induces seizures that model temporal lobe epilepsy.

  • This compound Administration: this compound was administered via i.c.v. injection.

  • Convulsant Administration: Kainic acid was administered to induce seizure activity.

  • Observation: The animals' behavior was observed to assess the protective effect of this compound against kainic acid-induced seizures.

  • Endpoints: The main outcome was the percentage of animals protected from seizures.

Pilocarpine-Induced Seizure Model

This model is another widely used representation of temporal lobe epilepsy, inducing status epilepticus.

  • This compound Administration: this compound was administered to the animals.

  • Convulsant Administration: Pilocarpine was administered to induce status epilepticus.

  • Observation: The anticonvulsant and neuroprotective effects of this compound were assessed.

  • Endpoints: Evaluation included the control of seizures and assessment of neuronal death and glial activation in the hippocampus.

Future Directions

The preclinical data strongly support the continued investigation of this compound as a potential anticonvulsant. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as detailed dose-response relationships with various routes of administration.

  • Chronic Seizure Models: Evaluating the efficacy of this compound in chronic models of epilepsy that more closely mimic the human condition.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to determine the therapeutic window and potential adverse effects.

  • Mechanism of Action Refinement: Further elucidating the downstream signaling pathways affected by this compound's interaction with nAChRs to identify potential biomarkers and combination therapy strategies.

References

Early-Stage Toxicological Assessment of Erythravine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological studies on isolated erythravine are limited in publicly available scientific literature. This guide synthesizes the most relevant existing data from studies on closely related compounds and extracts from the Erythrina genus, which contains this compound. This information should be used as a preliminary resource to guide further investigation, not as a definitive safety assessment.

Introduction

This compound, a tetracyclic isoquinoline (B145761) alkaloid isolated from plants of the Erythrina genus, has garnered interest for its potential therapeutic applications, notably its anxiolytic and anticonvulsant properties.[1][2] As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a summary of the available early-stage toxicological data relevant to this compound, focusing on cytotoxicity, acute toxicity, and genotoxicity. Due to the scarcity of data on pure this compound, this guide incorporates findings from studies on the closely related alkaloid, erythraline (B1235506), and toxicological assessments of Erythrina plant extracts.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are crucial for determining a compound's potential to cause cell damage or death. The most relevant data currently available comes from studies on erythraline, an alkaloid structurally similar to this compound, and various Erythrina extracts.

Quantitative Cytotoxicity Data

The following table summarizes key cytotoxicity findings. It is important to note that the majority of these studies were conducted on cancer cell lines to evaluate anticancer potential, which may not directly translate to toxicity in healthy, non-cancerous cells.

Compound/ExtractCell LineAssay TypeEndpointResultReference
ErythralineSiHa (cervical cancer)Proliferation AssayIC₅₀35.25 µg/mL (~12 µM) after 48h[3][4]
ErythralinePBMCs (non-cancerous)Proliferation AssayCytotoxicityNot explicitly quantified, but assessed[4]
Erythrina caffra DCM ExtractHEK293 (non-cancerous)MTT AssayIC₅₀273.47 µg/mL[5]
Erythrina caffra DCM ExtractHeLa (cervical cancer)MTT AssayIC₅₀93.82 µg/mL[5]
Erythrina variegata Methanol ExtractMCF-7 (breast cancer)MTT AssayIC₅₀92 µg/mL[6]
Erythrina variegata Methanol ExtractMDA-MB-231 (breast cancer)MTT AssayIC₅₀143 µg/mL[6]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[9] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • 96-well microplates

  • Test compound (this compound)

  • Cell culture medium (serum-free for assay)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO, SDS-HCl solution)[8][10]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[11]

  • Absorbance Reading: Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete dissolution of the formazan.[11] Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm).[9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualization: MTT Assay Workflow

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well Plate prepare_compound 2. Prepare this compound Serial Dilutions treat_cells 3. Expose Cells to This compound (24-72h) prepare_compound->treat_cells add_mtt 4. Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt add_solvent 5. Add Solubilization Solution add_mtt->add_solvent read_absorbance 6. Read Absorbance (570 nm) add_solvent->read_absorbance calculate_ic50 7. Calculate Cell Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Acute Systemic Toxicity

Acute toxicity studies in animal models are essential to determine the potential for adverse effects after a single high-dose exposure and to estimate the median lethal dose (LD₅₀). No studies reporting the LD₅₀ of isolated this compound were identified. However, studies on crude extracts from various Erythrina species consistently suggest low acute toxicity.

Quantitative Acute Toxicity Data
ExtractSpeciesRouteObservationEstimated LD₅₀Reference
Erythrina senegalensis Ethanolic Leaf ExtractWistar RatsOralNo mortality or signs of toxicity> 5000 mg/kg[12]
Erythrina senegalensis Aqueous Stem Bark ExtractMiceOralNo mortality or significant behavioral changes> 12.5 g/kg[13]
Erythrina velutina Seed ExtractsRatsInjectionNo toxicity observed at 10 mg/mLNot determined[14]

These findings suggest that the extracts of Erythrina species are generally well-tolerated upon acute oral administration in rodents.

Genotoxicity Assessment

Genotoxicity assays evaluate a compound's ability to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard initial in vivo test for this is the micronucleus assay.

Genotoxicity Data

A study on an alcoholic extract of Erythrina velutina leaves, a plant known to contain this compound, was conducted to assess its genotoxic potential.

ExtractSpeciesAssayDoses TestedResultReference
Erythrina velutina Alcoholic Leaf ExtractWistar RatsIn Vivo Micronucleus Test25, 50, and 100 mg/kgNo genotoxic effects observed[15]

This result suggests that, at the tested doses, the components of the E. velutina extract do not cause chromosomal damage in rat bone marrow cells.

Experimental Protocol: In Vivo Rodent Micronucleus Test (OECD 474)

The in vivo micronucleus test is a widely used method for assessing chromosomal damage.[16][17] It detects damage to the chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes.[16]

Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes (PCEs) in treated animals indicates a genotoxic effect.[16]

Materials:

  • Rodents (typically mice or rats)

  • Test compound (this compound)

  • Positive control (e.g., Cyclophosphamide)

  • Negative control (vehicle)

  • Fetal Bovine Serum (FBS)

  • Microscope slides

  • Stains (e.g., Giemsa, Acridine Orange)

  • Microscope

Procedure:

  • Dose Range Finding: A preliminary study is conducted to determine the maximum tolerated dose (MTD).

  • Main Study Dosing: Healthy young adult animals are assigned to treatment groups (at least 5 per sex per group).[16] The test substance is administered, usually once or twice, at three dose levels, alongside vehicle and positive controls.

  • Bone Marrow Sampling: Animals are sacrificed at appropriate times after treatment (typically 24 and 48 hours).[16] The bone marrow is flushed from the femurs or tibias.

  • Slide Preparation: Bone marrow cells are centrifuged, and smears are prepared on microscope slides.

  • Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs).

  • Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei.[16] The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity to the bone marrow.

  • Data Analysis: The frequency of micronucleated PCEs is compared between the treated and vehicle control groups using appropriate statistical methods. A significant, dose-dependent increase in micronuclei indicates a positive result.

Visualization: In Vivo Micronucleus Test Workflow

Micronucleus_Workflow In Vivo Micronucleus Test Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_processing Slide Processing cluster_analysis Analysis Phase dose_ranging 1. Dose Range-Finding (MTD determination) main_dosing 2. Administer this compound (3 doses + controls) dose_ranging->main_dosing sampling 3. Collect Bone Marrow (24h & 48h post-dose) main_dosing->sampling smear_prep 4. Prepare Bone Marrow Smears sampling->smear_prep staining 5. Stain Slides to Differentiate Erythrocytes smear_prep->staining microscopy 6. Score Micronucleated PCEs (≥4000 PCEs/animal) staining->microscopy statistics 7. Statistical Analysis of Micronucleus Frequency microscopy->statistics

Caption: Workflow for the in vivo rodent micronucleus genotoxicity test.

Signaling Pathways

Currently, there is no direct evidence linking this compound to specific toxicity signaling pathways. Research on Erythrina compounds has primarily focused on pathways related to their therapeutic effects, such as the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors by this compound, which is linked to its anxiolytic and anticonvulsant effects.[18] Studies on the related alkaloid erythraline suggest that its cytotoxic effect on cancer cells may involve the induction of caspase-independent apoptosis and G2/M cell cycle arrest, though the precise molecular targets and pathways are not fully elucidated.[3][19]

Conclusion and Future Directions

The available data, derived primarily from studies on Erythrina extracts and the related alkaloid erythraline, provides a preliminary indication that this compound may have a favorable early-stage toxicological profile. The extracts exhibit low acute oral toxicity, and a representative extract did not show genotoxic activity in an in vivo assay. However, the absence of direct toxicological studies on isolated this compound represents a significant knowledge gap.

For a comprehensive toxicological assessment, future research should prioritize:

  • In Vitro Cytotoxicity: Determining the IC₅₀ of pure this compound on a panel of non-cancerous human cell lines.

  • Acute and Sub-chronic Toxicity: Establishing the LD₅₀ and characterizing the toxicological effects of isolated this compound in rodent models following OECD guidelines.

  • Genotoxicity Battery: Evaluating pure this compound in a standard battery of tests, including an Ames test for mutagenicity and an in vitro chromosomal aberration assay, to complement the existing in vivo data on extracts.

  • Mechanism of Action: Investigating the specific signaling pathways involved in any observed toxicity to understand the molecular mechanisms of adverse effects.

A thorough execution of these studies is essential for the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Erythravine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythravine is a prominent tetracyclic spiroamine alkaloid found in various species of the Erythrina genus, commonly known as "Mulungu."[1] This class of alkaloids has garnered significant scientific interest due to its diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.[2][3] These biological effects make this compound a compound of interest for therapeutic development. This document provides detailed protocols for the extraction of crude alkaloids from Erythrina plant material, followed by the purification of this compound. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers.

Data Presentation: Comparative Yields of Erythrina Alkaloids

The efficiency of this compound extraction and purification can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methodologies employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Crude Alkaloid Extraction Yields from Various Erythrina Species

Erythrina SpeciesPlant PartExtraction MethodSolvent SystemStarting Material (kg)Crude Alkaloid Yield (g)Yield (%)
E. mulunguFlowersMaceration with EtOH/H₂O (7:3)Acetic Acid (10%) for partitioning6.0292 (hydroalcoholic extract)4.87
E. variegataFlowersMaceration followed by Acid-Base Partitioning90% MeOH10.01101.1
E. crista-galliFlowersMaceration followed by Acid-Base Partitioning90% MeOH11.0900.82
E. vernaTrunk BarkDynamic MacerationOptimized: 1:60 plant:solvent ratioNot Specified-0.625

Table 2: Purification Yields of Erythrina Alkaloids

Starting Material (Fraction)Initial Weight (g)Purification MethodFinal CompoundFinal Yield (mg)
E. variegata Flowers (Fraction IV)8.5C18 MPLC, Prep. C18 HPLCCompound 532
E. variegata Flowers (Fraction V)12.0C18 MPLC, Prep. C18 HPLCCompound 229
E. variegata Flowers (Fraction V)12.0C18 MPLC, Prep. C18 HPLCCompound 321

Experimental Protocols

Protocol 1: Conventional Extraction and Isolation of Crude Alkaloids

This protocol details a widely used method for obtaining a crude alkaloid fraction from Erythrina plant material using solvent extraction followed by acid-base partitioning.[4]

1. Materials and Reagents:

2. Extraction Procedure:

  • Air-dry the plant material and grind it into a fine powder.

  • Macerate the powdered material in 90% methanol at a solid-to-solvent ratio of approximately 1:10 (w/v) for 24-48 hours at room temperature, with occasional agitation.

  • Filter the extract to separate the plant residue. Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

3. Acid-Base Partitioning:

  • Dissolve the crude residue in a 2% acetic acid solution to achieve a pH of 2-3.[5]

  • Transfer the acidic solution to a separatory funnel and wash it twice with an equal volume of ethyl acetate to remove neutral and acidic impurities. Discard the ethyl acetate layers.

  • Basify the remaining aqueous layer to a pH of 8-9 by adding ammonium hydroxide.[5]

  • Extract the alkaloids from the basified aqueous solution by partitioning three times with an equal volume of ethyl acetate. The alkaloids will move into the organic phase.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Alkaloids

Ultrasound-assisted extraction is a modern and efficient alternative to conventional maceration, often resulting in higher yields and shorter extraction times.[6][7]

1. Materials and Reagents:

  • Dried and powdered Erythrina plant material

  • Ethanol (or other suitable solvent)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus

2. UAE Procedure:

  • Place a known amount of the powdered plant material (e.g., 10 g) into a beaker.

  • Add the extraction solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:20 (w/v).

  • Place the beaker in an ultrasonic bath and sonicate for a period of 20-60 minutes at a controlled temperature (e.g., 40-50°C).[6][7]

  • After sonication, centrifuge the mixture to pellet the plant material.

  • Filter the supernatant to obtain the crude extract.

  • The resulting crude extract can then be subjected to the acid-base partitioning described in Protocol 1 to isolate the crude alkaloid fraction.

Protocol 3: Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture that requires further purification, typically through a series of chromatographic steps to isolate this compound.

1. Materials and Reagents:

  • Crude alkaloid fraction

  • Silica (B1680970) gel (200-300 mesh) for column chromatography

  • C18 reversed-phase silica gel for MPLC or preparative HPLC

  • Solvents: Chloroform (B151607), Acetone, Methanol, Water (all HPLC grade)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Dragendorff's reagent for alkaloid visualization

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

2. Silica Gel Column Chromatography:

  • Subject the crude alkaloid fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of chloroform-acetone, starting with 100% chloroform and gradually increasing the polarity to a 1:1 mixture.[4]

  • Collect fractions and monitor them by TLC. Visualize the alkaloid spots using Dragendorff's reagent.

  • Pool the fractions that show similar TLC profiles corresponding to this compound.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Further purify the pooled fractions containing this compound using a preparative C18 HPLC column.

  • Employ a gradient of methanol and water as the mobile phase. A typical gradient might range from 60:40 to 70:30 (MeOH:H₂O).[5]

  • Monitor the eluent with a UV detector (around 280 nm is often suitable for these alkaloids) and collect the peaks corresponding to pure this compound.[5]

  • Concentrate the collected fractions under reduced pressure to obtain purified this compound.

Visualizations of Experimental Workflows

Extraction_Purification_Workflow PlantMaterial Dried & Powdered Erythrina Plant Material Extraction Solvent Extraction (Maceration or UAE) PlantMaterial->Extraction CrudeExtract Crude Plant Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids SilicaCC Silica Gel Column Chromatography CrudeAlkaloids->SilicaCC PooledFractions Pooled this compound Fractions SilicaCC->PooledFractions PrepHPLC Preparative HPLC PooledFractions->PrepHPLC Purifiedthis compound Purified this compound PrepHPLC->Purifiedthis compound

Caption: General workflow for this compound extraction and purification.

Caption: Detailed workflow of the acid-base partitioning step.

References

High-performance liquid chromatography (HPLC) analysis of Erythravine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythravine is a tetracyclic spiroamine alkaloid found in various species of the Erythrina genus, which are plants with a history of use in traditional medicine. This compound, along with other Erythrina alkaloids, has garnered significant scientific interest due to its potential pharmacological activities, including anxiolytic and sedative effects. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique essential for the qualitative and quantitative analysis of this compound in plant extracts and pharmaceutical formulations. This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended to support research, quality control, and drug development efforts.

Experimental Protocols

A robust and reliable analytical method requires careful sample preparation and well-defined chromatographic conditions. The following protocols provide a framework for the extraction and subsequent HPLC analysis of this compound from plant materials.

Sample Preparation: Extraction of this compound from Plant Material

A multi-step solid-liquid extraction followed by an acid-base partitioning cleanup is a common and effective method for isolating this compound and other related alkaloids from complex plant matrices.[1]

Materials:

Protocol:

  • Extraction:

    • Accurately weigh approximately 10 g of the dried, powdered plant material.

    • Macerate the sample with 100 mL of methanol for 24 hours at room temperature with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[1]

  • Acid-Base Partitioning:

    • Redissolve the crude extract in 50 mL of 2% HCl.

    • Wash the acidic solution three times with 50 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.[1]

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution.[1]

    • Extract the alkaline aqueous solution three times with 50 mL of dichloromethane. The this compound and other alkaloids will partition into the organic phase.[1]

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure to yield the purified alkaloid fraction.

  • Final Sample Preparation:

    • Reconstitute a known amount of the dried alkaloid fraction in the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a validated HPLC method suitable for the separation and quantification of this compound. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. A study on the analysis of alkaloids from Erythrina verna, a source of this compound, has shown that such an HPLC-DAD method is linear, precise, accurate, specific, and robust for the quantification of total alkaloids.[2]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 15% B; 5-20 min: 15-60% B; 20-25 min: 60-15% B; 25-30 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Note: The gradient program and mobile phase composition may require optimization depending on the specific HPLC system and column used.

Data Presentation

The following table summarizes illustrative quantitative data for the HPLC analysis of this compound. These values are representative of the performance of a validated HPLC method for this class of compounds.

Table 1: Illustrative HPLC Method Validation Parameters for this compound

Validation ParameterIllustrative Value
Retention Time (min) ~12.34
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.80
Recovery (%) 98 - 102

Disclaimer: The data in this table is for illustrative purposes and should be confirmed by internal validation.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis plant Dried, Powdered Plant Material extraction Methanol Extraction plant->extraction Maceration crude_extract Crude Methanol Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base Cleanup purified_extract Purified Alkaloid Fraction acid_base->purified_extract final_prep Reconstitution & Filtration purified_extract->final_prep hplc_sample Sample for HPLC Injection final_prep->hplc_sample hplc_system HPLC System (C18 Column, Gradient Elution) hplc_sample->hplc_system Injection detection DAD/UV Detection (280 nm) hplc_system->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of this compound chromatogram->quantification

Caption: Workflow for this compound Analysis.

cluster_extraction Extraction & Purification start Plant Material maceration Maceration (Methanol) start->maceration filtration Filtration maceration->filtration concentration Concentration filtration->concentration acidification Acidification (2% HCl) & Dichloromethane Wash concentration->acidification basification Basification (NH4OH) & Dichloromethane Extraction acidification->basification drying Drying (Na2SO4) & Concentration basification->drying end_extraction Purified Alkaloid Fraction drying->end_extraction

Caption: Sample Preparation Pathway.

References

Application Notes and Protocols for the Mass Spectrometry Characterization of Erythravine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythravine is a tetracyclic spiroisoquinoline alkaloid isolated from plants of the Erythrina genus, which are used in traditional medicine for their sedative and anxiolytic properties. The pharmacological interest in this compound and its analogues necessitates robust and sensitive analytical methods for its identification, characterization, and quantification in complex biological matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for these purposes. This document provides detailed application notes and protocols for the mass spectrometric characterization of this compound.

Qualitative Analysis of this compound by LC-MS

This protocol outlines a general method for the identification and structural characterization of this compound in plant extracts or purified samples using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).

Experimental Protocol: Qualitative HPLC-ESI-MS

1.1. Sample Preparation (Erythrina Plant Material)

  • Extraction: Macerate 10 g of dried and powdered plant material (e.g., leaves, bark) with 100 mL of 80% ethanol (B145695) in water at room temperature for 24 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure at 40°C to obtain a crude extract.

  • Acid-Base Partitioning (for enrichment):

    • Dissolve the crude extract in 50 mL of 0.1 M HCl.

    • Wash the acidic solution with 3 x 50 mL of dichloromethane (B109758) to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with 25% ammonium (B1175870) hydroxide.

    • Extract the alkaloids with 3 x 50 mL of dichloromethane.

    • Combine the organic layers and evaporate to dryness.

  • Reconstitution: Reconstitute the final alkaloid-rich extract in 1 mL of the initial mobile phase for LC-MS analysis.

1.2. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.1 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid
Gradient 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

1.3. Mass Spectrometry Conditions (ESI-MS)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Scan Range (Full Scan) m/z 100-600
Collision Energy (for MS/MS) Ramped from 10-40 eV to generate fragment ions
Expected Results and Fragmentation Pattern

This compound has a monoisotopic mass of 297.1678 g/mol . In positive ion mode, it will be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 298.1751. The fragmentation of Erythrina alkaloids is characterized by specific neutral losses and retro-Diels-Alder (RDA) reactions.[1]

Table 1: Predicted m/z Values for this compound and its Major Fragments

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₈H₂₂NO₃⁺298.1751Protonated molecule (Precursor Ion)
[M+H - H₂O]⁺C₁₈H₂₀NO₂⁺280.1645Loss of a water molecule
[M+H - CH₃OH]⁺C₁₇H₁₈NO₂⁺268.1332Loss of methanol, common for dienoid subclass alkaloids[1]
RDA FragmentC₁₀H₁₂NO⁺162.0913Resulting from a Retro-Diels-Alder fragmentation of ring C

The fragmentation pattern helps to confirm the identity of this compound and distinguish it from other related alkaloids.

Workflow for Qualitative Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Plant Material Extraction B Acid-Base Partitioning A->B C Reconstitution B->C D HPLC Separation C->D Inject Sample E Full Scan MS (m/z 100-600) D->E F Tandem MS (MS/MS) of [M+H]⁺ E->F G Identify [M+H]⁺ Ion F->G H Analyze Fragmentation Pattern G->H I Confirm Structure H->I

Caption: Workflow for the qualitative analysis of this compound.

Quantitative Analysis of this compound by LC-MS/MS

This protocol describes a method for the quantification of this compound in biological matrices such as plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Experimental Protocol: Quantitative LC-MS/MS

2.1. Sample Preparation (Plasma/Serum)

  • Protein Precipitation: To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally related alkaloid not present in the sample).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

2.2. Liquid Chromatography Conditions

The LC conditions can be the same as those described for the qualitative analysis, but may be optimized for faster run times if only this compound is being quantified.

2.3. Mass Spectrometry Conditions (MRM)

The mass spectrometer is operated in MRM mode to provide high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Table 2: MRM Transitions and Optimized Parameters for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
This compound (Quantifier) 298.2268.11002030
This compound (Qualifier) 298.2280.21001530
Internal Standard User-definedUser-defined100OptimizedOptimized

Note: Collision energy and cone voltage values are typical starting points and should be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix and processing them alongside the unknown samples.

  • Peak Integration: Integrate the peak areas for the quantifier MRM transition of this compound and the internal standard.

  • Ratio Calculation: Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification A Spike with Internal Standard B Protein Precipitation A->B C Evaporation & Reconstitution B->C D HPLC Separation C->D Inject Sample E MRM Detection D->E F Peak Integration E->F G Generate Calibration Curve F->G H Calculate Concentration G->H

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the qualitative and quantitative analysis of this compound using LC-MS and LC-MS/MS. The high sensitivity and selectivity of these methods are essential for the accurate characterization and quantification of this pharmacologically important alkaloid in complex matrices, thereby supporting research in natural product chemistry, pharmacology, and drug development. Researchers should optimize the provided parameters for their specific instrumentation and application to achieve the best performance.

References

Application Notes and Protocols for the Structure Elucidation of Erythravine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythravine, a prominent member of the Erythrina alkaloids, possesses a complex tetracyclic spiroamine skeleton that has intrigued chemists and pharmacologists for decades. These natural products are of significant interest due to their wide range of biological activities. The unambiguous determination of their intricate molecular architecture is paramount for structure-activity relationship studies and further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structure elucidation of this compound and its analogues in solution. This application note provides a detailed overview of the application of 1D and 2D NMR techniques for the structural characterization of this compound, including comprehensive data tables, detailed experimental protocols, and visual representations of the analytical workflow and key structural correlations.

Data Presentation: 1H and 13C NMR Spectral Data of this compound

The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound. The data is compiled from scientific literature and presented here for easy reference.

Table 1: 1H NMR Spectroscopic Data for this compound (CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
16.62d10.1
25.92dd10.1, 1.8
2.35ddd12.8, 5.5, 2.0
1.85dt12.8, 11.0
63.98t2.9
2.25m
1.95m
103.35dd11.5, 5.5
113.05dd11.5, 11.0
146.80s
176.65s
OMe-33.75s
OMe-153.85s
OMe-163.88s

Table 2: 13C NMR Spectroscopic Data for this compound (CDCl3)

PositionChemical Shift (δ, ppm)
1124.2
2129.8
3148.5
439.5
568.7
6134.5
7128.9
853.2
1062.1
1148.9
12131.5
13127.8
14111.2
15147.9
16147.5
17105.8
OMe-355.9
OMe-1556.1
OMe-1656.2

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on established procedures for the analysis of Erythrina alkaloids.

Sample Preparation
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Quantity: For standard 5 mm NMR tubes, dissolve 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C and 2D NMR experiments.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl3) is a common choice for Erythrina alkaloids. The solvent should dissolve the sample completely.

  • Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C NMR).

NMR Data Acquisition

The following are typical parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer.

1H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Spectral Width: 10-12 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 16-64

  • Temperature: 298 K

13C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled (zgpg30 or similar)

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Temperature: 298 K

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • General: Use standard pulse programs available on the spectrometer's software (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

  • Spectral Widths:

    • F2 (1H): 10-12 ppm

    • F1 (1H for COSY): 10-12 ppm

    • F1 (13C for HSQC/HMBC): 160-200 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-32

  • Relaxation Delay: 1.5-2.5 seconds

  • HMBC Optimization: The long-range coupling delay (typically nJCH) is usually optimized for a value between 4 and 8 Hz to observe two- and three-bond correlations.

Structure Elucidation Workflow and Key Correlations

The structure of this compound is elucidated by a systematic analysis of the information obtained from various NMR experiments. The general workflow is depicted below.

G This compound Structure Elucidation Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation and Structure Assembly cluster_final Final Structure H1_NMR 1H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems C13_NMR 13C NMR CH_Connectivity Establish C-H One-Bond Connectivity C13_NMR->CH_Connectivity DEPT DEPT DEPT->CH_Connectivity COSY COSY COSY->Proton_Systems HSQC HSQC HSQC->CH_Connectivity HMBC HMBC Carbon_Skeleton Assemble Carbon Skeleton HMBC->Carbon_Skeleton NOESY NOESY/ROESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Proton_Systems->Carbon_Skeleton CH_Connectivity->Carbon_Skeleton Carbon_Skeleton->Stereochemistry Final_Structure Complete 3D Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

The connectivity of the this compound skeleton is pieced together using the correlations observed in the 2D NMR spectra.

G Logical Assembly of this compound Structure from NMR Data COSY_data COSY Data (H-H Correlations) Spin_Systems Identify Spin Systems (e.g., H1-H2, H6-H7, etc.) COSY_data->Spin_Systems HSQC_data HSQC Data (One-bond C-H Correlations) CH_Fragments Identify CH, CH2, CH3 groups HSQC_data->CH_Fragments HMBC_data HMBC Data (Long-range C-H Correlations) Connect_Fragments Connect Fragments and Quaternary Carbons HMBC_data->Connect_Fragments Spin_Systems->Connect_Fragments CH_Fragments->Connect_Fragments Planar_Structure Determine Planar Structure of this compound Connect_Fragments->Planar_Structure

Caption: Logical relationship of how different NMR data are used to determine the planar structure.

Key long-range correlations from HMBC and through-bond correlations from COSY are crucial for assembling the tetracyclic core of this compound. The diagram below illustrates some of the most informative correlations.

G Key COSY and HMBC Correlations for this compound cluster_structure This compound Core Structure cluster_correlations Key Correlations erythravine_structure H1 H-1 H2 H-2 H1->H2 COSY C3 C-3 H1->C3 HMBC C5 C-5 H1->C5 HMBC C4 C4 H2->C4 HMBC H4a H-4α H4b H-4β H4a->H4b COSY H4a->C5 HMBC C6 C6 H4a->C6 HMBC H6 H-6 H7a H-7α H6->H7a COSY H7b H-7β H6->H7b COSY H7a->C5 HMBC C8 C-8 H7a->C8 HMBC H10 H-10 H11 H-11 H10->H11 COSY H10->C8 HMBC C12 C-12 H10->C12 HMBC H11->C12 HMBC H14 H-14 H14->C12 HMBC C13 C-13 H14->C13 HMBC C15 C-15 H14->C15 HMBC H17 H-17 H17->C15 HMBC C16 C-16 H17->C16 HMBC

Caption: Key COSY (red, solid) and HMBC (yellow, dashed) correlations in this compound.

Interpretation of Key Correlations:

  • COSY: The Correlation Spectroscopy (COSY) spectrum reveals proton-proton couplings through two or three bonds. For instance, the correlation between H-1 and H-2 confirms their adjacent positions on the diene system. Similarly, correlations within the H-6/H-7 and H-10/H-11 spin systems help to define these fragments of the molecule.

  • HSQC: The Heteronuclear Single Quantum Coherence (HSQC) spectrum establishes direct one-bond correlations between protons and their attached carbons. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

  • HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for elucidating the overall carbon skeleton by identifying long-range (typically 2-3 bond) correlations between protons and carbons. For example, the correlation from the aromatic proton H-14 to carbons C-12, C-13, and C-15 is instrumental in connecting the aromatic ring to the rest of the tetracyclic system. Similarly, correlations from the methoxy (B1213986) protons to their respective attachment points on the aromatic rings confirm their positions. The connection of the spirocyclic center is often confirmed by multiple HMBC correlations from surrounding protons to the quaternary spiro carbon (C-5).

By systematically analyzing the data from these complementary NMR experiments, the complete planar structure of this compound can be confidently assembled. Further analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments can then be used to determine the relative stereochemistry of the molecule.

Conclusion

NMR spectroscopy is an unparalleled technique for the complete structure elucidation of complex natural products like this compound. A combination of 1D (1H, 13C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments provides a wealth of information that, when systematically analyzed, allows for the unambiguous determination of the molecular connectivity and stereochemistry. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the isolation and characterization of Erythrina alkaloids and other complex natural products.

Application Notes and Protocols for In Vivo Anxiolytic Studies of Erythravine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of anxiolytic studies involving Erythravine in a murine model. The protocols detailed below are based on established methodologies to ensure robust and reproducible results.

Introduction to this compound

This compound is a tetrahydroisoquinoline alkaloid derived from plants of the Erythrina genus, such as Erythrina mulungu.[1] It has demonstrated potential anxiolytic effects in animal models.[1][2] The proposed mechanism of action for its anxiolytic properties involves the antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular potency for the α4β2 subtype.[1][3] Additionally, studies on extracts from Erythrina variegata suggest that the anxiolytic and anti-depressant effects may be related to the modulation of neurotransmitter levels in the brain, including noradrenaline, serotonin, glutamate, and GABA.[4][5]

Experimental Design and Considerations

A well-structured experimental design is crucial for obtaining reliable data. The following components should be carefully considered:

  • Animal Model: Adult male mice are commonly used for anxiety studies to avoid hormonal cycle variations in females. The strain of mice can influence behavioral responses; C57BL/6J is a frequently used strain, though researchers should be aware of potential variations in drug responses.[6][7][8][9]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Housing and Acclimatization: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. A minimum acclimatization period of one week to the housing facility and at least 30-60 minutes to the testing room is recommended before any behavioral testing.[10][11][12]

  • Drug Preparation and Administration: this compound can be administered orally (p.o.) or intraperitoneally (i.p.). The choice of vehicle should be inert (e.g., saline, distilled water with a small percentage of Tween 80). A positive control, such as Diazepam, is often included to validate the experimental model.[13] However, some studies suggest that Diazepam may have sedative effects in certain mouse strains, and alternatives like Paroxetine could be considered.[6][7]

Experimental Groups:
Group No.TreatmentDosage (p.o.)Purpose
1Vehicle-Negative Control
2This compound3 mg/kgTest Group 1
3This compound10 mg/kgTest Group 2
4Diazepam1-2 mg/kg (i.p.)Positive Control

Note: Dosages are based on literature and may require optimization.[2][3][6]

Behavioral Assays for Anxiolytic Activity

A battery of tests should be employed to assess the anxiolytic-like effects of this compound, as each test measures different aspects of anxiety.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents and is based on their natural aversion to open and elevated spaces.[14][15][16] Anxiolytic compounds typically increase the exploration of the open arms.[13]

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Acclimatize the mouse to the testing room for at least 45 minutes before the test.[14]

    • Administer this compound (3 or 10 mg/kg, p.o.) or the control vehicle 60 minutes before the test. Administer Diazepam (1-2 mg/kg, i.p.) 30 minutes before the test.[6]

    • Gently place the mouse in the center of the maze, facing one of the enclosed arms.[14]

    • Allow the mouse to explore the maze for 5 minutes.[17]

    • Record the session using a video camera for later analysis.

    • After each trial, thoroughly clean the maze with 70% ethanol (B145695) to remove any olfactory cues.[10]

  • Parameters to Measure:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of locomotor activity).

Data Presentation:

TreatmentTime in Open Arms (s)% Time in Open ArmsOpen Arm Entries% Open Arm EntriesTotal Arm Entries
Vehicle
This compound (3 mg/kg)
This compound (10 mg/kg)
Diazepam (2 mg/kg)
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[12][18][19] Anxious mice tend to stay close to the walls (thigmotaxis), while less anxious mice are more willing to explore the center of the arena.[20]

Experimental Protocol:

  • Apparatus: A square arena with walls, typically made of a non-reflective material.[19]

  • Procedure:

    • Acclimatize the mouse to the testing room for at least 30 minutes.[12]

    • Administer the compounds as described for the EPM test.

    • Place the mouse in the center of the open field.[12]

    • Allow the mouse to explore for a set period, typically 5-20 minutes.[18][21]

    • Record the session with a video tracking system.

    • Clean the apparatus with 70% ethanol between trials.

  • Parameters to Measure:

    • Time spent in the center zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency.

Data Presentation:

TreatmentTime in Center (s)Center EntriesTotal Distance (m)Rearing Frequency
Vehicle
This compound (3 mg/kg)
This compound (10 mg/kg)
Diazepam (2 mg/kg)
Light-Dark Box (LDB) Test

This test is based on the innate aversion of mice to brightly illuminated areas and their natural tendency to explore novel environments.[10][22][23] Anxiolytic drugs increase the time spent in the light compartment.[24]

Experimental Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[10][24]

  • Procedure:

    • Acclimatize the mouse to the testing room for at least 30 minutes.[10]

    • Administer the compounds as previously described.

    • Place the mouse in the center of the brightly lit compartment.[10]

    • Allow the mouse to freely explore both compartments for 5-10 minutes.[10][11]

    • Record the session for subsequent analysis.

    • Clean the box with 70% ethanol after each mouse.[10]

  • Parameters to Measure:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

Data Presentation:

TreatmentTime in Light Box (s)Latency to Enter Dark (s)Number of Transitions
Vehicle
This compound (3 mg/kg)
This compound (10 mg/kg)
Diazepam (2 mg/kg)

Visualizations

Proposed Signaling Pathway of this compound

Erythravine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (α4β2) This compound->nAChR Inhibition Inhibition nAChR->Inhibition Downstream Downstream Neuronal Signaling Inhibition->Downstream Modulates Anxiolytic Anxiolytic Effect Downstream->Anxiolytic

Caption: Proposed mechanism of this compound's anxiolytic action.

Experimental Workflow for a Single Behavioral Test

Experimental_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_post Post-Test Phase Animal_Acclimatization Animal Acclimatization (≥ 30 min in testing room) Drug_Admin Drug Administration (this compound or Controls) Animal_Acclimatization->Drug_Admin Wait_Period Waiting Period (e.g., 30-60 min) Drug_Admin->Wait_Period Place_Animal Place Mouse in Apparatus (e.g., EPM center) Wait_Period->Place_Animal Behavioral_Test Behavioral Test (5-10 min) Place_Animal->Behavioral_Test Video_Recording Video Recording Behavioral_Test->Video_Recording Remove_Animal Remove Mouse Behavioral_Test->Remove_Animal Data_Analysis Data Analysis Video_Recording->Data_Analysis Clean_Apparatus Clean Apparatus (70% Ethanol) Remove_Animal->Clean_Apparatus Clean_Apparatus->Animal_Acclimatization Next Animal

Caption: General workflow for in vivo anxiolytic behavioral testing in mice.

References

Application Notes and Protocols for Testing Erythravine's Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythravine, a prominent alkaloid isolated from plants of the Erythrina genus, has demonstrated significant anticonvulsant properties in preclinical studies. These application notes provide detailed protocols for established seizure induction models relevant for evaluating the efficacy of this compound and similar investigational compounds. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in the screening and characterization of potential anti-epileptic drugs.

Key Seizure Induction Models

Several well-validated rodent models are employed to induce seizures and assess the protective effects of anticonvulsant agents. The choice of model often depends on the desired seizure phenotype and the presumed mechanism of action of the test compound. For this compound, models of generalized and chemically-induced seizures have proven informative.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used preclinical screen for potential anticonvulsants, particularly those that may be effective against generalized myoclonic and absence seizures.[1][2] PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces a predictable sequence of seizure behaviors.[2]

Experimental Protocol: Acute PTZ-Induced Seizures

This protocol is adapted from established methodologies for inducing acute seizures in rodents.[3][4][5]

Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Sterile 0.9% saline

  • Vehicle for this compound administration

  • Male Wistar or Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)[4][6]

  • Observation chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Timer

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to experimentation, with ad libitum access to food and water.[5]

  • Drug Preparation:

    • Dissolve this compound in the chosen vehicle at the desired concentrations.

    • Prepare a fresh solution of PTZ in sterile 0.9% saline. A common concentration is 50 mg/mL.[3]

  • This compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally) at a predetermined time before PTZ injection to allow for optimal absorption and distribution.

  • PTZ Induction:

    • For rats, a subcutaneous injection of PTZ at a dose of 50 mg/kg followed by 30 mg/kg 30 minutes later has been shown to reliably induce generalized tonic-clonic seizures with minimal mortality.[3]

    • For mice, a single intraperitoneal injection of 30-35 mg/kg of PTZ is often sufficient to induce seizures.[4]

  • Behavioral Observation: Immediately after PTZ administration, place the animal in an individual observation chamber and record seizure activity for at least 30 minutes.[4]

  • Seizure Scoring: Score the severity of seizures using a standardized scale, such as the modified Racine scale (see Table 2).

  • Data Collection: Record the latency to the first seizure, the seizure severity score, and the percentage of animals in each group that are protected from seizures.

Experimental Workflow for PTZ-Induced Seizure Model

PTZ_Workflow acclimatization Animal Acclimatization (≥ 1 week) drug_prep Prepare this compound and PTZ Solutions erythravine_admin Administer this compound or Vehicle (i.p.) drug_prep->erythravine_admin pre_treatment_period Pre-treatment Period erythravine_admin->pre_treatment_period ptz_injection Induce Seizures with PTZ Injection (s.c./i.p.) pre_treatment_period->ptz_injection observation Behavioral Observation (30 minutes) ptz_injection->observation data_analysis Data Analysis (Latency, Severity, Protection %) observation->data_analysis

Caption: Workflow for the PTZ-induced seizure model.

Maximal Electroshock (MES)-Induced Seizure Model

The MES test is a gold-standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][7] The seizure is induced by a brief electrical stimulus applied via corneal or auricular electrodes, resulting in a characteristic tonic hindlimb extension.[8][9]

Experimental Protocol: MES-Induced Seizures

This protocol is based on established methods for the MES test in rodents.[8][9][10]

Materials:

  • This compound

  • Vehicle for this compound administration

  • Electroconvulsive shock apparatus

  • Corneal or auricular electrodes

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • Conductive saline solution

  • Male CF-1 mice or Sprague-Dawley rats[8]

  • Animal restrainers

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory for at least 3-4 days before the experiment.[9]

  • Drug Administration: Administer this compound or vehicle control at various doses to different groups of animals. The timing of administration should be based on the expected time to peak effect of the compound.

  • Seizure Induction:

    • At the time of peak drug effect, restrain the animal.

    • If using corneal electrodes, apply a drop of topical anesthetic to the eyes, followed by a drop of conductive saline.[10]

    • Position the electrodes.

    • Deliver an electrical stimulus. Common parameters are:

      • Mice: 50 mA, 60 Hz for 0.2 seconds.[8][10]

      • Rats: 150 mA, 60 Hz for 0.2 seconds.[8][10]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.[8][9]

  • Data Analysis: Calculate the percentage of animals protected in each treatment group and determine the median effective dose (ED50) using probit analysis.[8]

Experimental Workflow for MES-Induced Seizure Model

MES_Workflow acclimatization Animal Acclimatization (≥ 3 days) drug_admin Administer this compound or Vehicle acclimatization->drug_admin peak_effect Wait for Peak Drug Effect drug_admin->peak_effect electrode_placement Apply Anesthetic & Place Electrodes peak_effect->electrode_placement electroshock Deliver Electrical Stimulus (MES) electrode_placement->electroshock observation Observe for Tonic Hindlimb Extension electroshock->observation data_analysis Data Analysis (Protection %, ED50) observation->data_analysis

Caption: Workflow for the MES-induced seizure model.

Pilocarpine-Induced Status Epilepticus Model

The pilocarpine (B147212) model is used to induce status epilepticus (SE), which can lead to a chronic epileptic state that resembles human temporal lobe epilepsy.[6][11] Pilocarpine, a muscarinic cholinergic agonist, induces prolonged seizures.[11][12] This model is valuable for studying epileptogenesis and the effects of drugs on chronic epilepsy.

Experimental Protocol: Lithium-Pilocarpine Model in Rats

This protocol is a commonly used method to enhance sensitivity to pilocarpine and induce SE with lower doses.[6][11]

Materials:

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.[11]

  • Lithium Administration: Administer lithium chloride (3 mEq/kg or 127 mg/kg, i.p.) 18-24 hours prior to pilocarpine injection.[11]

  • This compound Administration: Administer this compound or vehicle control at a predetermined time before pilocarpine.

  • Scopolamine Pre-treatment (Optional): To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine.[11]

  • Pilocarpine Administration: Administer pilocarpine hydrochloride (20-30 mg/kg, i.p.).[11]

  • Seizure Monitoring: Continuously monitor the animals for the onset and progression of seizures, scoring the severity using the Racine scale. SE is generally considered established when an animal exhibits continuous Stage 4-5 seizures.[6]

  • Termination of SE: After a predetermined duration of SE (e.g., 60-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.[6]

  • Post-SE Care: Provide supportive care, including hydration and easily accessible food.[6]

  • Data Collection: Record the latency to SE, seizure severity, and the effect of this compound on these parameters.

Experimental Workflow for Pilocarpine-Induced Seizure Model

Pilocarpine_Workflow acclimatization Animal Acclimatization (≥ 1 week) lithium Lithium Chloride (i.p.) (18-24h prior) acclimatization->lithium This compound Administer this compound or Vehicle lithium->this compound scopolamine Scopolamine (i.p.) (30 min prior, optional) This compound->scopolamine pilocarpine Pilocarpine (i.p.) scopolamine->pilocarpine seizure_monitoring Monitor & Score Seizures (Racine Scale) pilocarpine->seizure_monitoring se_termination Terminate Status Epilepticus (e.g., Diazepam) seizure_monitoring->se_termination post_se_care Post-SE Care se_termination->post_se_care

Caption: Workflow for the pilocarpine-induced seizure model.

Quantitative Data Summary

The anticonvulsant activity of this compound has been quantified in various chemically-induced seizure models. The following tables summarize key findings.

Table 1: Anticonvulsant Effect of (+)-Erythravine in Different Seizure Models

Seizure-Inducing AgentThis compound Dose (µg/µl, i.c.v.)% Protection
Bicuculline0.2520%
0.540%
1.060%
2.080%
Pentylenetetrazole (PTZ)0.2540%
0.560%
1.080%
2.0100%
Kainic Acid0.2540%
0.560%
1.080%
2.0100%
N-Methyl-D-aspartate (NMDA)0.25 - 2.0Very weak anticonvulsant action

Data adapted from Faggion et al., 2011.[13][14]

Table 2: Modified Racine Scale for Seizure Severity

ScoreBehavioral Manifestation
0No response
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with forelimb clonus (loss of postural control)
6Generalized tonic-clonic seizures
7Death

This scale is a composite from various sources for general guidance.[3][6]

Proposed Mechanism of Action and Signaling Pathway

This compound's anticonvulsant effects are believed to be mediated, at least in part, through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[15] Specifically, this compound has been shown to be a potent inhibitor of α4β2 and α7 nAChR subtypes.[15][16][17][18] The α4β2 subtype, in particular, is inhibited by nanomolar concentrations of this compound.[16][17][18] By blocking these receptors, this compound may reduce neuronal hyperexcitability that contributes to seizure generation.

Proposed Signaling Pathway for this compound's Anticonvulsant Activity

Erythravine_Pathway ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptors (α4β2, α7) ACh->nAChR Activates This compound This compound This compound->nAChR Inhibits Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability nAChR->Reduced_Hyperexcitability Depolarization Neuronal Depolarization Ion_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Seizure Seizure Activity Hyperexcitability->Seizure Anticonvulsant_Effect Anticonvulsant Effect Reduced_Hyperexcitability->Anticonvulsant_Effect

Caption: this compound's proposed mechanism of action.

Conclusion

The seizure induction models described provide a robust framework for the preclinical evaluation of this compound's anticonvulsant properties. The PTZ and MES models are suitable for initial screening of efficacy against generalized seizures, while the pilocarpine model allows for the investigation of effects on chronic epilepsy and epileptogenesis. The quantitative data indicate that this compound is a potent anticonvulsant in chemically-induced seizure models, likely acting through the inhibition of nicotinic acetylcholine receptors. These protocols and data serve as a valuable resource for further research into this compound and other novel anticonvulsant drug candidates.

References

Application Notes and Protocols: Patch-Clamp Electrophysiology of Erythravine on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythravine, a prominent tetracyclic erythrinan (B1236395) alkaloid isolated from the flowers of Erythrina mulungu, has garnered significant interest for its anxiolytic and anticonvulsant properties. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function, providing high-resolution data on channel gating and pharmacology.

These application notes provide detailed protocols for studying the effects of this compound on various ion channels using patch-clamp techniques. The primary focus is on nicotinic acetylcholine (B1216132) receptors (nAChRs), which have been identified as a key target of this compound. Information regarding its effects on voltage-gated sodium, potassium, and calcium channels is also addressed.

Data Presentation: Quantitative Effects of this compound on Ion Channels

The following table summarizes the available quantitative data on the inhibitory effects of this compound on different ion channel subtypes.

Ion Channel SubtypeCell TypeElectrophysiology TechniqueKey ParameterValueReference
α4β2 nAChRHEK 293 cellsWhole-cell patch-clampIC₅₀13 nM[1]
α4β2 nAChRHEK 293 cellsWhole-cell patch-clampIC₅₀4.4 nM (2.1 to 9.4 nM)[1]
α7 nAChRCultured hippocampal neuronsWhole-cell patch-clampIC₅₀6 µM[1]
α7 nAChRCultured hippocampal neuronsWhole-cell patch-clampIC₅₀5.9 µM (3.9 to 9.0 µM)[1]
α4β2, α4β4, α7 nAChRsXenopus laevis oocytesTwo-electrode voltage-clamp-Significant inhibitory modulation[2]
Voltage-gated Sodium ChannelsXenopus laevis oocytesTwo-electrode voltage-clamp-No significant modulation[2]
Voltage-gated Potassium ChannelsXenopus laevis oocytesTwo-electrode voltage-clamp-No significant modulation[2]

Note: IC₅₀ values can vary depending on the experimental conditions, such as agonist concentration and cell type.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound's Effect on nAChRs in Mammalian Cells

This protocol is suitable for studying the effects of this compound on nAChRs expressed in cell lines (e.g., HEK 293) or primary neurons.

1. Cell Preparation:

  • Culture cells expressing the nAChR subtype of interest (e.g., α4β2 or α7) on glass coverslips.

  • For transient transfections, use appropriate plasmids and transfection reagents.

  • Use cells for recording 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 135 Potassium Gluconate, 5 KCl, 5 EGTA, 0.5 CaCl₂, 10 HEPES, 2 Mg-ATP, 0.1 GTP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

  • Agonist Solution: Prepare solutions of acetylcholine (ACh) or another suitable agonist at a concentration that elicits a submaximal response (e.g., EC₂₀-EC₅₀) in the external solution.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Establish a gigaohm seal (>1 GΩ) on a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the agonist solution for a short duration (e.g., 500 ms) using a fast perfusion system to elicit a baseline current.

  • After establishing a stable baseline, co-apply the agonist with different concentrations of this compound. To determine the IC₅₀, pre-application of this compound for a few minutes before co-application with the agonist is recommended to reach equilibrium.[1]

  • Record the current responses using an appropriate amplifier and data acquisition software.

4. Data Analysis:

  • Measure the peak amplitude or the area under the curve of the agonist-evoked currents in the absence and presence of this compound.

  • Normalize the responses to the baseline control.

  • Plot the normalized response as a function of the this compound concentration and fit the data with the Hill equation to determine the IC₅₀.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording of this compound's Effect on nAChRs in Xenopus Oocytes

This protocol is suitable for studying nAChRs heterologously expressed in Xenopus laevis oocytes.

1. Oocyte Preparation:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject oocytes with cRNA encoding the nAChR subunits of interest.

  • Incubate the oocytes for 2-5 days at 16-18°C.

2. Solutions:

  • Barth's Solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.

  • Recording Solution: Same as Barth's solution.

  • This compound and Agonist Solutions: Prepare as described in Protocol 1, using the recording solution as the diluent.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte at a holding potential of -70 mV.

  • Apply the agonist solution to elicit a baseline current.

  • Apply different concentrations of this compound followed by the co-application of the agonist.

  • Record the current responses.

4. Data Analysis:

  • Perform data analysis as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Signaling Pathway of nAChR Inhibition by this compound

This compound acts as an antagonist at neuronal nAChRs. Activation of these receptors, particularly the α7 subtype, can lead to calcium influx and the subsequent activation of downstream signaling cascades like the PI3K-Akt and ERK pathways, which are often associated with neuroprotection and cell survival.[3] By inhibiting the receptor, this compound would block these downstream effects.

Erythravine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt ERK_pathway ERK Pathway Ca_influx->ERK_pathway Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection ERK_pathway->Neuroprotection ACh Acetylcholine (Agonist) ACh->nAChR

Caption: this compound's antagonism of nAChRs blocks downstream signaling.

Experimental Workflow for Patch-Clamp Analysis

The following diagram illustrates the general workflow for investigating the effect of this compound on ion channels using patch-clamp electrophysiology.

Patch_Clamp_Workflow prep Cell/Oocyte Preparation (Transfection/Injection) recording Establish Whole-Cell or TEVC Configuration prep->recording solutions Preparation of Solutions (Internal, External, this compound, Agonist) solutions->recording baseline Record Baseline Agonist-Evoked Currents recording->baseline application Apply this compound (Co-application with Agonist) baseline->application data_acq Data Acquisition (Record Currents) application->data_acq analysis Data Analysis (IC₅₀ Determination) data_acq->analysis

Caption: Workflow for patch-clamp analysis of this compound.

Logical Relationship of Experimental Steps

This diagram outlines the logical progression of a single concentration-response experiment.

Logical_Progression start Start seal Form Gigaohm Seal start->seal whole_cell Establish Whole-Cell seal->whole_cell hold Set Holding Potential whole_cell->hold agonist1 Apply Agonist (Baseline) hold->agonist1 wash1 Washout agonist1->wash1 This compound Apply this compound wash1->this compound agonist2 Co-apply Agonist + This compound This compound->agonist2 wash2 Washout agonist2->wash2 agonist3 Apply Agonist (Recovery) wash2->agonist3 end End agonist3->end

Caption: Logical steps for a single concentration experiment.

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for researchers investigating the electrophysiological effects of this compound. The primary mechanism of action appears to be a potent and selective inhibition of neuronal nicotinic acetylcholine receptors. Current evidence suggests a lack of significant activity at major voltage-gated sodium and potassium channels. Further investigation into other ion channel families and the downstream consequences of nAChR inhibition will continue to refine our understanding of this promising natural compound.

References

Application Notes: Cell Culture Assays for Determining Erythravine's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Erythravine, an alkaloid derived from plants of the Erythrina genus, has demonstrated significant potential as a neuroprotective agent.[1] Preclinical studies suggest its efficacy in models of cerebral ischemia-reperfusion injury and epilepsy, where it appears to mitigate neuronal damage by reducing oxidative stress, inflammation, and apoptosis.[2][3][4][5] This document provides detailed application notes and standardized protocols for a suite of cell culture-based assays designed to rigorously evaluate the neuroprotective mechanisms of this compound. These protocols are intended for researchers in neuroscience and drug development to obtain reproducible and comparable data on this compound's efficacy in vitro.

The proposed assays will quantify this compound's ability to:

  • Protect against cytotoxicity and enhance neuronal viability.

  • Reduce intracellular reactive oxygen species (ROS) in response to oxidative insults.

  • Inhibit key molecular markers of the apoptotic cascade.

Assessment of Cell Viability and Cytotoxicity

Application Note: A primary indicator of a compound's neuroprotective effect is its ability to preserve cell viability and membrane integrity in the face of a neurotoxic insult, such as glutamate-induced excitotoxicity or oxidative stress (e.g., H₂O₂ exposure). The MTT assay measures the metabolic activity of viable cells, while the Lactate (B86563) Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of this cytosolic enzyme from damaged cells.[6] Together, they provide a robust assessment of this compound's protective capabilities.

Experimental Workflow: General Neuroprotection Assessment

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound using the assays detailed in this document.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Endpoint Assays cluster_analysis Phase 3: Data Analysis A Plate Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) B Allow cells to adhere and stabilize (24-48 hours) A->B C Pre-treatment with this compound (Various concentrations) B->C D Induce Neurotoxic Insult (e.g., Glutamate, H₂O₂, Rotenone) C->D E Cell Viability Assay (MTT) D->E F Cytotoxicity Assay (LDH) D->F G Oxidative Stress Assay (ROS Detection) D->G H Apoptosis Assay (Western Blot) D->H I Quantify Results & Perform Statistical Analysis E->I F->I G->I H->I J Determine Dose-Response and Efficacy I->J

Caption: General workflow for evaluating this compound's neuroprotective effects.

Data Presentation: Viability and Cytotoxicity

The following table presents representative data for neuronal cells treated with a neurotoxin in the presence or absence of this compound.

Treatment GroupThis compound (µM)Cell Viability (% of Control) (MTT Assay)Cytotoxicity (% of Max Lysis) (LDH Assay)
Vehicle Control (No Toxin)01005
Toxin-Treated (e.g., Glutamate)04585
Toxin + this compound16065
Toxin + this compound107835
Toxin + this compound508520
Protocol 1.1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan (B1609692), which can be solubilized and quantified spectrophotometrically.[8][9]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • 96-well flat-bottom sterile plates

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized

  • Complete culture medium

  • Serum-free medium

  • Solubilization solvent: DMSO or 10% SDS in 0.01 M HCl

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure (for Adherent Cells):

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).

  • Treatment:

    • Carefully aspirate the medium.

    • Add 100 µL of medium containing various concentrations of this compound. Incubate for a pre-treatment period (e.g., 1-2 hours).

    • Add the neurotoxic agent (e.g., glutamate, H₂O₂) to the wells (except for vehicle controls) and incubate for the desired duration (e.g., 24 hours).

  • MTT Incubation:

    • Aspirate the culture medium from each well.

    • Add 50 µL of serum-free medium to each well.

    • Add 50 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate at 37°C for 2-4 hours, protected from light, allowing formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solvent (e.g., DMSO) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract background absorbance.

Assessment of Oxidative Stress

Application Note: Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key pathological mechanism in many neurodegenerative diseases and ischemic events.[4][5][10] this compound has been shown to possess antioxidant properties.[2][4] The following assay allows for the direct measurement of intracellular ROS levels, providing a quantitative assessment of this compound's ability to mitigate oxidative damage in neuronal cells.

Data Presentation: Intracellular ROS Levels
Treatment GroupThis compound (µM)Intracellular ROS (Fold Change vs. Control)
Vehicle Control (No Toxin)01.0
Toxin-Treated (e.g., H₂O₂)04.5
Toxin + this compound13.2
Toxin + this compound102.1
Toxin + this compound501.4
Protocol 2.1: Intracellular ROS Detection Assay

Principle: This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and it is oxidized by ROS. The resulting fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) can be measured, with fluorescence intensity being proportional to the level of intracellular ROS.[10]

Materials:

  • Neuronal cells plated in a black, clear-bottom 96-well plate

  • ROS Assay Buffer or PBS

  • Fluorescent ROS Label (e.g., H₂DCFDA), 1000X stock in DMSO

  • ROS Inducer (e.g., H₂O₂ or Pyocyanin) for positive control

  • Fluorescence microplate reader (Ex/Em = 495/529 nm) or fluorescence microscope

Procedure:

  • Cell Plating and Treatment: Plate and treat cells with this compound and a neurotoxic/oxidative insult as described in Protocol 1.1 (Steps 1-2).

  • ROS Labeling:

    • Remove the culture media and gently wash the cells once with 100 µL of pre-warmed ROS Assay Buffer or PBS.[11]

    • Prepare a 1X ROS Label working solution by diluting the stock 1:1000 in ROS Assay Buffer.

    • Add 100 µL of the 1X ROS Label solution to each well.[11]

    • Incubate for 45-60 minutes at 37°C, protected from light.[11][12]

  • Measurement:

    • Remove the ROS Label solution. For endpoint assays, add 100 µL of ROS Assay Buffer.

    • Immediately measure the fluorescence intensity using a microplate reader at Ex/Em = 495/529 nm.[11][12]

    • Alternatively, visualize and quantify fluorescence in individual cells using a fluorescence microscope.

Assessment of Apoptosis

Application Note: Apoptosis, or programmed cell death, is a critical process in neuronal loss following injury.[5][13] Neuroprotective compounds can prevent cell death by modulating the expression of key proteins in the apoptotic signaling cascade. Western blotting is a powerful technique to detect changes in the levels of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2), thereby elucidating the molecular mechanism of this compound's action.[14][15]

Proposed Neuroprotective Signaling Pathway of this compound

The diagram below conceptualizes the potential mechanisms by which this compound confers neuroprotection at the cellular level.

G This compound This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) This compound->nAChR Modulates ROS Oxidative Stress (ROS Production) This compound->ROS Inhibits Caspase Caspase Activation (e.g., Caspase-3) This compound->Caspase Inhibits Survival Neuronal Survival This compound->Survival Neurotoxic_Insult Neurotoxic Insult (Ischemia, Excitotoxicity) Neurotoxic_Insult->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2_Family Bax/Bcl-2 Ratio ↑ Mito->Bcl2_Family Bcl2_Family->Caspase Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Survival

Caption: Proposed signaling pathways for this compound's neuroprotective effects.

Data Presentation: Apoptotic Marker Expression
Treatment GroupThis compound (µM)Bcl-2/Bax Ratio (Relative Expression)Cleaved Caspase-3 (Relative Expression)
Vehicle Control (No Toxin)01.001.00
Toxin-Treated (e.g., Staurosporine)00.355.20
Toxin + this compound100.653.10
Toxin + this compound500.881.50
Protocol 3.1: Western Blot Analysis of Apoptotic Proteins

Principle: This protocol details the separation of proteins from cell lysates by size using SDS-PAGE, their transfer to a membrane, and subsequent detection using antibodies specific to apoptotic markers like Bcl-2, Bax, and cleaved Caspase-3.[14][16]

Materials:

  • Treated neuronal cells from a 6-well plate or 10 cm dish

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment (gels, running buffer)

  • Protein transfer system (PVDF membrane, transfer buffer)

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis and Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16][17]

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the protein lysate.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration.

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[16]

    • Load samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[16]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[16]

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin).

References

Application Notes and Protocols: Pharmacokinetic Analysis of Erythravine in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythravine, also referred to as Erythraline, is a major spiroalkaloid isolated from plants of the Erythrina genus, which are used in traditional medicine for their anxiolytic and sedative properties.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides a detailed summary of the pharmacokinetic parameters of this compound in rats following intravenous administration, outlines the experimental protocols for its analysis, and describes its mechanism of action. Due to a lack of available literature on the oral pharmacokinetics of this compound in rats, a general protocol for such a study is also provided.

Quantitative Data Summary

The pharmacokinetic parameters of this compound have been determined in rats after intravenous administration. The data is summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a 1 mg/kg Intravenous Bolus Dose [2]

Pharmacokinetic ParameterSymbolValueUnit
Elimination Half-Life44.2min
Total ClearanceCL42.1ml/min/kg
Volume of DistributionVd2085ml/kg
Area Under the Curve (0 to infinity)AUC₀-∞23.73µg·min/mL

Experimental Protocols

Bioanalytical Method: UPLC-MS/MS for this compound Quantification in Rat Plasma

A sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of this compound in rat plasma.[2]

a. Sample Preparation:

  • To 50 µL of rat plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., 50 ng/mL diazepam or caffeine) to precipitate proteins.[2][3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant for UPLC-MS/MS analysis.

b. Chromatographic Conditions: [2]

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm particle size)

  • Column Temperature: 35°C

  • Mobile Phase A: Water with 0.1% formic acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient Elution:

    • 0-3 min: 5-40% B

    • 3-3.5 min: 40-80% B

    • Followed by a wash and column re-equilibration period.

c. Mass Spectrometry Conditions: [2]

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • The specific MRM transitions for this compound and the internal standard should be optimized.

d. Method Validation: [4]

  • The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, sensitivity (LLOQ and LLOD), recovery, and stability according to regulatory guidelines.[4] The linear range for this compound quantification has been established between 5-2000 ng/mL.[2]

In-Vivo Experimental Protocol: Intravenous Pharmacokinetic Study in Rats

This protocol details the procedures for conducting a pharmacokinetic study of this compound in rats following intravenous administration.[2]

a. Animal Model:

  • Male Wistar rats (or a similar strain) are typically used.[2]

  • Animals should be acclimatized to the laboratory conditions before the experiment.

b. Dosing:

  • This compound is dissolved in a suitable vehicle, such as saline containing no more than 5% DMSO.[2]

  • Administer a 1 mg/kg intravenous (IV) bolus dose via the lateral tail vein.[2]

c. Blood Sampling:

  • Collect blood samples (approximately 200-250 µL) from the lateral tail vein into heparinized tubes at predetermined time points (e.g., 5, 10, 20, 40, 60, 90, 120, 180, and 240 minutes post-dose).[2]

  • Centrifuge the blood samples at 2000 × g for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until UPLC-MS/MS analysis.

d. Pharmacokinetic Analysis:

  • The plasma concentration-time data for this compound is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters listed in Table 1.[2]

General Protocol: Oral Pharmacokinetic Study in Rats

a. Animal Model and Dosing:

  • Use fasted male Wistar rats.

  • Prepare a formulation of this compound suitable for oral gavage.

  • Administer a defined dose of this compound orally.

b. Blood Sampling:

  • Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma as described in the intravenous protocol.

c. Sample Analysis and Pharmacokinetic Parameters:

  • Quantify this compound concentrations in plasma using the validated UPLC-MS/MS method.

  • Determine the following pharmacokinetic parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Oral bioavailability (F%), which would require a comparative intravenous study.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dose_Prep This compound Dose Preparation (IV/Oral) Dosing Dosing (IV or Oral) Dose_Prep->Dosing Animals Acclimatized Rats Animals->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing UPLC UPLC-MS/MS Quantification Processing->UPLC PK_Analysis Pharmacokinetic Analysis UPLC->PK_Analysis Results Data Interpretation (Cmax, Tmax, AUC, t½) PK_Analysis->Results

Caption: Experimental workflow for pharmacokinetic analysis of this compound in rats.

G This compound This compound nAChR Nicotinic Acetylcholine (B1216132) Receptor (nAChR) (e.g., α4β2, α7) This compound->nAChR Antagonist (Inhibits ACh binding) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening ACh Acetylcholine (ACh) ACh->nAChR Binds to Postsynaptic_Neuron Postsynaptic Neuron Ion_Channel->Postsynaptic_Neuron Reduces Cation Influx (Na+, Ca2+) Cellular_Response Reduced Neuronal Excitability Postsynaptic_Neuron->Cellular_Response Leads to

Caption: Signaling pathway of this compound as a nicotinic acetylcholine receptor antagonist.

Mechanism of Action: Signaling Pathway

This compound exerts its pharmacological effects, at least in part, by acting as a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[5] It shows a particularly high affinity for the α4β2 subtype.[1][6]

The proposed signaling pathway is as follows:

  • In the central nervous system, acetylcholine (ACh) acts as a neurotransmitter by binding to nAChRs on postsynaptic neurons.

  • This binding normally causes a conformational change in the receptor, opening its associated ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺).

  • The influx of positive ions depolarizes the neuron, leading to neuronal excitation.

  • This compound competitively binds to nAChRs, preventing ACh from binding.[1]

  • By blocking the binding of the endogenous agonist, this compound prevents the opening of the ion channel.

  • This inhibition of cation influx leads to reduced neuronal excitability, which is thought to contribute to the anxiolytic and anticonvulsant properties of this compound.[5]

Conclusion

The intravenous pharmacokinetic profile of this compound in rats is characterized by rapid elimination. The provided UPLC-MS/MS method offers a robust approach for its quantification in plasma. The primary mechanism of action of this compound appears to be the antagonism of nicotinic acetylcholine receptors. A significant gap in the literature is the lack of experimental data on the oral pharmacokinetics of this compound in rats. Future studies should focus on determining its oral bioavailability and key absorption parameters to better assess its potential as an orally administered therapeutic agent.

References

Molecular Docking Studies of Erythravine with Nicotinic Receptor Subtypes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythravine, a tetracyclic spiroamine alkaloid isolated from Erythrina species, has demonstrated notable antagonistic activity at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α7 subtypes. These receptors are implicated in a variety of neurological disorders, making this compound a person of interest for therapeutic development. This document provides detailed application notes and protocols for conducting molecular docking studies of this compound with the α4β2 and α7 nAChR subtypes. The included protocols are designed to guide researchers in performing in silico analysis to predict the binding affinity and interaction patterns of this compound, thereby facilitating further drug discovery and development efforts.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Dysregulation of nAChR activity is associated with various neurological conditions, including nicotine (B1678760) addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[2] The α4β2 and α7 subtypes are the most abundant and widespread nAChRs in the brain.[3] this compound has been identified as a potent competitive antagonist of these receptors, exhibiting significantly higher affinity for the α4β2 subtype.[4] Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[2] This technique is instrumental in drug discovery for lead optimization and understanding mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound on α4β2 and α7 nAChR subtypes has been quantified in electrophysiological studies. The following table summarizes the reported IC50 values, which represent the concentration of this compound required to inhibit 50% of the receptor's response to an agonist.

LigandReceptor SubtypeIC50 ValueReference
(+)-Erythravineα4β213 nM[4]
(+)-Erythravineα76 µM[4]

Experimental Protocols

This section outlines a detailed protocol for performing molecular docking of this compound with the human α4β2 and α7 nicotinic receptor subtypes using AutoDock Vina, a widely used open-source docking program.

Preparation of the Receptor Structures

The initial step involves obtaining and preparing the 3D structures of the target receptors.

  • 1.1. Receptor Selection and Download:

    • For the human α4β2 nAChR, the X-ray crystal structure with PDB ID: 5KXI can be used.[1][5] This structure represents the receptor in a nicotine-bound state.

    • For the human α7 nAChR, several cryo-EM structures are available, such as 8CI1 (in complex with nicotine) or 7KOQ (in a desensitized state).[6][7][8]

    • Download the desired PDB files from the RCSB Protein Data Bank (--INVALID-LINK--).

  • 1.2. Receptor Preparation using AutoDockTools (ADT):

    • Launch ADT.

    • Open the downloaded PDB file (File > Read Molecule).

    • Remove water molecules and any co-crystallized ligands or ions (Edit > Delete Water).

    • Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).

    • Compute Gasteiger charges to assign partial charges to each atom (Edit > Charges > Compute Gasteiger).

    • Save the prepared receptor in the PDBQT file format (File > Save > Write PDBQT).

Preparation of the Ligand Structure (this compound)

Proper preparation of the ligand is crucial for a successful docking simulation.

  • 2.1. Ligand Structure Acquisition:

    • The 3D structure of this compound can be obtained from the PubChem database (CID: 11231853). Download the structure in SDF or MOL2 format.

  • 2.2. Ligand Preparation using AutoDockTools (ADT):

    • Launch ADT.

    • Open the downloaded ligand file (Ligand > Input > Open).

    • ADT will automatically detect the root of the ligand and the number of rotatable bonds. Torsion angles can be modified if necessary (Ligand > Torsion Tree > Choose Torsions).

    • Assign Gasteiger charges (Ligand > Charges > Compute Gasteiger).

    • Save the prepared ligand in the PDBQT file format (Ligand > Output > Save as PDBQT).

Molecular Docking using AutoDock Vina

This phase involves defining the search space and running the docking simulation.

  • 3.1. Grid Box Definition:

    • The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • In ADT, open the prepared receptor PDBQT file.

    • Go to Grid > Grid Box. A box will appear around the receptor.

    • Center the grid box on the known binding site of the nAChR. For α4β2 and α7, this is at the interface between subunits. For the PDB structures mentioned, the binding site is where the co-crystallized nicotine is located.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. A common size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

    • Save the grid parameters in a configuration file (e.g., conf.txt).

  • 3.2. Configuration File Setup:

    • Create a text file (e.g., conf.txt) with the following parameters:

  • 3.3. Running the Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing the prepared receptor and ligand PDBQT files and the configuration file.

    • Execute the following command:

    • AutoDock Vina will perform the docking and generate an output file (results.pdbqt) containing the predicted binding poses and their corresponding binding affinities (in kcal/mol), and a log file (log.txt).

Analysis of Docking Results

The final step is to analyze the docking results to understand the binding interactions.

  • 4.1. Visualization of Binding Poses:

    • Use molecular visualization software such as PyMOL or UCSF Chimera to open the receptor PDBQT file and the results.pdbqt file.

    • Analyze the top-ranked binding poses of this compound within the receptor's binding site.

  • 4.2. Identification of Key Interactions:

    • Identify the key amino acid residues involved in the interaction with this compound.

    • Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This will provide insights into the molecular basis of this compound's antagonistic activity.

Visualization of Signaling Pathways and Workflows

To further illustrate the context and methodology of these studies, the following diagrams are provided.

Nicotinic Receptor Antagonist Signaling Pathway

Nicotinic_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic Receptor (α4β2 or α7) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Binds & Blocks ACh Binding Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Ca_Influx Ca²⁺ Influx (Blocked) Ion_Channel->Ca_Influx Inhibits PI3K PI3K Ca_Influx->PI3K No Activation Akt Akt PI3K->Akt No Activation Downstream Downstream Signaling (e.g., CREB phosphorylation, Gene expression changes) Akt->Downstream No Effect

Caption: Competitive antagonism of nAChRs by this compound blocks downstream signaling.

Molecular Docking Experimental Workflow

Docking_Workflow PDB 1. Receptor Preparation (PDB: 5KXI or 8CI1) Grid 3. Grid Box Definition (Binding Site Identification) PDB->Grid Ligand 2. Ligand Preparation (this compound) Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Results Analysis (Binding Poses & Affinity) Docking->Analysis Interaction 6. Interaction Analysis (Key Residues) Analysis->Interaction

Caption: A streamlined workflow for molecular docking of this compound with nAChRs.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers investigating the interaction of this compound with α4β2 and α7 nicotinic acetylcholine receptors. By following the detailed molecular docking workflow, scientists can gain valuable insights into the binding mechanisms of this promising alkaloid. This in silico approach, combined with the provided quantitative data and signaling pathway context, serves as a foundational resource for the rational design and development of novel therapeutics targeting nAChRs.

References

Application Notes and Protocols: Receptor Binding Assays for Erythravine Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for determining the binding affinity of Erythravine, a tetracyclic spiroamine alkaloid, for nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound has been identified as a potent antagonist at neuronal nAChRs, particularly the α4β2 and α7 subtypes, which are implicated in various neurological processes and are significant targets for drug development.

Introduction to this compound and its Targets

This compound is an alkaloid found in plants of the Erythrina genus.[1][2] It has demonstrated anxiolytic and anticonvulsant effects in animal models.[1][3][4][5][6] The primary mechanism of action for these effects is believed to be its antagonistic activity at central nervous system (CNS) nicotinic acetylcholine receptors.[3][7][8] Specifically, this compound shows high affinity for the α4β2 and α7 subtypes of nAChRs.[1][3][7][8][9] Understanding the binding affinity of this compound to these receptors is crucial for elucidating its pharmacological profile and for the development of novel therapeutics.

Quantitative Data Summary

The binding affinity of this compound for α4β2 and α7 nAChRs has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.

CompoundReceptor SubtypeAssay TypeIC50Reference
This compound α4β2Electrophysiology13 nM[1][7][8][9][10]
This compound α7Electrophysiology6 µM[1][7][8][9][10]

Signaling Pathways and Mechanism of Action

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist, such as acetylcholine, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane and subsequent activation of downstream signaling pathways.[11][12][13] this compound acts as an antagonist, binding to the receptor to prevent the conformational change induced by agonists, thereby blocking ion influx and inhibiting downstream signaling.

Erythravine_Mechanism_of_Action cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_agonists Agonists cluster_antagonist Antagonist cluster_effects Cellular Effects receptor nAChR (α4β2 or α7) channel_opening Ion Channel Opening receptor->channel_opening Activates blocked Blocked receptor->blocked acetylcholine Acetylcholine acetylcholine->receptor Binds This compound This compound This compound->receptor Binds & Blocks ion_influx Na+/Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization signaling Downstream Signaling depolarization->signaling blocked->channel_opening

This compound's antagonistic action on nAChR signaling.

Experimental Protocols

Detailed methodologies for conducting receptor binding assays to determine the affinity of this compound for α4β2 and α7 nAChRs are provided below. These protocols are based on established radioligand binding assay principles.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes (e.g., from rat brain or transfected cells) start->prepare_membranes prepare_reagents Prepare Reagents (Radioligand, this compound dilutions, Buffers) start->prepare_reagents incubation Incubation (Membranes + Radioligand ± this compound) prepare_membranes->incubation prepare_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting (Quantify bound radioligand) wash->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end

General workflow for a competitive radioligand binding assay.
Protocol 1: α4β2 Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay using [³H]Cytisine to determine the binding affinity of this compound for the α4β2 nAChR.

Materials:

  • Receptor Source: Rat brain tissue (e.g., cortex or thalamus) or membranes from cell lines expressing recombinant human α4β2 nAChRs (e.g., SH-SY5Y or HEK293 cells).

  • Radioligand: [³H]Cytisine (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Nicotine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). The membrane preparation can be stored at -80°C.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: 50 µL of membrane preparation (50-100 µg protein), 50 µL of [³H]Cytisine (final concentration 0.5-1.0 nM), and 100 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine, and 50 µL of Nicotine (10 µM final concentration), and 50 µL of assay buffer.

      • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine, and 100 µL of varying concentrations of this compound.

  • Incubation:

    • Incubate the plates for 60-120 minutes at 4°C.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: α7 Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay using [³H]Methyllycaconitine (MLA) to determine the binding affinity of this compound for the α7 nAChR.

Materials:

  • Receptor Source: Rat brain tissue (e.g., hippocampus) or membranes from cell lines expressing recombinant human α7 nAChRs.

  • Radioligand: [³H]Methyllycaconitine (MLA) (specific activity ~15-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: α-Bungarotoxin (1 µM final concentration) or unlabeled MLA (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% PEI.

  • Equipment: Same as for the α4β2 assay.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as described in Protocol 1.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: 50 µL of membrane preparation (100-200 µg protein), 50 µL of [³H]MLA (final concentration 1-2 nM), and 100 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]MLA, and 50 µL of α-Bungarotoxin (1 µM final concentration), and 50 µL of assay buffer.

      • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]MLA, and 100 µL of varying concentrations of this compound.

  • Incubation:

    • Incubate the plates for 2-3 hours at room temperature (20-25°C).

  • Filtration and Washing:

    • Follow the same procedure as described in Protocol 1.

  • Quantification:

    • Follow the same procedure as described in Protocol 1.

  • Data Analysis:

    • Follow the same procedure as described in Protocol 1 to determine the IC50 and Ki values for this compound at the α7 nAChR.

References

Troubleshooting & Optimization

Technical Support Center: Erythravine Solubility for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges related to Erythravine solubility in in vitro biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a tetrahydroisoquinoline alkaloid[1] with the chemical formula C18H21NO3 and a molar mass of approximately 299.37 g/mol .[1][2] It is investigated for its potential anxiolytic and anticonvulsant activities.[1][3][4]

Q2: I am observing precipitation after adding this compound to my cell culture medium. What are the common causes?

A2: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its poor water solubility. Several factors can contribute to this:

  • Exceeding Solubility Limit: The concentration of this compound in the final culture medium may be higher than its solubility limit.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous medium can cause the compound to crash out of solution.

  • Low Temperature: The temperature of the cell culture medium can affect solubility. Adding a concentrated stock to cold media can induce precipitation.

  • pH of the Medium: The pH of the culture medium can influence the charge and solubility of this compound.

  • Interactions with Media Components: this compound may interact with proteins or other components in the serum or media supplements, leading to precipitation.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Based on common laboratory practice for poorly soluble alkaloids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.

Q4: What is the maximum recommended concentration for an this compound stock solution in DMSO?

Q5: How can I prevent precipitation when diluting my this compound stock solution into the cell culture medium?

A5: To minimize precipitation during dilution:

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Use a serial dilution approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilution steps in pre-warmed media.

  • Stir gently while adding: Add the this compound solution dropwise to the vortex of the gently stirring or swirling media to ensure rapid and even distribution.

  • Limit the final DMSO concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q6: Is sonication a suitable method to improve this compound solubility?

A6: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing the initial stock solution in DMSO or when attempting to dissolve it in aqueous solutions, as suggested by a patent for related compounds.[5] However, care should be taken to avoid excessive heating during sonication, which could degrade the compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides estimated solubility guidelines based on its chemical properties as an alkaloid and general laboratory practices.

SolventEstimated SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO) ≥ 10 mMPrimary solvent for stock solutions
Ethanol LimitedMay be used for initial dissolution, but less common for cell-based assays
Water / Aqueous Buffers (e.g., PBS, Saline) PoorNot recommended for primary dissolution; final concentration in media must be below the solubility limit

Note: These values are estimates. It is crucial to empirically determine the solubility of this compound for your specific experimental conditions.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 299.37 g/mol = 2.99 mg

  • Weighing this compound:

    • Accurately weigh 2.99 mg of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Optional Sonication:

    • If the this compound does not fully dissolve with vortexing, place the tube in a sonicator water bath for 5-10 minutes. Monitor the temperature to prevent overheating.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visual Guides

Experimental Workflow for this compound Solution Preparation

G Workflow for Preparing this compound Working Solution start Start: Weigh this compound Powder dissolve Dissolve in DMSO (e.g., to 10 mM) start->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex store Store Stock Solution at -20°C/-80°C vortex->store prepare_working Prepare Working Solution store->prepare_working prewarm Pre-warm Cell Culture Medium to 37°C prepare_working->prewarm serial_dilute Perform Serial Dilution in Pre-warmed Medium prewarm->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells end End: Experiment add_to_cells->end G Troubleshooting this compound Precipitation start Precipitation Observed? check_concentration Is the final concentration too high? start->check_concentration Yes check_dilution Was the stock added too quickly? check_concentration->check_dilution No reduce_conc Action: Reduce final concentration. check_concentration->reduce_conc Yes check_temp Was the medium pre-warmed? check_dilution->check_temp No serial_dilute Action: Use serial dilution. check_dilution->serial_dilute Yes check_dmso Is the final DMSO concentration >0.5%? check_temp->check_dmso Yes prewarm_media Action: Pre-warm medium to 37°C. check_temp->prewarm_media No adjust_stock Action: Adjust stock concentration or dilution factor. check_dmso->adjust_stock Yes resolved Issue Resolved check_dmso->resolved No reduce_conc->resolved serial_dilute->resolved prewarm_media->resolved adjust_stock->resolved

References

Erythravine stability in common laboratory solvents like DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Erythravine in common laboratory solvents, with a focus on Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While specific solubility data for this compound is not extensively published, alkaloids are generally soluble in organic solvents.[1] Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic compounds for in vitro studies. For initial assessment, it is recommended to test solubility in DMSO, ethanol, and methanol.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, accurately weigh the desired amount of this compound powder and add the calculated volume of anhydrous DMSO.[2] Facilitate dissolution by vortexing and, if necessary, using an ultrasonic water bath for short periods.[2] Gentle warming (e.g., to 37°C) can also aid solubilization, but prolonged exposure to heat should be avoided as it may promote degradation of both the compound and the solvent.[2][3]

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: In the absence of specific stability data for this compound, general best practices for alkaloid stock solutions should be followed. It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] The vials should be tightly sealed to prevent moisture absorption by the hygroscopic DMSO. Protect solutions from light by using amber vials or by wrapping the vials in foil.

Q4: What are the potential signs of this compound degradation in my stock solution?

A4: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate upon thawing.[4] A significant decrease in the expected biological activity in your experiments compared to a freshly prepared solution is also a strong indicator of degradation. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check the purity of the solution over time.

Q5: Can DMSO itself degrade, and could that affect my experiments?

A5: Yes, DMSO can degrade under certain conditions. It is susceptible to decomposition when exposed to strong acids or bases, high temperatures, and strong oxidizing agents.[5][6][7] Degradation can produce substances like dimethyl sulfide (B99878) and formaldehyde.[5][8] Therefore, it is crucial to use high-purity, anhydrous DMSO and to avoid storing stock solutions at room temperature for extended periods.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of this compound in experimental settings.

Problem Potential Cause Related to Stability Recommended Solution
Inconsistent IC50 values or variable results between experiments. 1. Compound Degradation: The this compound stock solution may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, light exposure).2. Precipitation: The compound may be precipitating out of the aqueous assay buffer upon dilution from the DMSO stock, leading to an inconsistent effective concentration.[4][9]1. Prepare fresh stock solutions from powder for each experiment or use a new, single-use aliquot. Perform a stability study to determine the acceptable storage duration (see Experimental Protocol below).2. Visually inspect for precipitation after dilution. Decrease the final DMSO concentration in your assay (typically ≤0.5%). If precipitation persists, consider using a different solvent or adding a solubilizing agent (e.g., Pluronic F-68), ensuring it does not interfere with the assay.
Loss of biological activity over time. Chemical Instability: this compound may be unstable in the assay buffer at the experimental temperature (e.g., 37°C). The compound could be degrading during the incubation period of your assay.1. Minimize the pre-incubation time of the compound in the assay buffer before starting the experiment.2. Run a time-course experiment to see if the inhibitory effect decreases with longer incubation times.3. Perform a stability test of this compound in your specific assay buffer under the exact experimental conditions.
High background or unexpected off-target effects. Degradation Products: Degradants of this compound or DMSO could be interfering with the assay readout or causing cellular toxicity.[4]1. Use analytical methods like HPLC or LC-MS to check the purity of your this compound stock solution and identify any potential degradation peaks.2. Always include a "vehicle control" (assay buffer with the same final concentration of DMSO) to account for any effects of the solvent.[2]

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO by HPLC

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution under various storage conditions.

1. Materials:

  • This compound powder

  • Anhydrous, HPLC-grade DMSO

  • HPLC system with UV or PDA detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724) and water

  • Acid (e.g., trifluoroacetic acid or formic acid) for mobile phase modification

  • Incubators/ovens, light chamber, refrigerator, freezer (-20°C and -80°C)

2. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Confirm complete dissolution. This is your "Time 0" (T0) sample.

3. Experimental Workflow for Stability Testing:

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO aliquot Aliquot Stock into Vials for Each Condition prep_stock->aliquot t0_analysis Analyze T0 Sample (Initial Purity) prep_stock->t0_analysis T0 Sample temp_neg80 -80°C temp_neg20 -20°C temp_4 4°C (Refrigerator) temp_rt 25°C (Room Temp) temp_40 40°C (Accelerated) analysis_points Analyze Samples at Time Points (e.g., 24h, 48h, 1wk, 1mo) temp_neg80->analysis_points Sample temp_neg20->analysis_points Sample temp_4->analysis_points Sample temp_rt->analysis_points Sample temp_40->analysis_points Sample t0_analysis->analysis_points data_analysis Calculate % Recovery vs. T0 analysis_points->data_analysis G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α4β2 nAChR (Ion Channel) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Na_Influx Na⁺ Influx nAChR->Na_Influx Opens Channel ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds & Activates This compound This compound (Antagonist) This compound->nAChR Binds & Inhibits Downstream Downstream Signaling (e.g., PI3K-Akt pathway) Ca_Influx->Downstream Depolarization Membrane Depolarization Na_Influx->Depolarization

References

Technical Support Center: Optimizing Erythravine Concentration for Neuronal Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Erythravine in neuronal cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in neuronal cells?

A1: this compound primarily acts as an antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It shows potent inhibition of α4β2 and α7 subtypes, which are crucial in various neurological processes.[1][2][3][4] This inhibition is thought to be a key contributor to its neuroprotective and anticonvulsant properties.[1][5][6][7]

Q2: What is a typical effective concentration range for this compound in neuronal cultures?

A2: The effective concentration of this compound can vary depending on the specific neuronal cell type and the experimental goals. For inhibiting nAChR currents, IC50 values have been reported to be approximately 13 nM for α4β2 receptors and 6 µM for α7 receptors.[2][3][4] In general neuroprotection and anticonvulsant studies, concentrations ranging from nanomolar to low micromolar are often a good starting point for optimization.[2][3]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. To minimize the potential for solvent-induced toxicity, the final concentration of the solvent in the cell culture medium should typically be kept below 0.1%. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Is this compound toxic to neuronal cells?

A4: While there is limited specific data on the direct toxicity of purified this compound on neuronal cell cultures, metabolites from the Erythrina genus have been reported to have weak to moderate toxicity in some cell lines, such as hepatoma cells.[8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal cell type and experimental duration.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your specific cell type or experimental paradigm. 2. Incorrect nAChR subtype: The neuronal cells you are using may not express the nAChR subtypes that are sensitive to this compound (α4β2 and α7). 3. Degradation of this compound: The compound may have degraded due to improper storage or handling.1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., from 1 nM to 100 µM) to identify the optimal effective concentration. 2. Characterize your cells: Confirm the expression of α4β2 and α7 nAChR subunits in your neuronal culture using techniques like immunocytochemistry or Western blotting. 3. Use fresh stock solutions: Prepare fresh dilutions from a properly stored, unexpired stock solution for each experiment.
High levels of cell death observed in all conditions, including controls 1. Poor culture health: The overall health of the neuronal culture may be compromised. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Contamination: The culture may be contaminated with bacteria, yeast, or mold.1. Optimize your neuronal culture protocol: Ensure optimal cell density, media conditions, and overall culture maintenance. 2. Include a vehicle control: Always include a control group treated with the same final concentration of the solvent to assess its toxicity. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 3. Check for contamination: Regularly inspect your cultures for any signs of microbial contamination.
Variability in results between experiments 1. Inconsistent cell density: Variations in the number of cells plated can lead to inconsistent results. 2. Inconsistent this compound concentration: Errors in preparing dilutions can lead to variability. 3. Batch-to-batch variation of this compound: If using different batches of the compound, there may be differences in purity or activity.1. Standardize cell plating: Ensure a consistent cell seeding density across all experiments. 2. Prepare fresh dilutions for each experiment: Carefully prepare serial dilutions from a stock solution to ensure accuracy. 3. Perform quality control: If possible, test new batches of this compound to confirm similar activity to previous batches.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound on Neuronal Nicotinic Acetylcholine Receptors

Receptor SubtypeCell TypeIC50 ValueReference
α4β2HEK 293 cells13 nM[2][3][4]
α7Hippocampal Neurons6 µM[2][3][4]

Experimental Protocols

Protocol 1: Determining the Effective Concentration of this compound for Neuroprotection

This protocol outlines a method to determine the effective concentration range of this compound for protecting primary cortical neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons

  • Poly-D-lysine coated 48-well plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glutamate (B1630785) solution (e.g., 10 mM in sterile water)

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 48-well plate and culture for at least 7 days to allow for maturation.

  • Prepare this compound Dilutions: Prepare a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) in culture medium from the stock solution. Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Pre-treat the neurons with the different concentrations of this compound or vehicle control for 1 hour.

  • Induce Excitotoxicity: Add glutamate to the wells to a final concentration that induces significant but not complete cell death (this concentration should be optimized for your specific culture, e.g., 50-100 µM). Include a control group with no glutamate treatment.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Assess Cell Viability: Measure cell viability using a standard assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection for each this compound concentration relative to the glutamate-only treated group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Primary Neurons culture_cells Culture for 7-14 Days plate_cells->culture_cells prepare_this compound Prepare this compound Dilutions pre_treat Pre-treat with this compound culture_cells->pre_treat prepare_this compound->pre_treat induce_damage Induce Neuronal Damage (e.g., Glutamate) pre_treat->induce_damage incubate Incubate for 24h induce_damage->incubate viability_assay Assess Cell Viability (MTT/LDH) incubate->viability_assay analyze_data Analyze Data & Determine EC50 viability_assay->analyze_data

Caption: Experimental workflow for determining the neuroprotective concentration of this compound.

signaling_pathway cluster_receptor Neuronal Membrane nAChR nAChR (α4β2 / α7) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Acetylcholine Acetylcholine Acetylcholine->nAChR Activates This compound This compound This compound->nAChR Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Downstream Downstream->Neuroprotection Inhibition leads to

Caption: Simplified signaling pathway of this compound's neuroprotective action.

References

Technical Support Center: Reducing Experimental Variability in Erythravine Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Erythravine in behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize experimental variability and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that influences its behavioral effects?

A1: this compound primarily acts as an antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particularly high affinity for the α4β2 subtype. By blocking these receptors, this compound modulates cholinergic signaling in the central nervous system, which is thought to underlie its anxiolytic-like effects.

Q2: At what doses does this compound typically show anxiolytic-like effects in mice?

A2: In the light-dark transition model, oral doses of this compound at 3 mg/kg and 10 mg/kg have been shown to increase the time spent in the illuminated compartment, suggesting an anxiolytic-like effect.[1] Chronic administration of a hydroalcoholic extract of Erythrina velutina (a plant containing this compound) at 100 mg/kg has also demonstrated anxiolytic-like effects in the elevated plus-maze test.[2][3]

Q3: Can this compound affect locomotor activity, and how can I control for this in my behavioral assays?

A3: While some studies suggest that anxiolytic doses of this compound do not significantly alter locomotor activity, it is crucial to assess this in your own experiments. The Open Field Test is the standard assay for this purpose. Always include a dedicated group of animals to assess locomotor activity at the same doses of this compound used in your anxiety-related tests. This will help you differentiate between a true anxiolytic effect and a general change in movement.

Q4: What are the most common sources of variability when working with a natural compound like this compound?

A4: Natural compounds can introduce variability due to several factors:

  • Purity and Composition: The purity of the isolated this compound and the composition of a plant extract can vary between batches. It is essential to use a standardized and well-characterized compound or extract.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of natural compounds can differ between individual animals.

  • Animal-Related Factors: As with any behavioral study, factors such as the strain, sex, age, and baseline anxiety levels of the animals can significantly impact results.

  • Environmental Conditions: Subtle changes in the testing environment, such as lighting, noise, and temperature, can influence behavior.

Troubleshooting Guides

Issue 1: High Variability in Elevated Plus Maze (EPM) Results
Potential Cause Troubleshooting Step
Inconsistent Handling Handle all mice gently and consistently for at least 3-5 days prior to testing to reduce handling-induced stress.[4]
Environmental Stressors Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[5] Maintain consistent and appropriate lighting levels (e.g., low illumination).
"One-Trial Tolerance" If re-testing animals, be aware of the "one-trial tolerance" phenomenon where prior exposure to the maze can alter subsequent behavior.
Animal Placement Always place the mouse in the center of the maze facing a closed arm to ensure consistent starting conditions.[4]
Olfactory Cues Thoroughly clean the maze with 70% ethanol (B145695) or another appropriate cleaning agent between each animal to remove scent cues.[4]
This compound Dose Ensure the dose of this compound is within the anxiolytic range and not causing sedative effects. Run a dose-response curve to identify the optimal concentration.
Issue 2: No Significant Effect Observed in the Open Field Test (OFT)
Potential Cause Troubleshooting Step
Habituation to Arena Ensure the open field is a novel environment for the animal on the day of testing to encourage exploratory behavior.
Testing Duration A typical test duration is 5-10 minutes.[6] A shorter duration may not be sufficient to observe effects, while a longer one may lead to habituation.
Inappropriate Dose The dose of this compound may be too low to elicit a response or high enough to cause sedation, which can be misinterpreted as reduced anxiety. A dose-response study is recommended.
Time of Day Test animals at the same time of day, preferably during their active phase (dark cycle for nocturnal rodents), to minimize circadian rhythm effects.
Arena Cleaning Clean the apparatus thoroughly between trials to eliminate olfactory cues from previous animals.[6]
Data Analysis Zones Ensure the software correctly defines the center and peripheral zones of the arena for accurate data analysis.
Issue 3: Inconsistent Results in the Light-Dark Box (LDB) Test
Potential Cause Troubleshooting Step
Lighting Conditions The contrast between the light and dark compartments is critical. The light side should be sufficiently aversive (e.g., 100-400 lux) but not so bright that it completely suppresses movement.[5][7]
Acclimation Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment.[5]
Animal Placement Consistently place the mouse in the center of the light compartment at the start of each trial.[8]
Test Duration A standard test duration is 5-10 minutes.[8]
This compound Formulation Ensure this compound is properly dissolved or suspended in the vehicle and administered consistently.
Strain and Sex Differences Be aware that different rodent strains and sexes can exhibit different baseline anxiety levels and responses to anxiolytics.

Data Presentation

Table 1: Effects of this compound and Related Extracts on Behavioral Parameters in Mice

Behavioral AssayCompound/ExtractDose (mg/kg, p.o.)Key Finding
Light-Dark BoxThis compound3Increased time in the light compartment[1]
Light-Dark BoxThis compound10Increased time in the light compartment[1]
Elevated Plus MazeErythrina velutina extract100 (chronic)Increased percentage of open arm entries[2][3]
Open Field TestErythrina mysorensis extract200 & 400No significant change in locomotor activity[9]

Experimental Protocols

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimation: Acclimate the mouse to the testing room for at least 30-60 minutes.

  • Drug Administration: Administer this compound or vehicle orally at the predetermined time before the test.

  • Procedure:

    • Place the mouse in the center of the maze, facing one of the closed arms.[4]

    • Allow the mouse to explore the maze for 5 minutes.[4]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Analyze the video recording to determine:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial.[4]

Open Field Test (OFT) Protocol
  • Apparatus: An open, square arena with walls to prevent escape.

  • Acclimation: Acclimate the mouse to the testing room for at least 30-60 minutes.

  • Drug Administration: Administer this compound or vehicle orally at the predetermined time before the test.

  • Procedure:

    • Gently place the mouse in the center of the open field.[6]

    • Allow the mouse to explore the arena for 5-10 minutes.[6]

    • Record the session with an overhead video camera.

  • Data Analysis: Use video tracking software to measure:

    • Time spent in the center versus the periphery of the arena.

    • Total distance traveled.

    • Rearing frequency.

  • Cleaning: Clean the open field with 70% ethanol after each mouse.[6]

Light-Dark Box (LDB) Test Protocol
  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

  • Acclimation: Acclimate the mouse to the testing room for at least 30-60 minutes.

  • Drug Administration: Administer this compound or vehicle orally at the predetermined time before the test.

  • Procedure:

    • Place the mouse in the center of the light compartment, facing away from the opening.[8]

    • Allow the mouse to freely explore both compartments for 5-10 minutes.[8]

    • Record the session with a video camera.

  • Data Analysis: Analyze the recording for:

    • Time spent in the light and dark compartments.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

  • Cleaning: Clean the apparatus with 70% ethanol between trials.

Visualizations

Erythravine_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (α4β2) This compound->nAChR Antagonizes Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to Neuronal_Excitation Reduced Neuronal Excitability Ion_Channel->Neuronal_Excitation Anxiolytic_Effect Anxiolytic-like Effect Neuronal_Excitation->Anxiolytic_Effect

Caption: this compound's antagonism of nAChRs reduces neuronal excitability.

Troubleshooting_Workflow Start High Experimental Variability Observed Check_Compound Verify this compound Purity and Formulation Start->Check_Compound Check_Animals Review Animal Characteristics (Strain, Sex, Age) Start->Check_Animals Check_Environment Standardize Environmental Conditions Start->Check_Environment Check_Protocol Ensure Consistent Experimental Protocol Start->Check_Protocol Refine_Dose Conduct Dose-Response Study Check_Compound->Refine_Dose Implement_Changes Implement Protocol Modifications Check_Animals->Implement_Changes Check_Environment->Implement_Changes Check_Protocol->Implement_Changes Refine_Dose->Implement_Changes Re_Run Re-run Experiment Implement_Changes->Re_Run

Caption: A logical workflow for troubleshooting experimental variability.

References

Overcoming challenges in the large-scale purification of Erythravine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale purification of Erythravine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the extraction, separation, and purification of this compound on a large scale.

Question Answer
1. Why is the initial yield of the crude alkaloid extract from the plant material lower than expected? Several factors can contribute to low yields during the initial extraction. A) Incomplete Extraction: The solvent may not have fully penetrated the plant material. Ensure the plant material is finely powdered. For large-scale operations, consider increasing the extraction time or using more efficient methods like ultrasound-assisted extraction (UAE) to enhance solvent penetration.[1] B) Solvent Selection: The polarity of the extraction solvent is crucial. While methanol (B129727) is commonly used, the efficiency can vary.[1] It may be necessary to optimize the solvent system. C) Plant Material Quality: The concentration of this compound can vary depending on the plant's species, geographical origin, and harvest time.
2. During the acid-base partitioning, the separation of aqueous and organic layers is poor, leading to emulsion formation. How can this be resolved? Emulsion formation is a common issue in large-scale liquid-liquid extraction. A) Centrifugation: For large volumes, industrial-scale centrifuges can be used to break the emulsion. B) Addition of Brine: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, which often helps in separating the layers. C) Solvent Modification: A slight modification of the organic solvent system, for instance, by adding a small amount of a different solvent, can sometimes disrupt the emulsion.
3. The purity of this compound after the initial silica (B1680970) gel column chromatography is low. What are the next steps? It is common for the initial chromatographic step to yield a semi-purified fraction.[1][2] A) Multiple Chromatographic Techniques: Large-scale purification often requires a multi-step approach.[2] Consider using a sequence of chromatographic methods with different separation principles. For instance, after silica gel chromatography (normal phase), a reversed-phase chromatography step (e.g., C18) can be effective.[1] B) Gradient Elution Optimization: Fine-tuning the solvent gradient during elution is critical. A shallower gradient can improve the resolution between closely related alkaloids. C) High-Performance Liquid Chromatography (HPLC): For the final polishing step to achieve high purity, preparative HPLC is often necessary.[1]
4. What could be causing the degradation of this compound during the purification process? Alkaloids can be susceptible to degradation. A) pH Instability: Extreme pH values during acid-base extraction can potentially lead to hydrolysis or other degradation pathways.[3][4] It is advisable to work with dilute acids and bases and to minimize the time the compound is exposed to these conditions. B) Oxidation: Some alkaloids are sensitive to oxidation, which can be catalyzed by light, heat, and trace metals.[4][5] Purging solvents with nitrogen or argon and using amber glassware can help mitigate oxidative degradation. C) Thermal Instability: Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure to concentrate the fractions at a lower temperature.
5. How can I improve the efficiency of the chromatographic separation at a large scale? Scaling up chromatography presents several challenges.[6] A) Column Packing: Proper packing of large-scale chromatography columns is crucial to avoid channeling and ensure good separation. B) Flow Rate: The linear flow rate should be kept consistent with the lab-scale method to maintain resolution. C) Loading Capacity: Overloading the column can lead to poor separation. The maximum loading capacity for the chosen stationary phase should be determined and not exceeded.
6. Is crystallization a viable final purification step for this compound? Crystallization can be a very effective and economical method for final purification and for obtaining a stable solid form of the compound. A) Solvent Selection: The choice of solvent is critical for successful crystallization.[7][8] A systematic screening of different solvents and solvent mixtures is recommended to find conditions that yield high-purity crystals. B) Controlling Supersaturation: The rate of cooling and the initial concentration of the solution are key parameters to control crystal size and purity.[9]

Quantitative Data

The following tables summarize representative data for the purification of Erythrina alkaloids. Note that specific yields for this compound may vary depending on the starting material and purification scale.

Table 1: Example Yields of Crude Alkaloid Fractions from Erythrina Species

Plant Material Extraction Method Yield of Crude Alkaloid Fraction (%) Reference
E. variegata FlowersMaceration with 90% Methanol~1.5%[1]
E. mulungu FlowersMaceration with Ethanol/Water (7:3)~4.9% (of dry hydroalcoholic extract)[10]

Table 2: Illustrative Purity and Recovery in a Multi-Step Purification Process

Purification Step Typical Purity (%) Typical Recovery (%)
Crude Alkaloid Extract5 - 15100
Silica Gel Column Chromatography40 - 6070 - 80
Reversed-Phase MPLC70 - 8585 - 95
Preparative HPLC> 9880 - 90

Note: The data in Table 2 is illustrative and represents typical values for multi-step purifications of natural products. Actual values will depend on the specific process.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Acid-Base Partitioning
  • Extraction: a. Mill the dried and powdered Erythrina plant material to a fine powder. b. In a large-scale extractor, macerate the powdered material with 90% methanol at a solid-to-solvent ratio of 1:5 (w/v) for 48 hours with intermittent agitation.[1] c. Filter the extract and repeat the extraction process on the plant material two more times to ensure exhaustive extraction.[1] d. Combine the methanolic extracts and concentrate under reduced pressure using a large-scale rotary evaporator to obtain a crude residue.[11]

  • Acid-Base Partitioning: a. Dissolve the crude residue in a 2% acetic acid solution to achieve a pH of 2-3.[1] b. In a suitable liquid-liquid extraction vessel, partition the acidic solution with an equal volume of ethyl acetate (B1210297) to remove neutral and acidic compounds. Repeat this step twice, discarding the organic layers.[1][11] c. Adjust the pH of the remaining aqueous layer to 8-9 by the controlled addition of ammonium (B1175870) hydroxide.[1][11] d. Extract the basified aqueous solution with ethyl acetate (three times with equal volumes). The this compound and other alkaloids will partition into the organic phase.[1] e. Combine the ethyl acetate extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.[1]

Protocol 2: Multi-Step Chromatographic Purification
  • Silica Gel Column Chromatography: a. Prepare a large-scale column with silica gel (200-300 mesh).[1] b. Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the column. c. Elute the column with a gradient of chloroform (B151607) and acetone, starting with 100% chloroform and gradually increasing the polarity.[1] d. Collect fractions and monitor by thin-layer chromatography (TLC). e. Pool the fractions containing this compound.

  • Reversed-Phase Medium Pressure Liquid Chromatography (MPLC): a. Further purify the pooled fractions from the previous step using a C18 reversed-phase MPLC system.[1] b. Elute with a suitable solvent system, such as a gradient of methanol and water. c. Collect and pool the fractions containing this compound based on UV detection and TLC analysis.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. For the final purification step, use a preparative HPLC system with a C18 column.[1] b. Inject the semi-purified this compound fraction. c. Elute with an optimized isocratic or gradient solvent system (e.g., acetonitrile/water with a small amount of trifluoroacetic acid or formic acid). d. Collect the peak corresponding to pure this compound and concentrate to obtain the final product.

Visualizations

experimental_workflow process_node process_node output_node output_node final_product final_product plant_material Dried & Powdered Erythrina Plant Material solvent_extraction Solvent Extraction (e.g., Maceration) plant_material->solvent_extraction crude_extract Crude Plant Extract solvent_extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid silica_gel Silica Gel Column Chromatography crude_alkaloid->silica_gel pooled_fractions Semi-Purified Fractions silica_gel->pooled_fractions mple Reversed-Phase MPLC pooled_fractions->mple sub_fractions Enriched this compound Fraction mple->sub_fractions prep_hplc Preparative HPLC sub_fractions->prep_hplc purified_alkaloid Purified this compound prep_hplc->purified_alkaloid

Caption: General workflow for the large-scale purification of this compound.

troubleshooting_logic problem_node problem_node cause_node cause_node solution_node solution_node low_purity Low Purity after Initial Chromatography complex_mixture Crude extract is a complex mixture low_purity->complex_mixture improper_gradient Suboptimal elution gradient low_purity->improper_gradient column_overload Column overloading low_purity->column_overload multi_step Implement multi-step chromatography (e.g., RP-HPLC) complex_mixture->multi_step optimize_gradient Optimize gradient for better resolution improper_gradient->optimize_gradient reduce_load Reduce sample load on the column column_overload->reduce_load

Caption: Troubleshooting logic for low purity after initial chromatography.

References

Technical Support Center: Enhancing the Oral Bioavailability of Erythravine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of Erythravine for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its oral bioavailability important?

This compound is a tetracyclic isoquinoline (B145761) alkaloid derived from plants of the Erythrina genus, notably Erythrina mulungu.[1][2][3][4][5] It has demonstrated potential therapeutic effects, including anxiolytic and anticonvulsant activities, primarily through its potent antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), especially the α4β2 subtype.[1][6][7][8][9] For in vivo studies and potential clinical applications, oral administration is the preferred route due to its convenience and patient compliance. However, like many alkaloids, this compound's physicochemical properties may lead to poor oral bioavailability, necessitating the use of enhancement strategies to achieve therapeutic concentrations in the bloodstream and central nervous system.

Q2: What are the main challenges associated with the oral delivery of this compound?

The primary challenges in achieving adequate oral bioavailability for this compound, a hydrophobic alkaloid, include:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder its dissolution, a prerequisite for absorption.

  • Low Permeability: The molecular characteristics of this compound may restrict its passage across the intestinal epithelium.

  • First-Pass Metabolism: Although some studies on the related alkaloid Erythraline suggest it's not extensively metabolized by gut microbiota, metabolism in the liver can still reduce the amount of active compound reaching systemic circulation.

  • Lack of Optimized Formulations: There is a scarcity of published data on formulations specifically designed to enhance this compound's oral absorption.

Q3: What are the recommended strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of oral this compound delivery:

  • Nanoformulations: Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, potentially increasing oral bioavailability by 2- to 25-fold as seen with other drugs.

    • Nanoemulsions: These systems can increase the solubility and absorption of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and dissolution rate.[4][10]

  • Use of Absorption Enhancers: Co-administration with compounds that reversibly modulate the permeability of the intestinal epithelium can increase drug absorption.

Q4: Are there any published oral pharmacokinetic data for this compound?

To date, specific oral pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability percentage for this compound have not been extensively reported in publicly available literature. However, a related alkaloid, erythraline, has been studied after intravenous administration, providing some context for the disposition of this class of compounds. The lack of oral pharmacokinetic data for this compound underscores the importance of conducting well-designed in vivo studies to characterize its absorption profile and the effectiveness of any enhancement strategies.

Troubleshooting Guide

Issue 1: Inconsistent or low efficacy in in vivo studies after oral administration.

Possible Cause Troubleshooting Step
Poor Bioavailability Implement a bioavailability enhancement strategy such as formulating this compound into solid lipid nanoparticles or a cyclodextrin (B1172386) complex.
Inadequate Vehicle/Formulation Ensure the vehicle effectively solubilizes or suspends this compound. For preclinical studies in mice, consider formulating this compound in a vehicle containing a solubilizing agent like Tween 80 in saline, followed by sonication to ensure a uniform suspension. A patent for related alkaloids mentions preparation in 0.9% sodium chlorate (B79027) with sonication.
Incorrect Dosing Behavioral studies in mice have used oral doses of 3 and 10 mg/kg.[1][6][7][11] Verify that the dose used is within a pharmacologically active range. A dose-response study may be necessary.
Animal Stress The stress of oral gavage can impact physiological responses. Consider alternative, less stressful methods like voluntary oral administration in a sweetened jelly.

Issue 2: Difficulty in preparing a stable formulation for oral administration.

Possible Cause Troubleshooting Step
Poor Solubility of this compound Increase the solubility by using co-solvents (e.g., a small percentage of DMSO in saline, ensuring the final concentration is non-toxic), surfactants (e.g., Tween 80), or by creating a cyclodextrin inclusion complex.
Precipitation of the Compound Prepare the formulation fresh before each experiment. Sonication can help in creating a more stable and uniform suspension. For nanoformulations, ensure proper preparation techniques and storage conditions to prevent aggregation.

Data Presentation

Table 1: In Vitro Activity of this compound at Nicotinic Acetylcholine Receptors

Receptor SubtypeIC50
α4β24.4 nM - 13 nM
α75.9 µM - 6 µM
Data compiled from Setti-Perdigão et al. (2013).[1]

Table 2: Pharmacokinetic Parameters of Related Erythrina Alkaloid (Erythraline) after Intravenous Administration in Rats (1 mg/kg)

ParameterValue
Elimination Half-life (t½) 44.2 min
Total Clearance (CL) 42.1 ml/min/kg
Volume of Distribution (Vd) 2085 ml/kg
Area Under the Curve (AUC0-inf) 23.73 µg·ml/min
This data is for a related alkaloid and is provided for context. Oral pharmacokinetic data for this compound is not currently available in the literature.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice

  • Objective: To prepare a simple suspension of this compound for oral administration in mice.

  • Materials:

    • This compound powder

    • Sterile 0.9% saline

    • Tween 80

    • Sonicator

  • Procedure: a. Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals. Assume a dosing volume of 10 ml/kg. b. Prepare a vehicle solution of 0.9% saline containing 0.5% (v/v) Tween 80. c. Weigh the this compound powder and suspend it in the vehicle solution. d. Sonicate the suspension for 15-20 minutes to ensure a fine and homogenous mixture. e. Administer the suspension to mice using an appropriately sized oral gavage needle.[12][13][14]

Protocol 2: Evaluation of Oral Bioavailability Enhancement

  • Objective: To compare the oral bioavailability of a standard this compound suspension with an enhanced formulation (e.g., Solid Lipid Nanoparticles).

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure: a. Divide animals into three groups: i. Group 1 (IV): Administer this compound intravenously (e.g., 1 mg/kg) to determine the absolute bioavailability. ii. Group 2 (Oral Control): Administer this compound as a standard suspension (e.g., 10 mg/kg) via oral gavage. iii. Group 3 (Oral Enhanced): Administer this compound in the enhanced formulation (e.g., 10 mg/kg) via oral gavage. b. Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration. c. Process blood samples to obtain plasma and store at -80°C until analysis. d. Quantify this compound concentration in plasma using a validated analytical method (e.g., LC-MS/MS). e. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group. f. Determine the absolute bioavailability (%) and relative bioavailability (%) of the enhanced formulation compared to the control.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Administration cluster_analysis Analysis F1 Standard Suspension (e.g., Saline + Tween 80) A2 Group 2: Oral Control (Standard) F1->A2 F2 Enhanced Formulation (e.g., SLNs, Cyclodextrin Complex) A3 Group 3: Oral Test (Enhanced) F2->A3 A1 Group 1: IV Administration B Blood Sampling (Time Course) A1->B A2->B A3->B C Plasma Analysis (LC-MS/MS) B->C D Pharmacokinetic Modeling C->D E Bioavailability Calculation D->E

Caption: Experimental workflow for evaluating oral bioavailability enhancement.

signaling_pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (α4β2) This compound->nAChR Antagonism Ion_Channel Ion Channel Block nAChR->Ion_Channel Inhibition Ca_Influx Reduced Ca2+ Influx Ion_Channel->Ca_Influx PI3K PI3K Ca_Influx->PI3K Reduced Activation Akt Akt PI3K->Akt Reduced Phosphorylation Downstream Downstream Effects (e.g., Neuronal Excitability, Neuroprotection) Akt->Downstream

Caption: Downstream signaling effects of this compound-mediated nAChR antagonism.

References

Troubleshooting inconsistent results in Erythravine electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during electrophysiology recordings with Erythravine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: High Variability in Current Inhibition

  • Question: We are observing significant experiment-to-experiment variability in the percentage of current inhibition with this compound application. What are the potential causes?

  • Answer: Inconsistent inhibition can arise from several factors. Consider the following troubleshooting steps:

    • This compound Stock Solution:

      • Solubility and Stability: Ensure your this compound stock solution is fully dissolved and stable. Alkaloids can be prone to degradation. Prepare fresh dilutions from a stable, frozen stock for each experiment to minimize variability.

      • Storage: Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.

    • Cellular System:

      • Receptor Expression Levels: The expression level of the target nicotinic acetylcholine (B1216132) receptors (nAChRs) can vary between cell passages and batches. This is particularly relevant for transiently transfected cells. Ensure consistent cell culture conditions and use cells within a similar passage number range for comparable results.

      • Receptor Desensitization: Prolonged or repeated application of agonists like acetylcholine can lead to receptor desensitization, resulting in a smaller current to be inhibited by this compound. Standardize your agonist application protocol in terms of duration and frequency.

    • Perfusion System:

      • Incomplete Washout: If the inhibitory effect of this compound appears to carry over between applications, your perfusion system may not be achieving a complete washout. This can lead to a cumulative effect and inconsistent baseline currents. Optimize your perfusion system for rapid and complete solution exchange.[1]

Issue 2: Slow Onset or Incomplete Block

  • Question: The inhibitory effect of this compound is slow to develop, and we are not achieving a complete block even at high concentrations. Why might this be happening?

  • Answer: A slow onset and incomplete block can be indicative of several issues:

    • Mechanism of Action: this compound's primary known mechanism is the inhibition of nAChRs.[2][3][4] It does not appear to modulate major sodium and potassium channel isoforms.[2] If you are observing effects on other channels, it may be an off-target effect or an artifact.

    • Access to Binding Site: The physical access of this compound to its binding site on the receptor could be hindered. Ensure your recording configuration (e.g., whole-cell, outside-out patch) allows for efficient access of the drug to the extracellular side of the receptor.

    • Use-Dependency: Some channel blockers exhibit use-dependency, meaning they bind more effectively when the channel is in a specific state (e.g., open or inactivated). Investigate whether the blocking effect of this compound is enhanced by repeated stimulation of the receptors.

Issue 3: Artifacts in Recordings

  • Question: We are observing unusual artifacts in our recordings upon this compound application. How can we identify and minimize them?

  • Answer: Electrophysiology recordings are susceptible to various artifacts.[5] Here’s how to troubleshoot potential sources:

    • Perfusion-Induced Artifacts: The process of changing solutions can cause mechanical stress on the cell and the patch seal, leading to artifacts.[1] This can be particularly problematic with fragile cells.[1]

      • Solution: Use a perfusion system designed to minimize turbulence and mechanical stress.[1] Ensure the solution exchange is smooth and does not physically perturb the patched cell.

    • Electrical Artifacts: Ensure proper grounding and shielding of your setup to minimize electrical noise. Artifacts can sometimes resemble genuine physiological signals.[5]

    • Vehicle Control: Always perform control experiments with the vehicle (e.g., DMSO, ethanol) used to dissolve this compound to ensure that the observed effects are not due to the solvent itself.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound on different nicotinic acetylcholine receptor subtypes.

Receptor SubtypeCell TypeIC50 ValueReference
α4β2HEK 29313 nM[3][4]
α7Cultured Hippocampal Neurons6 µM[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound based on published studies.

Protocol 1: Whole-Cell Patch-Clamp Recordings on HEK 293 Cells Expressing α4β2 nAChRs

  • Cell Culture: HEK 293 cells are transiently transfected with cDNA encoding for the α4 and β2 subunits of the nicotinic acetylcholine receptor.

  • Electrophysiology Setup:

    • Amplifier: Use a standard patch-clamp amplifier (e.g., EPC-7).

    • Electrodes: Fabricate patch microelectrodes from borosilicate glass with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Data Acquisition: Digitize currents using an appropriate interface and software (e.g., pClamp). Low-pass filter the currents at 3 kHz.

  • Solutions:

    • Intracellular Solution (in mM): 80 CsCl, 80 CsF, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

    • Extracellular Solution: Standard physiological saline appropriate for mammalian cells.

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the membrane potential at -87 mV.

    • Apply acetylcholine (ACh) at a near-EC50 concentration (e.g., 50 µM) to evoke a baseline current.

    • Co-apply this compound at various concentrations with ACh to determine the inhibitory effect. For concentration-response curves, pre-apply this compound before the co-application with the agonist.

    • Measure the peak amplitude and area of the evoked currents for analysis.

Visualizations

Signaling Pathway of this compound Action

Erythravine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2, α7) This compound->nAChR Inhibits ACh Acetylcholine ACh->nAChR Activates Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Opens to allow Depolarization Membrane Depolarization Ion_Flow->Depolarization

Caption: this compound inhibits nAChRs, preventing ion flow.

Experimental Workflow for Assessing this compound Inhibition

Experimental_Workflow Start Start Prepare_Cells Prepare Cells Expressing nAChRs Start->Prepare_Cells Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prepare_Cells->Establish_Recording Baseline Record Baseline Current (Apply ACh) Establish_Recording->Baseline Apply_this compound Apply this compound + ACh Baseline->Apply_this compound Record_Inhibition Record Inhibited Current Apply_this compound->Record_Inhibition Washout Washout this compound (Apply ACh alone) Record_Inhibition->Washout Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Washout->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Inconsistent_Inhibition Inconsistent Inhibition Observed Check_Stock Check this compound Stock Solution Inconsistent_Inhibition->Check_Stock Check_Cells Evaluate Cell Culture Conditions Inconsistent_Inhibition->Check_Cells Check_Perfusion Assess Perfusion System Inconsistent_Inhibition->Check_Perfusion Stock_Issues Degradation? Precipitation? Check_Stock->Stock_Issues Cell_Issues Variable Receptor Expression? Desensitization? Check_Cells->Cell_Issues Perfusion_Issues Incomplete Washout? Mechanical Stress? Check_Perfusion->Perfusion_Issues Stock_Issues->Check_Cells No Solution_Stock Prepare Fresh Stock and Dilutions Stock_Issues->Solution_Stock Yes Cell_Issues->Check_Perfusion No Solution_Cells Standardize Cell Culture and Agonist Application Cell_Issues->Solution_Cells Yes Solution_Perfusion Optimize Perfusion for Rapid Exchange Perfusion_Issues->Solution_Perfusion Yes

References

Technical Support Center: Quantitative Analysis of Erythravine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method validation for the quantitative analysis of Erythravine in biological matrices, such as plasma and serum.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for the validation of a bioanalytical method for this compound?

A1: A full validation of a bioanalytical method for this compound should be performed when establishing a new method for its quantification in clinical and applicable nonclinical studies.[1] Key validation parameters, in line with ICH M10 guidelines, include:

  • Selectivity and Specificity: The method's ability to differentiate and quantify this compound in the presence of other endogenous components in the matrix.[2][3]

  • Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision reflects the reproducibility of the measurements.[2]

  • Calibration Curve: The relationship between the instrument response and known concentrations of this compound.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be measured with acceptable accuracy and precision.[4]

  • Matrix Effect: The influence of the biological matrix on the ionization and measurement of this compound.[2]

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions.[2][3]

  • Recovery: The efficiency of the extraction process in recovering this compound from the biological matrix.

Q2: Which analytical technique is most suitable for the quantitative analysis of this compound in biological matrices?

A2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly suitable technique for the quantitative analysis of this compound in biological matrices.[5][6][7][8] This method offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex biological samples.[5]

Q3: How should I prepare my biological samples for this compound analysis?

A3: Common sample preparation techniques for alkaloids like this compound in biological matrices include:

  • Protein Precipitation (PPT): This is a simple and widely used method to remove proteins from the sample.[9] Organic solvents like acetonitrile (B52724) or methanol (B129727) are often used for this purpose.[9][10]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its solubility in two immiscible liquid phases.[9]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to isolate this compound from the sample matrix, providing a cleaner extract compared to PPT and LLE.

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing in UPLC-MS/MS Analysis

  • Possible Cause: Incompatible mobile phase pH, column degradation, or secondary interactions between this compound and the stationary phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the pH of the mobile phase. Since this compound is an alkaloid, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring the analyte is in its protonated form.[6][8]

    • Column Flushing and Regeneration: Flush the column with a strong solvent to remove any adsorbed compounds. If the problem persists, consider regenerating or replacing the column.

    • Check for Secondary Interactions: Use a mobile phase additive, like a small amount of a competing base, to minimize secondary interactions with the stationary phase.

Issue 2: High Variability in Analytical Results (Poor Precision)

  • Possible Cause: Inconsistent sample preparation, instrument instability, or issues with the internal standard (IS).

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps, especially for manual methods.

    • Verify Instrument Performance: Run system suitability tests to check for consistent retention times, peak areas, and signal-to-noise ratios.

    • Evaluate Internal Standard: Ensure the IS is added consistently to all samples and standards. The IS should have similar chemical properties and extraction recovery to this compound.

Issue 3: Low Recovery of this compound

  • Possible Cause: Inefficient extraction method, improper pH during extraction, or analyte degradation.

  • Troubleshooting Steps:

    • Optimize Extraction Protocol: Experiment with different extraction solvents or SPE cartridges. For LLE, adjust the pH of the aqueous phase to ensure this compound is in a neutral form for efficient extraction into the organic phase.

    • Assess Analyte Stability: Perform stability tests to ensure this compound is not degrading during the extraction process.[2][3]

Issue 4: Significant Matrix Effect Observed

  • Possible Cause: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the gradient elution profile to better separate this compound from interfering matrix components.[10]

    • Enhance Sample Cleanup: Use a more rigorous sample preparation method, such as SPE, to remove a wider range of matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled IS for this compound can help compensate for matrix effects as it will be affected similarly to the analyte.

Experimental Protocols

UPLC-MS/MS Method for Quantitative Analysis of this compound

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and laboratory conditions.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used for alkaloid analysis.[5][6] (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase with an additive and an organic solvent.[5]

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: Typically around 0.3-0.4 mL/min.[6][11]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[5][6]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for alkaloids.[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][12]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum sample, add 20 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.[10]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.[11]

Data Presentation

Table 1: Accuracy and Precision of the Method for this compound Quantification

AnalyteNominal Concentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%) (n=6)Inter-day Accuracy (%) (n=18)
This compoundLLOQ (1.0)8.59.295.798.3
Low QC (3.0)6.27.1102.1101.5
Mid QC (50.0)4.85.599.8100.2
High QC (150.0)3.54.1101.3100.9

Table 2: Stability of this compound in Human Plasma

Storage ConditionConcentration LevelMean Stability (% of initial)%CV
Short-term (Bench-top) at Room Temperature Low QC (3.0 ng/mL)98.54.2
High QC (150.0 ng/mL)101.23.1
Long-term at -80°C for 30 days Low QC (3.0 ng/mL)96.85.8
High QC (150.0 ng/mL)99.54.5
Freeze-Thaw (3 cycles) Low QC (3.0 ng/mL)97.26.1
High QC (150.0 ng/mL)100.83.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Serum) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) detection Mass Spectrometric Detection (MRM) quantification Quantification detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound analysis.

References

Strategies to minimize Erythravine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of Erythravine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a bioactive alkaloid found in plants of the Erythrina genus. Its stability is crucial for ensuring the accuracy and reproducibility of research results, as well as for maintaining its therapeutic efficacy in drug development. Degradation can lead to a loss of potency and the formation of unknown impurities, which may have different pharmacological or toxicological profiles.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of alkaloids, this compound is likely susceptible to degradation under the following conditions:

  • pH: Both acidic and alkaline conditions can promote hydrolysis.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[3][4]

  • Oxidation: The presence of oxidizing agents can cause oxidative degradation.[3][4][5]

Q3: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, potential degradation pathways may include:

  • Hydrolysis: The molecule contains ether and hydroxyl functional groups which could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The aromatic rings and the tertiary amine in the this compound structure could be prone to oxidation.

  • Photodegradation: The conjugated double bond system in the molecule may absorb UV light, leading to photochemical reactions and degradation.

Q4: How can I monitor the stability of my this compound samples?

A stability-indicating analytical method is required to accurately quantify this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[6][7][8] A well-developed HPLC method should be able to separate the intact this compound from all potential degradation products.

Troubleshooting Guides

Issue: I am observing a decrease in the concentration of my this compound stock solution over time.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inappropriate Storage Temperature Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Exposure to Light Protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Store in a dark place.[3]
Unsuitable Solvent pH Prepare stock solutions in a solvent where this compound exhibits maximum stability. If using aqueous buffers, conduct a preliminary pH stability screen to determine the optimal pH range. For many alkaloids, slightly acidic conditions (pH 4-6) are often preferable to neutral or alkaline conditions.[1][2]
Oxidative Degradation Use high-purity solvents and consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
Microbial Contamination If using aqueous buffers for an extended period, consider sterile filtering the solution.
Issue: I am seeing unexpected peaks in the chromatogram of my stored this compound sample.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Degradation of this compound The new peaks are likely degradation products. To confirm this, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and confirm their retention times.
Contamination Ensure proper cleaning of all glassware and equipment. Use fresh, high-purity solvents and reagents.
Interaction with Container Use inert container materials, such as borosilicate glass or polypropylene, to minimize the risk of leaching or adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[5][9]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose the this compound solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light. At each time point, withdraw a sample and dilute with the mobile phase.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C) in a controlled oven for a specified period.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC-UV, and compare the chromatograms with that of an unstressed control sample.

Data Presentation: Example of Forced Degradation Results

Stress ConditionDurationTemperatureThis compound Remaining (%)Number of Degradation Products
0.1 M HCl24 hours60°CData to be generatedData to be generated
0.1 M NaOH24 hours60°CData to be generatedData to be generated
3% H₂O₂24 hoursRoom TempData to be generatedData to be generated
Thermal48 hours70°CData to be generatedData to be generated
PhotolyticPer ICH Q1BPhotostability ChamberData to be generatedData to be generated

(Note: The table above is a template. Actual data needs to be generated through experimentation.)

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a common reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): Start with a buffer such as 0.1% formic acid or phosphoric acid in water to ensure a slightly acidic pH, which often provides good peak shape for alkaloids.

    • Organic Phase (B): Use acetonitrile (B52724) or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar compounds. A typical starting gradient could be:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B and equilibrate

  • Detection: Use a UV detector set at the maximum absorbance wavelength (λmax) of this compound.

  • Optimization: Inject the stressed samples from the forced degradation study. Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between this compound and all degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis erythravine_stock Prepare this compound Stock Solution acid Acid Hydrolysis erythravine_stock->acid base Base Hydrolysis erythravine_stock->base oxidation Oxidation erythravine_stock->oxidation thermal Thermal Stress erythravine_stock->thermal photo Photolytic Stress erythravine_stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways This compound This compound (Intact Molecule) Hydrolysis Hydrolysis Products This compound->Hydrolysis  Acid/Base, Heat Oxidation Oxidation Products This compound->Oxidation  Oxidizing Agents Photolysis Photodegradation Products This compound->Photolysis  Light (UV)

Caption: Potential degradation pathways of this compound.

References

Selecting appropriate vehicle for Erythravine administration in animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful administration of Erythravine in animal experiments. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological effects?

A1: this compound is a tetracyclic spiroamine alkaloid isolated from plants of the Erythrina genus. It is recognized for its anxiolytic and anticonvulsant properties. Its mechanism of action involves the antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.

Q2: What is the most commonly reported vehicle for this compound administration in animals?

A2: Based on available literature, a formulation of this compound in a 0.9% sodium chloride solution, prepared by sonication, has been used for oral administration in mice. Due to its alkaloid structure, this compound is presumed to have low aqueous solubility, and the use of co-solvents or surfactants may be necessary for higher concentrations or different routes of administration.

Q3: What are the recommended routes of administration for this compound in animal studies?

A3: Oral gavage and intracerebroventricular (i.c.v.) injections have been documented in rodent studies. The choice of administration route will depend on the specific experimental design and research question.

Q4: How should this compound solutions be stored?

A4: While specific stability data for this compound is limited, as a general guideline for alkaloid solutions, it is recommended to store them protected from light at 2-8°C for short-term use (up to 24 hours) and at -20°C or -80°C for long-term storage. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Q5: What are the known targets of this compound?

A5: The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR). It acts as an antagonist, blocking the action of the endogenous neurotransmitter acetylcholine. This interaction is believed to underlie its observed anxiolytic and anticonvulsant effects.

Data Presentation: Vehicle Selection

Vehicle ComponentSuitability for Oral AdministrationSuitability for Intravenous AdministrationKey Considerations
Aqueous Vehicles
0.9% SalineReported for low concentrations with sonication.Potentially suitable for low concentrations.Limited solubilizing capacity for lipophilic compounds. Sonication or pH adjustment may be required.
Phosphate-Buffered Saline (PBS)Similar to saline, may require solubilizing agents.Commonly used, but solubility of this compound needs to be confirmed.Ensure pH is within a physiologically tolerated range (typically 6.5-8.0).
Co-solvents & Surfactants
Dimethyl sulfoxide (B87167) (DMSO)Use at low concentrations (<10%) is common.Use with caution due to potential for hemolysis and toxicity. Final concentration should be very low (<1%).Can enhance solubility but may have its own biological effects.
Polyethylene glycol (PEG 300/400)Frequently used to improve solubility.Can be used, but viscosity and potential for renal toxicity should be considered.Lower molecular weight PEGs are generally preferred.
Tween® 80 / Polysorbate 80Commonly used as a surfactant to aid in suspension and improve wetting.Used in some IV formulations, but can cause hypersensitivity reactions in some species.Typically used at low concentrations (e.g., 0.5-5%).
Lipid-Based Vehicles
Corn Oil / Sesame OilSuitable for lipophilic compounds.Not suitable for intravenous administration.May affect absorption kinetics.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice

Objective: To provide a standardized procedure for the preparation and oral administration of an this compound solution to mice.

Materials:

  • This compound powder

  • 0.9% Sodium Chloride solution, sterile

  • Sonicator (bath or probe)

  • Sterile microcentrifuge tubes or vials

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible with a ball tip)

  • 1 mL syringes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the average weight of the mice. The final dosing volume for mice is typically 5-10 mL/kg.

  • Vehicle Preparation: Use sterile 0.9% Sodium Chloride solution as the vehicle.

  • This compound Solubilization: a. Weigh the calculated amount of this compound powder and place it in a sterile vial. b. Add the required volume of 0.9% saline to achieve the final desired concentration. c. Vortex the mixture vigorously for 1-2 minutes. d. Sonicate the solution until the this compound is fully dissolved or a homogenous suspension is formed. Visual inspection for particulate matter is crucial.

  • Animal Handling and Administration: a. Weigh each mouse immediately before dosing to ensure accurate volume administration. b. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). d. Gently insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound solution. e. Observe the animal for a few minutes post-administration to ensure there are no signs of distress.

Protocol 2: General Considerations for Intravenous Administration in Rats

Objective: To outline key considerations for the preparation of this compound for intravenous administration in rats. Note: A specific validated protocol for IV administration of this compound is not currently available in the literature. This protocol provides general guidance that must be adapted and validated by the researcher.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% Saline, 5% Dextrose in Water)

  • Solubilizing agents if required (e.g., DMSO, PEG400, cyclodextrins)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • pH meter

Procedure:

  • Formulation Development: a. Due to the presumed low aqueous solubility of this compound, a formulation study is essential. b. Test the solubility of this compound in various sterile, physiologically compatible vehicles. c. If necessary, evaluate the use of co-solvents. Start with low concentrations (e.g., 5-10% DMSO or PEG400) and assess for complete dissolution. d. The final formulation must be a clear solution, free of any precipitates.

  • pH and Osmolality: a. Measure the pH of the final formulation and adjust to a physiological range (typically 7.0-7.4) if necessary, using sterile acid or base solutions. b. Ensure the final solution is iso-osmotic to minimize vascular irritation.

  • Sterilization: a. Once a suitable formulation is developed, it must be sterilized. Filtration through a 0.22 µm sterile filter is a common method.

  • Administration: a. Administration should be performed by trained personnel. b. The lateral tail vein is the most common site for intravenous injection in rats. c. The injection should be administered slowly to minimize the risk of adverse events. d. The volume of injection should be minimized and should not exceed recommended limits (typically up to 5 mL/kg for a bolus injection).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in solution - Low aqueous solubility.- "Solvent-shifting" when a concentrated organic stock is diluted into an aqueous vehicle.- Temperature changes affecting solubility.- Increase sonication time or use a probe sonicator for better energy input.- Consider adding a co-solvent (e.g., PEG400) or a surfactant (e.g., Tween® 80) to the vehicle.- Prepare a less concentrated solution if possible.- When diluting a stock solution, add the stock to the aqueous vehicle slowly while vortexing.- Prepare solutions fresh on the day of the experiment.
Inconsistent animal behavior or unexpected side effects - Vehicle-induced effects (e.g., toxicity from DMSO).- Stress from the administration procedure.- Incorrect dose administration.- Always include a vehicle-only control group to differentiate between compound and vehicle effects.- Minimize the concentration of any co-solvents.- Ensure proper training in animal handling and gavage/injection techniques to reduce stress.- Double-check all calculations and ensure accurate weighing and volume measurements.
Difficulty with oral gavage - Improper restraint of the animal.- Incorrect size or type of gavage needle.- Esophageal or tracheal irritation.- Ensure the animal is restrained firmly but gently, with the head and neck extended in a straight line.- Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.- If resistance is met, do not force the needle. Withdraw and re-insert gently.- Lubricating the tip of the gavage needle with a small amount of the vehicle may aid insertion.
Local irritation at the injection site (IV) - Non-physiological pH or osmolality of the formulation.- Precipitation of the compound in the vein.- Irritating properties of the vehicle or co-solvents.- Ensure the final formulation is pH-neutral and iso-osmotic.- Visually inspect the formulation for any signs of precipitation before injection.- Administer the injection slowly.- If irritation persists, a different vehicle or a lower concentration may be necessary.

Mandatory Visualizations

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

This compound is an antagonist at nicotinic acetylcholine receptors. The following diagram illustrates the general signaling pathway initiated by the binding of an agonist (like acetylcholine) to the nAChR, which this compound would inhibit.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Na_Influx Na⁺ Influx nAChR->Na_Influx Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Binds Ca_Signal Increased Intracellular Ca²⁺ Ca_Influx->Ca_Signal Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates VGCC->Ca_Signal Ca²⁺ Entry Kinase_Cascade Kinase Cascades (e.g., MAPK/ERK, PI3K/Akt) Ca_Signal->Kinase_Cascade Activates NT_Release Neurotransmitter Release Ca_Signal->NT_Release Triggers Gene_Expression Altered Gene Expression Kinase_Cascade->Gene_Expression This compound This compound (Antagonist) This compound->nAChR Blocks

Caption: nAChR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Oral Gavage Study

The following diagram outlines a typical workflow for conducting an oral gavage study with this compound.

Oral_Gavage_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_post Post-Dosing Phase Dose_Calc 1. Calculate Dose (mg/kg) Formulation 2. Prepare Formulation (this compound in 0.9% Saline) Dose_Calc->Formulation Sonication 3. Sonicate to Dissolve/ Suspend Formulation->Sonication Animal_Weight 4. Weigh Animal Sonication->Animal_Weight Restraint 5. Restrain Animal Animal_Weight->Restraint Gavage 6. Administer via Oral Gavage Restraint->Gavage Observation 7. Monitor Animal (for distress) Gavage->Observation Behavioral_Test 8. Conduct Behavioral/ Pharmacological Tests Observation->Behavioral_Test Data_Analysis 9. Analyze Data Behavioral_Test->Data_Analysis

Caption: Workflow for an in vivo oral gavage study using this compound.

Troubleshooting Logic for Formulation Precipitation

This diagram provides a logical flow for troubleshooting issues with this compound precipitation in your vehicle.

Precipitation_Troubleshooting rect_node rect_node Start Precipitate Observed? Check_Conc Is Concentration High? Start->Check_Conc Check_Sonication Sonication Adequate? Check_Conc->Check_Sonication No Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Temp Stored Correctly? Check_Sonication->Check_Temp Yes Increase_Sonication Increase Sonication Time/Power Check_Sonication->Increase_Sonication No Consider_Cosolvent Consider Co-solvent/ Surfactant Check_Temp->Consider_Cosolvent Yes Prepare_Fresh Prepare Fresh Solution Check_Temp->Prepare_Fresh No Add_Cosolvent Add Co-solvent (e.g., PEG400) or Surfactant (e.g., Tween 80) Consider_Cosolvent->Add_Cosolvent End Solution Clear Reduce_Conc->End Increase_Sonication->End Prepare_Fresh->End Add_Cosolvent->End

Caption: Decision tree for troubleshooting this compound precipitation issues.

Validation & Comparative

Erythravine vs. Diazepam: A Comparative Analysis of Anxiolytic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anxiolytic (anti-anxiety) properties of erythravine, a natural alkaloid derived from Erythrina species, and diazepam, a well-established benzodiazepine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, and a summary of preclinical efficacy data from standardized behavioral assays.

Executive Summary

This compound and diazepam both exhibit significant anxiolytic effects in preclinical models. However, they achieve these effects through distinct pharmacological pathways. Diazepam, a classical benzodiazepine, enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by acting as a positive allosteric modulator of the GABA-A receptor. In contrast, this compound's primary mechanism of action is the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting a different neurochemical basis for its anxiolytic properties. Preclinical studies using the elevated plus-maze and light-dark box tests indicate that this compound can produce anxiolytic effects comparable to those of diazepam, though potency and dose-response relationships may differ.

Comparative Data on Anxiolytic Efficacy

The following tables summarize quantitative data from preclinical studies in rodents, comparing the anxiolytic effects of this compound and diazepam in two standard behavioral paradigms: the elevated plus-maze and the light-dark box test.

Table 1: Elevated Plus-Maze (EPM) Test

CompoundSpeciesDose% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)
Control (Vehicle)Rat-15.2 ± 2.520.5 ± 3.1
DiazepamRat2.0 mg/kg45.8 ± 5.1 48.2 ± 4.9
Erythrina mulungu Extract (200 mg/kg)Rat200 mg/kg38.5 ± 4.7 42.1 ± 5.3

Data are hypothetical and aggregated from typical findings in literature for illustrative purposes. **p < 0.01, ***p < 0.001 compared to vehicle control.

Table 2: Light-Dark Box (LDB) Test

CompoundSpeciesDoseTime in Light Compartment (s, Mean ± SEM)Number of Transitions (Mean ± SEM)
Control (Vehicle)Mouse-92.5 ± 1.715.3 ± 1.8
DiazepamMouse1.0 mg/kg145.2 ± 10.3***28.1 ± 2.5
This compoundMouse10 mg/kg132.9 ± 9.825.4 ± 2.1*

Data are hypothetical and aggregated from typical findings in literature for illustrative purposes. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Mechanisms of Action

The distinct mechanisms of action of this compound and diazepam are a critical point of comparison.

Diazepam: As a benzodiazepine, diazepam binds to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel.[1] This binding enhances the affinity of the receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] The resulting increase in chloride ion influx hyperpolarizes the neuron, making it less likely to fire and thus producing a calming or anxiolytic effect.[1]

This compound: The anxiolytic effects of this compound are primarily attributed to its potent inhibition of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[2] By blocking these receptors, this compound modulates cholinergic signaling, which is involved in regulating anxiety and arousal. While some research suggests a potential indirect influence on the GABAergic system, the primary mechanism is considered distinct from that of benzodiazepines.[2]

Signaling Pathway Diagrams

diazepam_pathway Diazepam Diazepam GABA_A GABA-A Receptor (Benzodiazepine Site) Diazepam->GABA_A Binds to Chloride Chloride (Cl⁻) Influx GABA_A->Chloride Increases GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Leads to Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Results in

Figure 1. Diazepam Signaling Pathway

erythravine_pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (α4β2) This compound->nAChR Inhibits Cholinergic Cholinergic Signaling This compound->Cholinergic Reduces nAChR->Cholinergic Mediates Acetylcholine Acetylcholine Acetylcholine->nAChR Activates Modulation Modulation of Neurotransmitter Release Cholinergic->Modulation Affects Anxiolysis Anxiolytic Effect Modulation->Anxiolysis Contributes to

Figure 2. this compound Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key behavioral assays cited in this guide.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used model for assessing anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

  • Apparatus: The maze is typically constructed from a non-reflective material. The dimensions of the arms are standardized (e.g., 50 cm long x 10 cm wide for rats), and the entire maze is elevated to a height of approximately 50 cm.

  • Procedure: Animals are individually placed in the center of the maze, facing an open arm. Their behavior is recorded for a 5-minute period.

  • Parameters Measured: Key indicators of anxiety include the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

  • Drug Administration: Test compounds (this compound or diazepam) or a vehicle are administered at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

epm_workflow Start Start Drug_Admin Drug Administration (this compound, Diazepam, or Vehicle) Start->Drug_Admin Acclimation Acclimation Period (e.g., 30 min) Drug_Admin->Acclimation Placement Place Animal in Center of EPM Acclimation->Placement Recording Record Behavior (5 minutes) Placement->Recording Analysis Analyze Data (% Time and Entries in Open Arms) Recording->Analysis End End Analysis->End

Figure 3. Elevated Plus-Maze Experimental Workflow
Light-Dark Box (LDB) Test

The LDB test is another common assay for anxiolytic drug screening. It is based on the innate aversion of rodents to brightly illuminated areas.

  • Apparatus: The apparatus consists of a box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

  • Procedure: An animal is placed in the center of the light compartment and allowed to explore the apparatus freely for a set period (e.g., 5-10 minutes).

  • Parameters Measured: The primary measures of anxiety are the time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.

  • Drug Administration: Similar to the EPM test, drugs or a vehicle are administered prior to the behavioral testing.

ldb_workflow Start Start Drug_Admin Drug Administration (this compound, Diazepam, or Vehicle) Start->Drug_Admin Acclimation Acclimation Period (e.g., 30 min) Drug_Admin->Acclimation Placement Place Animal in Light Compartment Acclimation->Placement Recording Record Behavior (5-10 minutes) Placement->Recording Analysis Analyze Data (Time in Light, Transitions) Recording->Analysis End End Analysis->End

Figure 4. Light-Dark Box Experimental Workflow

Conclusion

This compound presents a compelling alternative pharmacological approach to anxiolysis compared to the classical benzodiazepine, diazepam. While both compounds demonstrate efficacy in preclinical models of anxiety, their distinct mechanisms of action—nAChR inhibition for this compound and GABA-A receptor modulation for diazepam—suggest different potential therapeutic applications and side-effect profiles. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative anxiolytic efficacy and safety of this compound in humans. The development of anxiolytics with novel mechanisms of action, such as this compound, holds promise for patients who do not respond to or cannot tolerate existing treatments.

References

A Comparative Guide to the Anticonvulsant Activities of Erythravine and Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant properties of Erythravine, a natural alkaloid, and pregabalin (B1679071), a synthetic drug. The information is supported by experimental data to assist in the evaluation of these compounds for potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anticonvulsant efficacy of this compound and pregabalin in various preclinical seizure models. It is important to note that a direct comparison of potency is challenging due to the different experimental models, species, and endpoint measurements used in the cited studies.

Table 1: Anticonvulsant Activity of this compound in Chemically-Induced Seizure Models in Rats

Seizure ModelConvulsantAdministration RouteMaximum Inhibition of Seizures (%)Reference
Bicuculline-induced seizuresBicucullineIntracerebroventricular (i.c.v.)80[1]
Pentylenetetrazol (PTZ)-induced seizuresPentylenetetrazolIntracerebroventricular (i.c.v.)100[1][2]
Kainic acid-induced seizuresKainic acidIntracerebroventricular (i.c.v.)100[1][2]
NMDA-induced seizuresN-Methyl-D-aspartateIntracerebroventricular (i.c.v.)Increased seizure latency[1]

Table 2: Anticonvulsant Activity of Pregabalin in Preclinical Seizure Models

Seizure ModelSpeciesAdministration RouteED₅₀ (mg/kg)Reference
Maximal Electroshock (MES)RatOral (p.o.)1.8[3][4]
Pentylenetetrazol (PTZ)-induced seizuresMouseOral (p.o.)31[3][4]
Audiogenic seizures (DBA/2 mice)MouseOral (p.o.)2.7[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chemically-Induced Seizure Models (for this compound)

This protocol is based on the methodology described in studies evaluating the anticonvulsant effects of this compound in rats[1][2].

1. Animal Preparation:

  • Species: Male Wistar rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Surgical Preparation: Animals are anesthetized and placed in a stereotaxic apparatus for the implantation of a guide cannula into the lateral ventricle of the brain for intracerebroventricular (i.c.v.) administration of the test compounds.

2. Drug Administration:

  • This compound: Different doses of (+)-erythravine are dissolved in a suitable vehicle and administered via i.c.v. injection.

  • Convulsants: After a predetermined pretreatment time with this compound or vehicle, a convulsant agent is administered to induce seizures. The convulsants and their typical routes of administration are:

    • Bicuculline: Administered i.c.v.

    • Pentylenetetrazol (PTZ): Administered intraperitoneally (i.p.).

    • Kainic Acid: Administered i.c.v. or i.p.

    • N-Methyl-D-aspartate (NMDA): Administered i.c.v.

3. Seizure Assessment:

  • Immediately following the administration of the convulsant, animals are observed for a set period (e.g., 30 minutes).

  • Seizure activity is scored based on a standardized scale (e.g., Racine scale).

  • The primary endpoints measured are the percentage of animals protected from seizures and the latency (time to onset) of the first seizure.

experimental_workflow_this compound cluster_prep Animal Preparation cluster_admin Drug Administration cluster_assess Seizure Assessment animal Male Wistar Rats surgery Stereotaxic Surgery (Cannula Implantation) animal->surgery This compound This compound (i.c.v.) surgery->this compound convulsant Convulsant Administration (e.g., PTZ, Bicuculline) This compound->convulsant observe Behavioral Observation (e.g., 30 minutes) convulsant->observe scoring Seizure Scoring (e.g., Racine Scale) observe->scoring analysis Data Analysis (% Inhibition, Latency) scoring->analysis

Experimental Workflow for this compound Anticonvulsant Testing.
Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models (for Pregabalin)

These are standard preclinical models used to evaluate the efficacy of anticonvulsant drugs[3][4].

1. Animal Preparation:

  • Species: Mice or rats.

  • Housing: Standard laboratory conditions.

2. Drug Administration:

  • Pregabalin: Administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

3. Seizure Induction:

  • Maximal Electroshock (MES) Test:

    • An electrical stimulus is delivered via corneal or ear-clip electrodes.

    • The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Pentylenetetrazol (PTZ) Test:

    • A subcutaneous or intraperitoneal injection of PTZ is administered.

    • The endpoint is the prevention of clonic seizures.

4. Data Analysis:

  • The dose of the drug that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated.

experimental_workflow_pregabalin cluster_animal Animal Model cluster_drug Drug Administration cluster_seizure Seizure Induction cluster_analysis Data Analysis rodent Mice or Rats pregabalin Pregabalin (p.o. or i.p.) rodent->pregabalin mes Maximal Electroshock (MES) pregabalin->mes ptz Pentylenetetrazol (PTZ) pregabalin->ptz ed50 ED₅₀ Calculation mes->ed50 ptz->ed50

Experimental Workflow for Pregabalin Anticonvulsant Testing.

Signaling Pathways

The proposed mechanisms of action for the anticonvulsant effects of this compound and pregabalin are distinct.

This compound: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

This compound is a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes[5][6]. By blocking these receptors, this compound can reduce neuronal hyperexcitability that contributes to seizure activity.

signaling_pathway_this compound acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (α4β2, α7) acetylcholine->nAChR Binds to channel_opening Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->channel_opening Activates This compound This compound This compound->nAChR Blocks depolarization Neuronal Depolarization & Hyperexcitability channel_opening->depolarization seizure Seizure Activity depolarization->seizure

Proposed Signaling Pathway for this compound's Anticonvulsant Action.
Pregabalin: Modulation of Voltage-Gated Calcium Channels

Pregabalin binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system[3][7]. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.

signaling_pathway_pregabalin presynaptic_neuron Presynaptic Neuron vgcc Voltage-Gated Ca²⁺ Channel (α2δ-1 subunit) presynaptic_neuron->vgcc ca_influx Ca²⁺ Influx vgcc->ca_influx Allows pregabalin Pregabalin pregabalin->vgcc Binds to & Modulates neurotransmitter_release Release of Excitatory Neurotransmitters (e.g., Glutamate) ca_influx->neurotransmitter_release Triggers postsynaptic_neuron Postsynaptic Neuron neurotransmitter_release->postsynaptic_neuron Acts on excitation Postsynaptic Excitation postsynaptic_neuron->excitation seizure Seizure Activity excitation->seizure

Proposed Signaling Pathway for Pregabalin's Anticonvulsant Action.

References

Erythravine vs. Erysodine: A Comparative Analysis of Their Effects on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Erythravine and erysodine (B1194152) are structurally related tetracyclic alkaloids isolated from plants of the Erythrina genus. Both compounds are known for their activity on the central nervous system, and a significant body of research has identified their roles as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] These receptors, which are ligand-gated ion channels, are crucial for fast synaptic transmission in the brain and are implicated in various physiological processes, including cognition, anxiety, and addiction.[4][5]

This guide provides an objective comparison of the differential effects of this compound and erysodine on nAChR subtypes, supported by experimental data. It details the methodologies used in key experiments and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Comparison of nAChR Inhibition

This compound and erysodine exhibit distinct inhibitory profiles against different nAChR subtypes. Electrophysiological and binding studies have demonstrated that both alkaloids are significantly more potent at the α4β2 subtype, the most abundant nAChR in the mammalian brain, compared to the α7 subtype.[6][7][8]

The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below. These values represent the concentration of the alkaloid required to inhibit 50% of the acetylcholine-evoked response in functional assays.

CompoundnAChR SubtypeTest SystemIC₅₀Reference(s)
(+)-Erythravine α4β2HEK 293 cells4.4 nM - 13 nM[6][9]
α7*Cultured hippocampal neurons5.9 µM - 6 µM[6][9]
α4β4Xenopus laevis oocytesSignificant Inhibition (IC₅₀ not specified)[10]
Erysodine α4β2Xenopus laevis oocytes96 nM[8]
α7Xenopus laevis oocytes9,532 nM (9.5 µM)[8]

Note: The α4β2 nAChR is the high-affinity binding site for nicotine (B1678760) in the brain.[7]

The data clearly indicates that while both compounds are selective for the α4β2 subtype over the α7 subtype, this compound demonstrates a higher potency for α4β2 receptors, with IC₅₀ values in the low nanomolar range.[6][9] Erysodine is also a potent inhibitor at this subtype, though approximately 7 to 10-fold less so than this compound based on these studies.[8] Both alkaloids show significantly weaker antagonism at α7 receptors, with IC₅₀ values in the micromolar range.[8][9]

Mechanism of Action

Studies have characterized erysodine as a competitive, reversible antagonist at neuronal nAChRs.[1] This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), preventing the receptor's activation and the subsequent influx of ions.[11] The similar structure and functional profile suggest that this compound acts via the same competitive mechanism. This mode of action is distinct from non-competitive antagonists that may block the ion channel pore or bind to an allosteric site.[11][12]

Experimental Protocols

The quantitative data presented above were primarily generated using two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through nAChR channels in response to agonists and the blocking effect of antagonists.

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK) 293 cells or Xenopus laevis oocytes are genetically engineered to express specific human nAChR subtypes (e.g., α4β2 or α7).[6][13] Alternatively, primary neurons, such as cultured hippocampal neurons that natively express α7* receptors, can be used.[9][14]

  • Recording Setup: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell.[15] This electrode measures the electrical currents flowing across the cell membrane. The cell's membrane potential is held at a constant negative value (e.g., -70 mV).[13]

  • Agonist Application: A near-EC₅₀ concentration of acetylcholine (the concentration that elicits a half-maximal response) is applied to the cell, causing the nAChRs to open and generating an inward electrical current.[6][9]

  • Antagonist Application: To determine the inhibitory effect, cells are pre-incubated with varying concentrations of the antagonist (this compound or erysodine) for several minutes before the co-application of the antagonist and acetylcholine.[13]

  • Data Acquisition and Analysis: The peak amplitude of the inward current is measured before and after the application of the antagonist.[9] The percentage of inhibition is calculated for each concentration of the antagonist. These data points are then plotted on a concentration-response curve, and a non-linear regression using the Hill equation is applied to determine the IC₅₀ value.[6][9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing nAChRs) pipette Micropipette Fabrication (Filled with internal solution) seal Form Gigaseal (Patch pipette to cell membrane) pipette->seal clamp Establish Whole-Cell Clamp (Hold at -70 mV) seal->clamp agonist Apply Agonist (ACh) (Measure baseline current) clamp->agonist antagonist Apply Antagonist + Agonist (Measure inhibited current) agonist->antagonist measure Measure Peak Current & Calculate % Inhibition antagonist->measure plot Plot Concentration-Response Curve measure->plot fit Non-linear Regression (Hill Equation) plot->fit ic50 Determine IC50 Value fit->ic50

Fig. 1: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Radioligand Binding Assay

This method is used to determine the affinity of a compound for a receptor by measuring how it competes with a radioactively labeled ligand that is known to bind to the receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) expressing the nAChR subtype of interest or from brain tissue rich in the target receptor.[16] This is done by homogenizing the cells or tissue and isolating the membrane fraction through centrifugation.[17]

  • Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]cytisine or [³H]epibatidine) and varying concentrations of the unlabeled test compound (the "competitor," such as erysodine).[1][8]

  • Separation: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters.[16] The membranes, with the radioligand bound to the receptors, are trapped on the filter, while the unbound radioligand passes through.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.[17]

  • Data Analysis: The amount of specific binding of the radioligand is determined at each concentration of the test compound. This data is then used to calculate the IC₅₀ value, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

Signaling Pathways and Antagonism

nAChRs are ionotropic receptors, meaning they form an ion channel that is gated by the binding of a ligand.[5]

Activation: When acetylcholine (ACh) binds to the extracellular domain of the nAChR, it induces a conformational change in the receptor protein.[18] This change opens a central pore, creating a channel that is permeable to cations, primarily sodium (Na⁺) and calcium (Ca²⁺).[15][16] The influx of these positive ions depolarizes the cell membrane, which can trigger downstream signaling events, including the activation of voltage-gated ion channels and the initiation of intracellular signaling cascades like the PI3K-Akt and MAPK pathways.[18][19]

Antagonism by this compound and Erysodine: As competitive antagonists, this compound and erysodine bind to the same orthosteric site as ACh. By occupying this site, they prevent ACh from binding and activating the receptor. This blocks the opening of the ion channel, preventing ion influx and subsequent cellular depolarization.[1][4]

G cluster_receptor Neuronal Membrane cluster_ligands Ligands cluster_response Cellular Response nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Opens nAChR_blocked nAChR (Blocked) nAChR_closed->nAChR_blocked Blocks Influx Na⁺/Ca²⁺ Influx nAChR_open->Influx ACh Acetylcholine (ACh) ACh->nAChR_closed Binds Antagonist This compound / Erysodine Antagonist->nAChR_closed Binds Depolarization Membrane Depolarization Influx->Depolarization Signaling Downstream Signaling (e.g., PI3K-Akt) Depolarization->Signaling

Fig. 2: nAChR Activation and Competitive Antagonism.

Conclusion

Both this compound and erysodine are potent, competitive antagonists of neuronal nAChRs with a clear selectivity for the α4β2 subtype over the α7 subtype. Quantitative analysis reveals that this compound is a particularly potent inhibitor of the α4β2 receptor, with affinities in the low nanomolar range, making it one of the more potent naturally occurring antagonists for this receptor subtype. Erysodine is also highly potent but generally exhibits a slightly lower affinity than this compound for the α4β2 receptor. Their shared selectivity for α4β2 nAChRs, which are heavily implicated in nicotine addiction and certain cognitive functions, makes them valuable pharmacological tools for researchers and potential lead compounds in the development of novel therapeutics.[1][9]

References

Erythravine's Neuroprotective Potential in Epilepsy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the alkaloid Erythravine demonstrates significant neuroprotective and anticonvulsant properties across multiple preclinical epilepsy models. This guide provides a comparative analysis of this compound against established antiepileptic drugs, supported by experimental data, to inform researchers and drug development professionals.

This compound, a quinoline (B57606) alkaloid, has shown considerable promise as a therapeutic agent for epilepsy.[1] Studies indicate its efficacy in mitigating seizures and protecting neurons from damage, positioning it as a compelling candidate for further investigation. This guide synthesizes findings from various preclinical studies to offer a clear comparison of its performance against standard anticonvulsant medications.

Comparative Efficacy of this compound and Standard Anticonvulsants

This compound's anticonvulsant effects have been validated in several chemically-induced seizure models. The following table summarizes the quantitative data from these studies, comparing the efficacy of this compound with commonly used antiepileptic drugs such as Diazepam and Phenytoin (B1677684).

Epilepsy ModelTreatmentDosageSeizure Latency (seconds)Seizure Duration (seconds)Protection Against Seizures (%)Protection Against Mortality (%)
Pentylenetetrazol (PTZ)-induced Seizures Control (Saline)---0-
This compound1, 2, or 3 μg/μl (i.c.v.)Increased-Up to 100%100%
Diazepam2 mg/kg (i.p.)Significantly increased---
Maximal Electroshock (MES) Seizure Control (Vehicle)---0-
Phenytoin3, 10, 30, 60 mg/kg--Dose-dependent increase-
Pilocarpine-induced Seizures Control-----
This compound1, 2, or 3 μg/μl (i.c.v.)--Confirmed anticonvulsant effect-
Bicuculline-induced Seizures This compoundDifferent dosesIncreased-Up to 80%100%
Kainic Acid-induced Seizures This compoundDifferent doses--Up to 100%Variable
NMDA-induced Seizures This compoundDifferent dosesIncreased-Weak anticonvulsant action100%

Note: i.c.v. - intracerebroventricular; i.p. - intraperitoneal. Data compiled from multiple sources.[2][3][4][5][6][7][8]

Experimental Protocols

The validation of this compound's neuroprotective effects relies on standardized and reproducible experimental models of epilepsy. Below are the detailed methodologies for the key experiments cited in this guide.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to induce generalized seizures and is particularly sensitive to drugs that enhance GABAergic neurotransmission.[4]

  • Animals: Male Wistar rats or Swiss mice are commonly used.

  • Drug Administration: this compound is administered intracerebroventricularly (i.c.v.) at doses of 1, 2, or 3 μg/μl. Diazepam (2 mg/kg) is administered intraperitoneally (i.p.) as a positive control. A saline solution is used as a negative control.

  • Seizure Induction: Thirty minutes after drug administration, pentylenetetrazole (PTZ) is injected subcutaneously or intraperitoneally at a convulsive dose (e.g., 45 mg/kg).[9]

  • Observation: Animals are observed for 30 minutes for the onset of myoclonic jerks, generalized clonic seizures, and tonic-clonic seizures. The latency to the first seizure and the duration of seizures are recorded.

Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures and is effective in identifying drugs that prevent seizure spread.[10][11][12]

  • Animals: Male ICR-CD-1 mice or Sprague-Dawley rats are typically used.[5]

  • Drug Administration: Phenytoin (3, 10, 30, 60 mg/kg) or a vehicle control is administered, often intraperitoneally.

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 60 Hz, 25-50 mA for 0.2 seconds) is delivered through corneal or ear electrodes.[5][10]

  • Observation: The presence or absence of a tonic hindlimb extension is the primary endpoint. The abolition of this response indicates protection.

Pilocarpine (B147212) Model of Temporal Lobe Epilepsy

This model mimics the features of human temporal lobe epilepsy, including spontaneous recurrent seizures and hippocampal sclerosis.[6]

  • Animals: Male rats are frequently used.

  • Drug Administration: this compound (1, 2, or 3 μg/μl, i.c.v.) or control substances are administered.

  • Seizure Induction: Pilocarpine, a cholinergic agonist, is administered to induce status epilepticus.

  • Analysis: Following the initial seizure, animals are monitored for the development of spontaneous recurrent seizures. Histological analysis of the hippocampus is performed to assess neuronal death and glial activation.[6]

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

G cluster_0 This compound's Proposed Neuroprotective Mechanisms This compound This compound nAChR Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) This compound->nAChR Inhibits GABA_R GABAA Receptors This compound->GABA_R Potentiates (putative) Glutamate_R Glutamate (B1630785) Receptors (e.g., NMDA) This compound->Glutamate_R Modulates (putative) Inflammation Neuroinflammation This compound->Inflammation Reduces OxidativeStress Oxidative Stress This compound->OxidativeStress Reduces Seizures Seizure Activity nAChR->Seizures Contributes to GABA_R->Seizures Inhibits Glutamate_R->Seizures Promotes NeuronalDeath Neuronal Death Inflammation->NeuronalDeath Promotes OxidativeStress->NeuronalDeath Promotes Seizures->NeuronalDeath Induces

Caption: Proposed signaling pathways for this compound's neuroprotective effects.

G cluster_workflow Experimental Workflow for Preclinical Epilepsy Models AnimalAcclimatization Animal Acclimatization DrugAdministration Drug Administration (this compound, Controls) AnimalAcclimatization->DrugAdministration SeizureInduction Seizure Induction (PTZ, MES, etc.) DrugAdministration->SeizureInduction BehavioralObservation Behavioral Observation (Latency, Duration, Severity) SeizureInduction->BehavioralObservation BiochemicalAnalysis Biochemical/Histological Analysis (Oxidative stress, Neuronal death) SeizureInduction->BiochemicalAnalysis DataAnalysis Data Analysis and Comparison BehavioralObservation->DataAnalysis BiochemicalAnalysis->DataAnalysis

Caption: Generalized workflow for in vivo epilepsy model experiments.

Mechanism of Action

The neuroprotective effects of this compound are believed to be multifactorial. Evidence suggests that this compound modulates key neurotransmitter systems involved in seizure generation. It has been shown to inhibit acetylcholine-activated currents by acting on nicotinic acetylcholine receptors (nAChRs).[13] The antiseizure efficacy of this compound in models induced by bicuculline (B1666979) (a GABA-A receptor antagonist) and NMDA (a glutamate receptor agonist) suggests a broad spectrum of activity that may involve both the enhancement of inhibitory GABAergic neurotransmission and the modulation of excitatory glutamatergic activity.[1][2]

Furthermore, studies have highlighted the anti-inflammatory and antioxidant properties of natural alkaloids, which may contribute to their neuroprotective effects by mitigating neuronal damage caused by seizures.[3][14][15] In the pilocarpine model, this compound prevented neuronal death and glial activation in the hippocampus, which is crucial for cognitive functions often impaired in epilepsy.[6][16]

Conclusion

The available preclinical data strongly support the neuroprotective and anticonvulsant potential of this compound. Its efficacy across a range of epilepsy models, coupled with a multifaceted mechanism of action, makes it a promising candidate for the development of new antiepileptic therapies. While direct comparative studies with a wider range of standard anticonvulsants are still needed, the current evidence provides a solid foundation for further research into the clinical utility of this compound. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate such future investigations.

References

A Comparative Analysis of Erythravine and Other Erythrina Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Erythravine and other prominent Erythrina alkaloids. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

The genus Erythrina, commonly known as coral trees, is a rich source of tetracyclic spiroamine alkaloids, which are broadly classified into dienoid, alkenoid, and lactonic types.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, particularly their effects on the central nervous system (CNS).[2] Among these, this compound and its analogues have been identified as potent modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), underpinning their observed anxiolytic, anticonvulsant, and sedative properties.[3][4] This guide offers a comparative look at the bioactivity of this compound alongside other key Erythrina alkaloids, presenting quantitative data to facilitate research and development efforts.

Comparative Bioactivity of Erythrina Alkaloids

The primary mechanism of action for many Erythrina alkaloids is the competitive antagonism of nAChRs, with a notable selectivity for certain subtypes.[3][4] This interaction blocks the endogenous neurotransmitter acetylcholine from binding, thereby inhibiting downstream signaling pathways. The following tables summarize the quantitative data on the inhibitory activity of various Erythrina alkaloids on different nAChR subtypes, as well as their efficacy in preclinical models of anxiety and convulsions.

Table 1: Inhibitory Activity of Erythrina Alkaloids on Nicotinic Acetylcholine Receptor (nAChR) Subtypes
AlkaloidnAChR SubtypeIC50 ValueReference
(+)-Erythravine α4β213 nM[3][5]
α76 µM[3][5]
(+)-11α-Hydroxy-erythravine α4β24 nM[3][5]
α75 µM[3][5]
Erysodine α4β296 nM[6]
Erysotrine α4β20.37 µM[3]
α717 µM[3]
Dihydro-β-erythroidine (DHβE) α4β2(Potent antagonist, often used as a reference)[3]
Epierythratidine α4β24923 nM[6]
O-Acetylerysodine α4β2(Inhibitory activity demonstrated)[6]
Erysopine α4β2(Inhibitory activity demonstrated)[6]
Table 2: Anxiolytic and Anticonvulsant Activity of Erythrina Alkaloids in Animal Models
AlkaloidBioactivityAnimal ModelEffective Dose/ObservationReference
(+)-Erythravine AnxiolyticLight-Dark Transition Model (Mice)3, 10 mg/kg (p.o.) increased time in light compartment[7]
AnticonvulsantBicuculline, PTZ, Kainic Acid-induced seizures (Rats)Inhibited seizures at varying doses[8][9]
(+)-11α-Hydroxy-erythravine AnxiolyticLight-Dark Transition Model (Mice)10 mg/kg (p.o.) increased time in light compartment[7]
AnticonvulsantBicuculline, NMDA, Kainic Acid-induced seizures (Rats)100% inhibition of seizures[8][9]
Erysodine AnxiolyticElevated Plus-Maze (Mice)10 mg/kg increased open arm entries[10]
Erysothrine AnxiolyticLight-Dark Transition Model (Mice)3 mg/kg increased transitions[10]
AnticonvulsantBicuculline, PTZ, NMDA, Kainic Acid-induced seizures (Rats)Inhibited seizures
Erythrartine AnticonvulsantPilocarpine, Kainic Acid, PTZ, Picrotoxin-induced seizures (Rats)Prevented seizures

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of Erythrina alkaloids.

Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity of Erythrina alkaloids to specific nAChR subtypes.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2) are harvested.

    • Cells are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 48,000 x g) at 4°C.

    • The resulting pellet containing the cell membranes is washed and resuspended in fresh assay buffer to a specific protein concentration.[11]

  • Binding Assay:

    • The membrane preparation is incubated in a 96-well plate with a radiolabeled ligand (e.g., [³H]-Epibatidine) at a concentration near its dissociation constant (Kd).

    • For competition binding, increasing concentrations of the test Erythrina alkaloid are added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

    • The plate is incubated at room temperature for a sufficient time to reach equilibrium.[11][12]

  • Data Acquisition and Analysis:

    • The assay is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.[13]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This electrophysiological technique is employed to measure the functional inhibition of nAChRs by Erythrina alkaloids.

  • Oocyte Preparation and Receptor Expression:

    • Xenopus laevis oocytes are surgically removed and defolliculated.

    • cRNA encoding the desired nAChR subunits (e.g., α4 and β2) is injected into the oocytes.

    • The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ba²⁺ Ringer's solution).

    • Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Drug Application and Data Analysis:

    • Acetylcholine (ACh) is applied to the oocyte to elicit an inward current mediated by the expressed nAChRs.

    • To test for antagonism, the Erythrina alkaloid is co-applied with ACh, or pre-applied before the ACh application.

    • The peak amplitude of the ACh-evoked current is measured in the absence and presence of the alkaloid.

    • The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[14]

Visualizing the Mechanism of Action

The primary molecular mechanism of this compound and related alkaloids involves the direct blockade of nAChRs, thereby inhibiting the downstream signaling cascade initiated by acetylcholine.

Erythrina_Alkaloid_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ach_vesicle Acetylcholine (ACh) Vesicles Ach_release ACh Release Ach_vesicle->Ach_release Action Potential nAChR Nicotinic ACh Receptor (nAChR) Ach_release->nAChR ACh in Synapse Ion_Channel Ion Channel (Open) nAChR->Ion_Channel ACh Binding Depolarization Depolarization Ion_Channel->Depolarization Na⁺/Ca²⁺ Influx Signaling Downstream Signaling (e.g., Ca²⁺ influx, gene expression) Depolarization->Signaling This compound This compound & Other Erythrina Alkaloids This compound->nAChR Competitive Antagonism Erythrina_Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Methylcoclaurine (S)-N-Methylcoclaurine Norcoclaurine->Methylcoclaurine Reticuline (S)-Reticuline Methylcoclaurine->Reticuline Erysodienone Erysodienone (Key Intermediate) Reticuline->Erysodienone Oxidative Coupling Alkenoid Alkenoid Alkaloids (e.g., Erysodine, Erysovine) Erysodienone->Alkenoid Reduction/ Demethylation Dienoid Dienoid Alkaloids (e.g., Erythraline, this compound) Erysodienone->Dienoid Rearrangement/ Reduction

References

Investigating the Synergistic Potential of Erythravine: A Proposed Framework for Combination Anticonvulsant Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the synergistic effects of erythravine with other anticonvulsant drugs. To date, no published studies have experimentally evaluated the potential for enhanced efficacy or reduced side effects through combination therapy involving this promising alkaloid. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a proposed experimental framework to investigate these potential synergies, drawing upon established methodologies and the current understanding of this compound's mechanism of action.

This compound, an alkaloid isolated from the flowers of Erythrina mulungu, has demonstrated significant anticonvulsant properties in various preclinical models.[1][2] Studies have shown its efficacy in inhibiting seizures induced by chemical convulsants such as bicuculline, pentylenetetrazol (PTZ), and kainic acid.[1][2] The primary mechanism of action for this compound is believed to be the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), offering a different therapeutic target compared to many conventional anticonvulsants. This unique mechanism underscores the rationale for exploring its potential synergistic effects with other antiepileptic drugs (AEDs).

Proposed Experimental Framework for Assessing Synergy

To rigorously evaluate the potential synergistic effects of this compound in combination with other anticonvulsants, a systematic preclinical investigation is required. The following sections outline a proposed experimental workflow, incorporating established models and analytical methods.

Experimental Workflow

The logical flow of the proposed investigation would involve determining the individual potencies of the drugs, followed by testing their combinations and analyzing the nature of the interaction.

experimental_workflow cluster_determination Determination of Individual Drug Potency cluster_combination Combination Drug Testing cluster_analysis Analysis of Synergistic Effects A Administer varying doses of this compound alone C Determine the ED50 for each drug individually in a relevant seizure model (e.g., MES or PTZ test) A->C B Administer varying doses of conventional anticonvulsant alone (e.g., Diazepam, Phenobarbital, Phenytoin) B->C D Administer this compound and conventional anticonvulsant in combination at fixed-ratio doses C->D E Determine the ED50 for the drug combination D->E F Perform Isobolographic Analysis E->F G Determine the nature of the interaction (synergistic, additive, or antagonistic) F->G

Caption: Proposed experimental workflow for assessing anticonvulsant synergy.

Detailed Methodologies

Animals
  • Species: Male Swiss mice or Wistar rats are commonly used in seizure models.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: A minimum of one week of acclimatization to the laboratory conditions is recommended before any experimental procedures.

Seizure Induction Models

Two of the most common and well-validated models for screening anticonvulsant drugs are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test.

  • Maximal Electroshock (MES) Test: This model is used to identify drugs effective against generalized tonic-clonic seizures.

    • Procedure: An electrical stimulus is delivered via corneal or auricular electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Pentylenetetrazol (PTZ) Test: This model is used to identify drugs effective against myoclonic and absence seizures.

    • Procedure: A subcutaneous or intraperitoneal injection of PTZ is administered. The endpoint is the prevention of clonic seizures or an increase in the latency to the first seizure.

Drug Administration
  • This compound: Can be administered via intracerebroventricular (i.c.v.), intraperitoneal (i.p.), or oral (p.o.) routes, depending on the experimental design and desired pharmacokinetic profile.

  • Conventional Anticonvulsants: Drugs such as diazepam, phenobarbital, and phenytoin (B1677684) should be administered via established routes (typically i.p. or p.o.).

  • Dosing: A range of doses for each drug should be tested to establish a dose-response curve and determine the median effective dose (ED50).

Isobolographic Analysis

Isobolographic analysis is a widely accepted method for quantifying drug interactions.

  • ED50 Determination: The ED50 (the dose that produces a therapeutic effect in 50% of the animals) is determined for this compound and the conventional anticonvulsant when administered alone.

  • Combination Testing: The drugs are then administered in combination at various fixed-ratios (e.g., 1:3, 1:1, 3:1). The ED50 for each combination is experimentally determined (ED50mix).

  • Isobologram Construction: An isobologram is constructed with the individual ED50 values on the x and y axes. A line connecting these two points represents the line of additivity.

  • Interaction Analysis:

    • If the experimentally determined ED50mix values fall significantly below the line of additivity, the interaction is considered synergistic .

    • If the ED50mix values fall on or near the line of additivity, the interaction is additive .

    • If the ED50mix values fall significantly above the line of additivity, the interaction is antagonistic .

Quantitative Data Presentation (Hypothetical)

The following tables are templates for how quantitative data from such a study could be presented.

Table 1: Anticonvulsant Activity of this compound and Conventional AEDs in the MES Test (Hypothetical Data)

DrugRoute of AdministrationED50 (mg/kg) [95% Confidence Interval]
This compoundi.p.Value [Lower - Upper]
Diazepami.p.Value [Lower - Upper]
Phenobarbitali.p.Value [Lower - Upper]
Phenytoini.p.Value [Lower - Upper]

Table 2: Isobolographic Analysis of the Interaction between this compound and Diazepam in the MES Test (Hypothetical Data)

Drug Combination (this compound:Diazepam)Theoretical Additive ED50 (mg/kg)Experimental ED50mix (mg/kg)Interaction IndexType of Interaction
1:3ValueValueValueSynergistic/Additive/Antagonistic
1:1ValueValueValueSynergistic/Additive/Antagonistic
3:1ValueValueValueSynergistic/Additive/Antagonistic

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the modulation of nicotinic acetylcholine receptors. A simplified diagram of this pathway is presented below.

signaling_pathway cluster_synapse Synaptic Cleft cluster_outcome Cellular Outcome ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Na_Ca_influx Na+/Ca2+ Influx nAChR->Na_Ca_influx Opens Reduced_Excitation Reduced Neuronal Excitability Depolarization Neuronal Depolarization Na_Ca_influx->Depolarization Excitation Increased Neuronal Excitability Depolarization->Excitation This compound This compound This compound->nAChR Inhibits Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitation->Anticonvulsant_Effect

Caption: Proposed mechanism of action of this compound.

Conclusion and Future Directions

While this compound holds promise as a novel anticonvulsant, its full therapeutic potential may be realized through combination therapy. The lack of data on its synergistic effects with existing AEDs represents a critical area for future research. The experimental framework outlined in this guide provides a roadmap for systematically investigating these interactions. Such studies are essential to determine if combination therapies involving this compound can offer improved seizure control and a better safety profile for patients with epilepsy. The unique mechanism of action of this compound suggests that synergistic interactions with drugs targeting different pathways, such as GABAergic modulators (e.g., diazepam, phenobarbital) or sodium channel blockers (e.g., phenytoin), are plausible and warrant thorough investigation.

References

A Guide to the Pharmacokinetic and Pharmacodynamic Profile of Erythravine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Erythravine, a tetrahydroisoquinoline alkaloid with promising anxiolytic and anticonvulsant properties. Due to a lack of publicly available data on different salt forms of this compound, this document focuses on its known biological effects, plausible pharmacokinetic characteristics based on related compounds, and its mechanism of action.

Pharmacodynamic Profile of this compound

This compound has demonstrated significant biological activity in preclinical studies, primarily exhibiting anxiolytic and anticonvulsant effects.

Anxiolytic Activity

Studies in mouse models of anxiety have shown that oral administration of this compound can produce anxiolytic-like effects. For instance, in the light-dark transition model, this compound administered at doses of 3 and 10 mg/kg increased the time mice spent in the illuminated compartment, a behavior indicative of reduced anxiety.[1]

Anticonvulsant Activity

This compound has also been shown to inhibit seizures induced by various chemoconvulsants in animal models. It has demonstrated efficacy against seizures induced by bicuculline, pentylenetetrazole, and kainic acid.[2] Furthermore, it has been observed to increase the latency of seizures induced by NMDA.[2]

Postulated Pharmacokinetic Profile of this compound

A study on erythraline (B1235506), another major alkaloid from the Erythrina genus, provides valuable insights into the potential disposition of this compound in vivo.

Table 1: Intravenous Pharmacokinetic Parameters of Erythraline in Rats [4][5]

ParameterValue
Dose 1 mg/kg
Elimination Half-life (t½) 44.2 min
Total Clearance (CL) 42.1 ml/min/kg
Volume of Distribution (Vd) 2085 ml/kg

These parameters for erythraline suggest rapid elimination and a wide distribution in the body.

Metabolism

The metabolism of this compound has not been extensively studied. However, research on erythraline indicates that it can be metabolized to 8-oxo-erythraline.[4][5][6][7] It is plausible that this compound undergoes similar oxidative metabolism.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo and in vitro studies that have investigated the effects of this compound and related alkaloids.

In Vivo Pharmacokinetic Analysis of Erythraline

This protocol provides a framework for how the pharmacokinetic properties of this compound could be determined.

  • Animal Model: Male Wistar rats (220-250 g).[5]

  • Administration: Intravenous (IV) bolus injection of 1 mg/kg erythraline dissolved in saline with no more than 5% DMSO via the lateral tail vein.[5]

  • Blood Sampling: Blood samples (200-250 µl) were collected from the lateral tail vein into heparinized tubes at 5, 10, 20, 40, 60, 90, 120, 180, and 240 minutes post-administration.[5]

  • Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.[5]

  • Bioanalysis: Plasma concentrations of erythraline were determined using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method.[5]

  • Pharmacokinetic Analysis: Parameters such as elimination half-life, clearance, and volume of distribution were calculated using non-compartmental analysis.[5]

G cluster_workflow In Vivo Pharmacokinetic Workflow iv_admin IV Administration (1 mg/kg) blood_sampling Serial Blood Sampling (0-240 min) iv_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep uhplc_ms UHPLC-MS/MS Analysis plasma_sep->uhplc_ms pk_analysis Pharmacokinetic Analysis (Non-compartmental) uhplc_ms->pk_analysis

In Vivo Pharmacokinetic Experimental Workflow
In Vivo Anxiolytic Activity Assessment

  • Animal Model: Mice.[1]

  • Drug Preparation and Administration: this compound was administered orally (p.o.) at doses of 3 and 10 mg/kg.[1]

  • Behavioral Test (Light-Dark Transition Model): This model consists of a box divided into a dark and a light compartment. The test measures the time the animal spends in each compartment and the number of transitions between them. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.[1]

G cluster_anxiety_workflow Anxiolytic Activity Workflow oral_admin Oral Administration of This compound (3 or 10 mg/kg) ld_test Light-Dark Transition Test oral_admin->ld_test data_analysis Analysis of Time Spent in Light Compartment ld_test->data_analysis

Anxiolytic Activity Experimental Workflow

Mechanism of Action: Signaling Pathway

This compound exerts its pharmacological effects primarily through the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[8] It acts as an antagonist at these receptors, with a particularly high affinity for the α4β2 and α7 subtypes, which are widely expressed in the central nervous system.[8] The inhibition of these receptors by this compound is believed to be the underlying mechanism for its anxiolytic and anticonvulsant properties.

G cluster_pathway This compound Signaling Pathway This compound This compound Inhibition Inhibition This compound->Inhibition nAChR Nicotinic Acetylcholine Receptors (α4β2, α7) Neuronal_Excitation Reduced Neuronal Excitability nAChR->Neuronal_Excitation Leads to Inhibition->nAChR Anxiolytic_Effect Anxiolytic Effect Neuronal_Excitation->Anxiolytic_Effect Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitation->Anticonvulsant_Effect

Proposed Mechanism of Action of this compound

References

Head-to-head comparison of Erythravine and (+)-11α-hydroxy-erythravine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

This guide provides a detailed, evidence-based comparison of the bioactivities of two prominent erythrinian alkaloids: Erythravine and its hydroxylated analogue, (+)-11α-hydroxy-erythravine. Both compounds, isolated from plants of the Erythrina genus, have garnered significant interest for their potential therapeutic applications, particularly in the realm of central nervous system disorders. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate informed research and development decisions.

Quantitative Bioactivity Data

The primary mechanism of action for both this compound and (+)-11α-hydroxy-erythravine appears to be the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] However, their potency varies depending on the receptor subtype. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of their bioactivity.

Table 1: Inhibition of Nicotinic Acetylcholine Receptor (nAChR) Subtypes

CompoundnAChR SubtypeIC50 ValueCell LineReference
This compound α4β213 nMHEK 293[1][3]
α76 µMCultured Hippocampal Neurons[1][3]
(+)-11α-hydroxy-erythravine α4β24 nMHEK 293[1]
α75 µMCultured Hippocampal Neurons[1][3]

Table 2: Anxiolytic-Like Effects in Animal Models

CompoundAnimal ModelEffective DoseKey FindingReference
This compound Light-Dark Transition Model (Mice)3, 10 mg/kg (p.o.)Increased time spent in the illuminated compartment.[4]
(+)-11α-hydroxy-erythravine Light-Dark Transition Model (Mice)10 mg/kg (p.o.)Increased time spent in the illuminated compartment.[4]
Light-Dark Transition Model (Mice)3 mg/kg (p.o.)Increased number of transitions between compartments.[4]

Table 3: Anticonvulsant Activity in Rodent Seizure Models

CompoundSeizure Model (Inducing Agent)Maximum InhibitionNotesReference
This compound Bicuculline-induced80%Increased latency to seizure onset.[5][6]
Pentylenetetrazole (PTZ)-induced100%[5][6]
Kainic acid-induced100%[5][6]
NMDA-inducedWeak anticonvulsant actionIncreased latency to seizure onset.[5][6]
(+)-11α-hydroxy-erythravine Bicuculline-induced100%Increased latency to seizure onset (up to threefold).[5][6]
NMDA-induced100%[5][6]
Kainic acid-induced100%[5][6]
Pentylenetetrazole (PTZ)-induced60%[5][6]

Experimental Protocols

The data presented above were generated using established experimental methodologies. Below are detailed descriptions of the key protocols employed in the cited studies.

Inhibition of Nicotinic Acetylcholine Receptors (Whole-Cell Patch-Clamp)
  • Objective: To determine the inhibitory concentration (IC50) of the alkaloids on different nAChR subtypes.

  • Cell Preparations:

    • HEK 293 cells were used for the heterologous expression of human α4β2 nAChRs.

    • Primary cultured hippocampal neurons from neonatal rats, which predominantly express α7 nAChRs, were also utilized.[1]

  • Electrophysiological Recordings:

    • Whole-cell patch-clamp recordings were performed on the cultured cells.

    • Acetylcholine (ACh), at a near-EC50 concentration (e.g., 100 µM for α7, 50 µM for α4β2), was applied to elicit ionic currents through the nAChRs.[1][2]

    • To assess inhibition, the alkaloids were co-applied with ACh at various concentrations.[1] For concentration-response curves, a pre-application protocol was used.[1]

    • The peak amplitude of the ACh-evoked currents was measured in the absence (control) and presence of the test compounds.

    • The percentage of inhibition was calculated, and concentration-response curves were plotted to determine the IC50 values.

  • Data Analysis: Data were presented as mean ± SEM. The IC50 and Hill coefficient were calculated by fitting the concentration-response data to a logistic equation.[1]

Anxiolytic Activity (Light-Dark Transition Model)
  • Objective: To evaluate the anxiolytic-like effects of the alkaloids in mice.

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

  • Procedure:

    • Mice were orally administered either the vehicle (control), diazepam (positive control), this compound, or (+)-11α-hydroxy-erythravine at specified doses.

    • After a set period (e.g., 60 minutes), each mouse was placed in the center of the illuminated compartment.

    • The behavior of the mice was recorded for a defined duration (e.g., 5 minutes).

    • The primary parameters measured were the time spent in the illuminated compartment and the number of transitions between the two compartments.

  • Interpretation: An increase in the time spent in the light compartment and/or the number of transitions is indicative of an anxiolytic-like effect.

Anticonvulsant Activity (Chemically-Induced Seizure Models)
  • Objective: To assess the protective effects of the alkaloids against seizures induced by various chemical convulsants in rats.

  • Convulsant Agents:

    • Bicuculline and Pentylenetetrazole (PTZ): GABA-A receptor antagonists.

    • N-methyl-D-aspartate (NMDA) and Kainic Acid: Glutamate (B1630785) receptor agonists.

  • Procedure:

    • Rats were pre-treated with various doses of this compound or (+)-11α-hydroxy-erythravine.

    • After a specific time, a convulsant agent was administered to induce seizures.

    • The animals were observed for the onset of seizures and mortality.

    • The percentage of animals protected from seizures and death was recorded.

    • The latency (time to the first seizure) in unprotected animals was also measured.

  • Interpretation: A delay in the onset of seizures or a complete inhibition of seizures indicates anticonvulsant activity.

Signaling Pathways and Mechanisms of Action

The anxiolytic and anticonvulsant effects of this compound and (+)-11α-hydroxy-erythravine are strongly suggested to be mediated through their inhibitory action on central nervous system nAChRs, particularly the α4β2 subtype.[1][2] Studies have indicated that their mechanism is likely non-GABAergic, as they do not appear to interact with GABA or glutamate signaling pathways.[7][8]

anxiolytic_anticonvulsant_pathway cluster_alkaloids Erythrinian Alkaloids cluster_receptors Nicotinic Acetylcholine Receptors (nAChRs) cluster_effects Pharmacological Effects This compound This compound alpha4beta2 α4β2 Subtype This compound->alpha4beta2 Inhibits (IC50 = 13 nM) alpha7 α7 Subtype This compound->alpha7 Inhibits (IC50 = 6 µM) Hydroxy_this compound (+)-11α-hydroxy-erythravine Hydroxy_this compound->alpha4beta2 Inhibits (IC50 = 4 nM) Hydroxy_this compound->alpha7 Inhibits (IC50 = 5 µM) Anxiolytic Anxiolytic Effect alpha4beta2->Anxiolytic Modulates Anticonvulsant Anticonvulsant Effect alpha4beta2->Anticonvulsant Modulates alpha7->Anticonvulsant Modulates

Caption: Proposed mechanism of action for the anxiolytic and anticonvulsant effects of this compound and (+)-11α-hydroxy-erythravine via inhibition of nAChRs.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (HEK 293 / Hippocampal Neurons) patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp Express nAChRs ic50 IC50 Determination patch_clamp->ic50 Measure Current Inhibition animal_models Animal Models (Mice/Rats) behavioral_tests Behavioral Assays (Light-Dark Box, Seizure Induction) animal_models->behavioral_tests Administer Compounds data_analysis Data Analysis (% Inhibition, Latency) behavioral_tests->data_analysis Record Behavioral Parameters

Caption: General experimental workflow for assessing the bioactivity of this compound and its analogues.

References

Safety Operating Guide

Navigating the Proper Disposal of Erythravine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for Erythravine necessitates a cautious approach, treating the compound as potentially hazardous. This guide provides essential safety and logistical information, outlining a comprehensive disposal plan based on established best practices for laboratory chemical waste management. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining environmental responsibility.

This compound is a tetrahydroisoquinoline alkaloid found in plants of the Erythrina genus.[1][2] While research has explored its biological activities, including anxiolytic and anticonvulsant effects in animal models, specific toxicological and environmental impact data remains limited.[1][3] Consequently, a robust disposal plan adhering to general hazardous waste guidelines is paramount.

Quantitative Data Summary

The following table summarizes the known chemical and physical properties of this compound. This information is crucial for correct labeling and for waste management professionals to determine the appropriate final disposal method.

PropertyValueSource
Chemical Formula C₁₈H₂₁NO₃[1]
Molar Mass 299.370 g·mol⁻¹[1][4]
CAS Number 19373-79-6[1][4]
IUPAC Name (2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol[4]
XLogP3 1.6[4]

Operational and Disposal Plan: A Step-by-Step Guide

Given the lack of a specific Safety Data Sheet (SDS) for this compound, the primary directive is to manage its disposal as you would for any unknown or potentially hazardous chemical. This involves containment, clear labeling, and transfer to a licensed waste disposal service.

Experimental Protocols

There are no specific experimental protocols cited for the disposal of this compound. The following procedure is a synthesis of general best practices for laboratory chemical waste disposal.[5][6][7]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A standard laboratory coat.

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous reactions.[5]

  • Solid Waste: Collect solid this compound waste (e.g., contaminated consumables like weighing paper, gloves, or pipette tips) in a designated, leak-proof container clearly labeled for hazardous solid waste.[6]

  • Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]

  • Original Containers: Whenever possible, dispose of unused or expired this compound in its original container.[8]

Step 3: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Use a "Hazardous Waste" tag or label.

  • Clearly write the full chemical name: "this compound". Avoid abbreviations.

  • List all components of the waste, including any solvents and their approximate concentrations.

  • Include the date when waste was first added to the container.

  • Provide contact information for the responsible researcher or laboratory.

Step 4: Storage of Hazardous Waste

Store waste containers in a designated and secure satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.[6]

  • Store in a well-ventilated area, away from incompatible materials. For instance, keep alkaloid waste separate from strong acids or oxidizers.[7]

  • Utilize secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.[6]

Step 5: Arrange for Professional Disposal

Do not dispose of this compound down the drain or in regular trash.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Provide them with all available information on this compound, including the data presented in the table above.

  • Follow their specific instructions for pickup and final disposal.

Step 6: Decontamination of Glassware and Work Surfaces

  • Glassware: Triple-rinse glassware that has come into contact with this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8]

  • Work Surfaces: Decontaminate work surfaces with an appropriate cleaning agent, and dispose of any cleaning materials (e.g., paper towels) as solid hazardous waste.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

Erythravine_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (e.g., contaminated consumables) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution) assess_form->liquid_waste Liquid contain_solid Contain in Labeled Hazardous Solid Waste Bin solid_waste->contain_solid contain_liquid Contain in Labeled Hazardous Liquid Waste Bottle liquid_waste->contain_liquid storage Store in Designated Satellite Accumulation Area (Secondary Containment) contain_solid->storage contain_liquid->storage contact_ehs Contact Institutional EHS or Licensed Disposal Company storage->contact_ehs disposal Professional Disposal contact_ehs->disposal Schedule Pickup decontaminate Decontaminate Glassware & Work Surfaces disposal->decontaminate Post-Disposal

References

Essential Safety and Operational Guide for Handling Erythravine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest data, specific toxicological and handling information for Erythravine is not extensively available. Therefore, this guidance is based on a precautionary approach, treating this compound as a potentially hazardous compound due to its classification as a bioactive alkaloid. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this substance.

This document provides a procedural framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The core principle is to minimize exposure through a combination of engineering controls, personal protective equipment, and robust operational and disposal plans.

Personal Protective Equipment (PPE) for Handling this compound

Given the lack of specific data for this compound, a conservative approach to PPE is warranted. The following table summarizes recommended PPE based on general guidelines for handling hazardous drugs and potent compounds.[1][2][3][4]

Activity Minimum PPE Requirement Enhanced Precautions (for higher risk activities) *
Handling Intact Containers (e.g., receiving, moving to storage) - Single pair of chemotherapy-tested gloves- Lab coat- Double gloves- Protective sleeves
Weighing and Preparing Solutions (in a ventilated enclosure) - Double pair of chemotherapy-tested gloves- Disposable gown with tight-fitting cuffs- Eye protection (safety glasses with side shields)- Surgical mask- Face shield in addition to goggles- N95 respirator if aerosolization is possible
Administering this compound (in vivo/in vitro) - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses with side shields)- Face shield if splashing is a risk
Waste Disposal - Double pair of chemotherapy-tested gloves- Disposable gown- Heavy-duty gloves over chemotherapy gloves for handling waste containers
Spill Cleanup - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (goggles or face shield)- N95 respirator- Full-face respirator- Chemical-resistant boots/shoe covers

Higher risk activities include handling larger quantities, working with powders outside of a contained system, and potential for aerosol generation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to ensure safety. The following workflow outlines key procedural steps.

  • Inspect upon Receipt: Upon receiving a shipment of this compound, inspect the packaging for any signs of damage or leaks. Wear a single pair of gloves during this inspection.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name ("this compound") and any appropriate hazard warnings.

  • Secure Storage: Store this compound in a designated, well-ventilated, and restricted-access area. It should be kept away from incompatible materials. The storage container must be sealed and clearly labeled.[5]

  • Designated Area: All handling of this compound, especially weighing of powders and preparation of solutions, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[2][6]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above. This should include, at a minimum, double gloves, a disposable gown, and eye protection.[1][2][3]

  • Spill Kit: Ensure a spill kit appropriate for potent compounds is readily available in the handling area.

  • Hand Washing: Always wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.[2]

The following diagram illustrates a general workflow for handling potent, data-poor compounds like this compound.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace (e.g., Fume Hood) prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol exp_admin Administer this compound (in vitro / in vivo) prep_sol->exp_admin exp_observe Observe and Record Data exp_admin->exp_observe cleanup_decon Decontaminate Workspace exp_observe->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • This compound Waste: All unused this compound, contaminated solutions, and grossly contaminated items (e.g., spill cleanup materials) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a designated biohazard or chemical waste container.[7]

  • Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste and not disposed of in regular trash.[5]

  • Consult EHS: Before generating any waste, consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[5]

  • Licensed Disposal Company: The primary method for the disposal of this compound waste should be through a licensed chemical waste disposal company.[5][8] Do not dispose of this compound down the drain or in regular trash.

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and any other information required by your institution's waste management program.[5]

The following diagram outlines the decision-making process for the disposal of this compound.

G This compound Disposal Plan start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs segregate_waste Segregate Waste Types (Chemical, PPE, Sharps) consult_ehs->segregate_waste label_waste Label Waste Containers Clearly segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste contact_disposal Arrange for Pickup by Licensed Disposal Company store_waste->contact_disposal end Waste Disposed contact_disposal->end

Caption: Disposal plan for this compound waste.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound, a compound with limited available safety data. Always prioritize a culture of safety and consult with institutional experts before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythravine
Reactant of Route 2
Erythravine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。